molecular formula C10H8N2O3S B2847480 DI(Pyridin-2-YL) sulfite CAS No. 105125-43-7

DI(Pyridin-2-YL) sulfite

Cat. No.: B2847480
CAS No.: 105125-43-7
M. Wt: 236.25
InChI Key: YIZMNGKCMZDQJW-UHFFFAOYSA-N
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Description

DI(Pyridin-2-YL) sulfite is a useful research compound. Its molecular formula is C10H8N2O3S and its molecular weight is 236.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipyridin-2-yl sulfite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-16(14-9-5-1-3-7-11-9)15-10-6-2-4-8-12-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZMNGKCMZDQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OS(=O)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Di(pyridin-2-yl) Sulfite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of di(pyridin-2-yl) sulfite, a valuable reagent and intermediate in organic and medicinal chemistry. The document details a robust synthesis pathway starting from readily available 2-hydroxypyridine and thionyl chloride. A thorough examination of the underlying reaction mechanism, a detailed experimental protocol, and in-depth characterization techniques are presented. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded understanding of this synthesis.

Introduction: The Significance of this compound

This compound is a symmetrical sulfite ester characterized by the presence of two pyridin-2-yl moieties linked to a central sulfurous acid core. While not as extensively documented as other diaryl sulfites, its unique electronic and structural features make it a compound of interest for applications in organic synthesis, coordination chemistry, and as a potential building block for novel pharmaceutical agents. The pyridinyl groups can act as ligands for metal centers, and the sulfite linkage offers a reactive site for further chemical transformations.

This guide aims to provide a clear and detailed pathway for the synthesis of this compound, emphasizing the chemical principles that govern the reaction and the practical considerations for its successful execution in a laboratory setting.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is achieved through the reaction of 2-hydroxypyridine with thionyl chloride (SOCl₂). A crucial aspect of 2-hydroxypyridine is its existence in a tautomeric equilibrium with 2-pyridone. For this reaction, the 2-hydroxypyridine tautomer is the reactive species.

The reaction is typically carried out in the presence of a base, such as pyridine, which serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct, preventing unwanted side reactions, and it can influence the stereochemical outcome in reactions with chiral alcohols. In this achiral synthesis, its primary role is as an acid scavenger.

The overall reaction can be summarized as follows:

2 C₅H₄NOH + SOCl₂ → (C₅H₄NO)₂SO + 2 HCl

The reaction mechanism proceeds in a stepwise manner, initiated by the nucleophilic attack of the hydroxyl group of 2-hydroxypyridine on the electrophilic sulfur atom of thionyl chloride.

Diagram of the Proposed Reaction Mechanism

reaction_mechanism two_hydroxypyridine 2 x 2-Hydroxypyridine chlorosulfite Pyridin-2-yl chlorosulfite two_hydroxypyridine->chlorosulfite 1. Nucleophilic attack on SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->chlorosulfite pyridine_base Pyridine (Base) pyridinium_chloride Pyridinium Chloride pyridine_base->pyridinium_chloride Acid Scavenging intermediate_complex Activated Complex chlorosulfite->intermediate_complex 2. Reaction with 2nd 2-Hydroxypyridine dipyridinyl_sulfite This compound intermediate_complex->dipyridinyl_sulfite 3. Elimination of HCl hcl HCl hcl->pyridinium_chloride

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
2-HydroxypyridineC₅H₅NO95.1010.0 g (105.2 mmol)≥98%
Thionyl ChlorideSOCl₂118.974.4 mL (6.3 g, 52.6 mmol)≥99%
Anhydrous PyridineC₅H₅N79.1025.4 mL (24.9 g, 315.6 mmol)≥99.8%
Anhydrous DichloromethaneCH₂Cl₂84.93200 mL≥99.8%
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Standard glassware for workup and purification

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried. The setup should be under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation: In the flask, dissolve 10.0 g (105.2 mmol) of 2-hydroxypyridine and 25.4 mL (315.6 mmol) of anhydrous pyridine in 150 mL of anhydrous dichloromethane. Stir the solution until all the 2-hydroxypyridine has dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: In the dropping funnel, place 4.4 mL (52.6 mmol) of thionyl chloride dissolved in 50 mL of anhydrous dichloromethane. Add the thionyl chloride solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of ice-cold water. A biphasic mixture will form.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Diagram of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Setup Dry Glassware under N₂ dissolve 2. Dissolve 2-Hydroxypyridine & Pyridine in CH₂Cl₂ setup->dissolve cool 3. Cool to 0 °C dissolve->cool add_socl2 4. Add SOCl₂ solution dropwise cool->add_socl2 react 5. Stir at Room Temperature add_socl2->react quench 6. Quench with Ice Water react->quench extract 7. Extract with CH₂Cl₂ quench->extract wash 8. Wash with NaHCO₃ and Brine extract->wash dry 9. Dry with Na₂SO₄ wash->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify by Column Chromatography concentrate->purify

Caption: A schematic of the experimental workflow for the synthesis of this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired product, as identified by thin-layer chromatography (TLC), should be combined and the solvent removed under reduced pressure to yield the pure this compound.

Characterization of this compound

Due to the limited availability of published spectroscopic data for this compound, this section provides expected characterization data based on its chemical structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four distinct protons on the pyridine ring. Due to the electronegativity of the oxygen and the sulfite group, these signals will likely be shifted downfield compared to unsubstituted pyridine. The expected multiplicity for each signal would be a doublet or a triplet, arising from coupling with adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the carbon atoms of the pyridine ring. The carbon atom attached to the oxygen (C2) is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the S=O and S-O bonds of the sulfite group, typically in the 1200-1100 cm⁻¹ and 1000-750 cm⁻¹ regions, respectively. Additionally, characteristic peaks for the aromatic C-H and C=C/C=N stretching and bending vibrations of the pyridine ring will be present.

Mass Spectrometry (MS)

Mass spectrometry should confirm the molecular weight of this compound (236.25 g/mol ). The mass spectrum would likely show the molecular ion peak [M]⁺ and fragmentation patterns corresponding to the loss of SO₂ and the pyridin-2-yloxy radical.

Safety and Handling

  • Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • General Precautions: The reaction should be conducted under an inert atmosphere to prevent the reaction of thionyl chloride with atmospheric moisture. The quenching step is exothermic and should be performed slowly and with cooling.

Conclusion

This technical guide has outlined a detailed and scientifically grounded pathway for the synthesis of this compound. By providing a plausible reaction mechanism, a comprehensive experimental protocol, and expected characterization data, this document serves as a valuable resource for researchers and scientists. The successful synthesis of this compound opens avenues for its exploration in various fields of chemistry and drug discovery.

References

  • A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Radboud Repository. Available at: [Link]

  • Process for the preparation of dialkyl sulfites. Google Patents. DE487253C.
  • Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Master Organic Chemistry. Available at: [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Process for the production of 2-hydroxypyridine. Google Patents. US4942239A.
  • In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? Quora. Available at: [Link]

An In-Depth Technical Guide to DI(Pyridin-2-YL) Sulfite (CAS Number 105125-43-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

DI(Pyridin-2-YL) sulfite, bearing the CAS number 105125-43-7, is a symmetrical sulfite ester characterized by the presence of two pyridin-2-yl moieties attached to a central sulfur atom. While specific literature on this compound is sparse, its structural features—a reactive sulfite core and biologically significant pyridine rings—suggest considerable potential in synthetic chemistry and drug discovery. This guide provides a comprehensive overview of its probable synthesis, predicted physicochemical properties, expected reactivity, and potential applications, drawing upon established principles of organic chemistry and data from analogous structures.

Introduction and Molecular Overview

This compound is a molecule of interest due to the convergence of two key chemical entities: the pyridine ring and the sulfite ester functional group. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, known to engage in a variety of biological interactions.[1][2][3] The sulfite ester, on the other hand, is a versatile functional group in organic synthesis, often serving as a precursor to other sulfur-containing compounds or as a reactive electrophilic species.

This guide aims to provide a detailed technical resource for researchers, elucidating the likely chemical nature and potential utility of this compound in the absence of extensive direct studies.

Predicted Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 105125-43-7[4][5]
Molecular Formula C₁₀H₈N₂O₃S[4]
Molecular Weight 236.25 g/mol [4]
IUPAC Name This compoundSigma-Aldrich
InChI Key YIZMNGKCMZDQJW-UHFFFAOYSA-N[4]
Predicted Boiling Point ~350-400 °C (decomposition likely)Analogous Compounds
Predicted Solubility Soluble in polar organic solvents (e.g., DCM, THF, Acetone)Structural Analysis
Predicted Appearance Colorless to pale yellow oil or low-melting solidGeneral Sulfite Esters

Synthesis Methodology: A Proposed Protocol

The Critical Role of Tautomerism in the Starting Material

A crucial consideration in the synthesis of this compound is the tautomeric equilibrium of 2-hydroxypyridine, which co-exists with its amide tautomer, 2-pyridone.[7][8][9][10][11] This equilibrium is sensitive to the solvent environment, with polar solvents favoring the 2-pyridone form.[8][11] The presence of the 2-pyridone tautomer could potentially lead to side reactions, such as N-acylation, under certain conditions.

Proposed Step-by-Step Synthesis Protocol

Reaction: 2-hydroxypyridine + Thionyl Chloride → this compound

Materials:

  • 2-Hydroxypyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine (as a base and solvent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler) is flushed with an inert gas.

  • Reactant Addition: 2-Hydroxypyridine (2.0 equivalents) is dissolved in anhydrous pyridine. The solution is cooled to 0 °C in an ice bath.

  • Thionyl Chloride Addition: Thionyl chloride (1.0 equivalent) is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is quenched by the slow addition of ice-cold water. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride reacts violently with water, so anhydrous conditions are essential to prevent its decomposition and to maximize the yield of the desired product.

  • Pyridine as a Base: Pyridine serves a dual purpose. It acts as a nucleophilic catalyst, activating the thionyl chloride, and as a base to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product.[12][13]

  • Slow Addition at Low Temperature: The reaction between thionyl chloride and alcohols is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent the formation of byproducts.

Proposed Reaction Mechanism

The reaction is expected to proceed through the formation of a pyridyl chlorosulfite intermediate, which then reacts with a second molecule of 2-hydroxypyridine.

G SOCl2 SOCl₂ Intermediate Pyridyl Chlorosulfite HCl HCl Intermediate->HCl Product This compound Intermediate->Product + 2-Hydroxypyridine Product->HCl Pyridine_Base Pyridine (Base) Pyridinium_HCl Pyridinium Hydrochloride Pyridine_Base->Pyridinium_HCl + HCl

Caption: Proposed reaction pathway for the synthesis of this compound.

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[14][15][16][17][18]

Spectroscopic TechniquePredicted Features
¹H NMR Aromatic protons of the pyridine rings are expected in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the electron-withdrawing effect of the sulfite group.
¹³C NMR Aromatic carbons of the pyridine rings are expected in the range of δ 110-150 ppm. The carbon attached to the oxygen of the sulfite ester will be shifted downfield.
IR Spectroscopy Characteristic S=O stretching vibration is expected around 1200-1250 cm⁻¹. C-O stretching vibrations are expected around 1000-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 236. Fragmentation may involve the loss of SO₂ or a pyridyl radical.

Reactivity and Potential Applications in Drug Development

Expected Reactivity

The reactivity of this compound is likely dominated by the electrophilic nature of the sulfur atom. It is expected to react with a variety of nucleophiles.

G Nucleophile Nucleophile (Nu⁻) Product Pyridyl-Nu + Pyridyl-O-SO₂⁻ Nucleophile->Product Attack Mechanism Nucleophilic Attack at Sulfur Sulfite Sulfite Sulfite->Mechanism

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of Di(pyridin-2-yl) Sulfite

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of di(pyridin-2-yl) sulfite. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles and comparative data to elucidate the key structural features of this molecule, in the absence of direct crystallographic data.

Introduction: The Significance of this compound

This compound is a molecule of interest due to the presence of two biologically relevant pyridyl moieties linked by a flexible sulfite ester group. The pyridine ring is a common scaffold in medicinal chemistry, and the conformational flexibility imparted by the C-O-S-O-C linkage can significantly influence its interaction with biological targets. Understanding the three-dimensional structure and preferred conformations of this molecule is therefore crucial for predicting its physicochemical properties and potential biological activity.

Sulfite esters, in general, are known for their reactivity and unique stereochemical properties. They are commonly synthesized from the reaction of alcohols with thionyl chloride.[1] The trigonal pyramidal geometry around the sulfur atom, a consequence of the lone pair of electrons, introduces a key structural element that governs the overall shape of the molecule.[1]

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

  • Reaction Setup: To a solution of 2-hydroxypyridine (2.0 equivalents) in an inert, anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base such as pyridine (2.0 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization to yield this compound.

G 2-hydroxypyridine 2-hydroxypyridine Reaction Mixture Reaction Mixture 2-hydroxypyridine->Reaction Mixture 2 eq. Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction Mixture 1 eq. Pyridine (base) Pyridine (base) Pyridine (base)->Reaction Mixture 2 eq. This compound This compound Reaction Mixture->this compound Pyridinium Hydrochloride Pyridinium Hydrochloride Reaction Mixture->Pyridinium Hydrochloride

Caption: Proposed synthesis of this compound.

Molecular Structure: A Theoretical and Comparative Analysis

In the absence of direct X-ray crystallographic data for this compound, its molecular structure can be predicted by considering the established geometries of its constituent parts: the pyridine rings and the sulfite ester linkage.

The Pyridine Ring

The pyridine ring is a planar, aromatic heterocycle. The bond lengths and angles are well-characterized. The C-N bond lengths are typically around 134 pm, while the C-C bond lengths are approximately 139 pm.[2] The internal bond angles are all close to 120°, consistent with sp² hybridization of the ring atoms.[3]

The Sulfite Ester Linkage

The central sulfur atom in a sulfite ester is sp³ hybridized and possesses a lone pair of electrons, leading to a trigonal pyramidal geometry.[1] This results in a non-planar arrangement of the atoms in the C-O-S-O-C linkage. The bond angles around the sulfur atom are expected to be slightly less than the ideal tetrahedral angle of 109.5° due to lone pair-bond pair repulsion, typically in the range of 106°.[4][5]

Table 1: Predicted Molecular Geometry Parameters for this compound

ParameterPredicted ValueSource/Analogy
Pyridine Ring
C-N Bond Length~134 pm[2]
C-C Bond Length~139 pm[2]
C-C-C Bond Angle~120°[3]
C-N-C Bond Angle~117°[2]
Sulfite Linkage
S-O Bond Length~160 pmAnalogy with organic sulfites
C-O Bond Length~140 pmAnalogy with aryl ethers
O-S-O Bond Angle~106°[4][5]
C-O-S Bond Angle~118°Analogy with dialkyl sulfites

Conformational Analysis: Exploring the Rotational Landscape

The overall conformation of this compound is determined by the rotation around the C-O and S-O single bonds. The key torsional angles that define the conformational space are:

  • τ₁ (C-O-S-O)

  • τ₂ (O-S-O-C)

  • τ₃ (Py-C-O-S)

The conformational preferences will be governed by a balance of steric hindrance between the two pyridine rings and electronic effects, such as dipole-dipole interactions and potential hyperconjugation.

By analogy to diphenyl ether, which has been studied computationally, the pyridine rings in this compound are unlikely to be coplanar due to steric hindrance.[6][7] The molecule is expected to adopt a "paddle-wheel" or "propeller-like" conformation where the pyridine rings are twisted out of the plane defined by the C-O-S atoms. The energy barrier for the rotation of aryl groups in such systems can be significant.[8][9]

G cluster_0 Conformational Flexibility cluster_1 Governing Factors Rotation_CO Rotation around C-O bonds Overall_Conformation Overall_Conformation Rotation_CO->Overall_Conformation Rotation_SO Rotation around S-O bonds Rotation_SO->Overall_Conformation Steric_Hindrance Steric Hindrance (Pyridine Rings) Steric_Hindrance->Overall_Conformation Electronic_Effects Electronic Effects (Dipole Moments, Lone Pairs) Electronic_Effects->Overall_Conformation

Caption: Factors influencing the conformation of this compound.

Spectroscopic Characterization: Probing the Molecular Structure

Although specific spectra for this compound are not available in the searched literature, we can predict the key features that would be observed using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine rings. The chemical shifts would be influenced by the electronic environment and the spatial proximity to the sulfite group. The presence of multiple conformers in solution at room temperature could lead to broadened signals or distinct sets of signals if the rotational barriers are high enough. Computational prediction of NMR spectra is a powerful tool that could be used to correlate predicted structures with experimental data.[10][11][12]

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. Similar to ¹H NMR, conformational dynamics could affect the appearance of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the S=O and C-O stretching vibrations of the sulfite ester group.

  • S=O Stretch: A strong, characteristic absorption band is expected in the region of 1200-1250 cm⁻¹.[13]

  • C-O Stretch: Strong bands corresponding to the C-O stretching vibrations are expected in the range of 1000-1300 cm⁻¹.[14][15]

  • Pyridine Ring Vibrations: Characteristic absorptions for the C-C and C-N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.[14]

Computational Modeling: A Powerful Tool for Structural Elucidation

Given the lack of experimental structural data, computational modeling, particularly using density functional theory (DFT), would be an invaluable tool for investigating the molecular structure and conformation of this compound.

Workflow for Computational Analysis:

  • Geometry Optimization: Perform geometry optimization calculations to find the minimum energy structures (conformers) of the molecule.

  • Conformational Search: Conduct a systematic conformational search by rotating the key torsional angles (τ₁, τ₂, and τ₃) to map the potential energy surface.

  • Frequency Calculations: Perform vibrational frequency calculations to confirm that the optimized structures are true minima and to predict the IR spectrum.

  • NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the optimized conformers to aid in the interpretation of experimental NMR data.[16][17]

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and comparative analysis of the molecular structure and conformation of this compound. While direct experimental data is currently lacking, a robust model of its structure has been constructed based on established principles and data from analogous compounds.

Future research should focus on the synthesis and experimental characterization of this compound. Obtaining an X-ray crystal structure would provide definitive information about its solid-state conformation. Detailed NMR and IR spectroscopic studies, in conjunction with high-level computational modeling, would be crucial for understanding its conformational dynamics in solution. Such studies will be instrumental in unlocking the full potential of this molecule in medicinal chemistry and materials science.

References

  • Diphenylmethane and diphenyl ether — experimental conformations and torsional surfaces calculated with AM1, MNDO, PM3, and den. (n.d.). Retrieved from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Pyridine Formula - Structure, Properties, Uses, Sample Questions. (2023). GeeksforGeeks. Retrieved from [Link]

  • Aromaticity Of Pyridine. (2023). BIOSYNCE. Retrieved from [Link]

  • Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. (2006). Organic Letters. Retrieved from [Link]

  • Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridine (C5H5N) properties. (n.d.). Retrieved from [Link]

  • Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. (2025). Journal of Chemical Education. Retrieved from [Link]

  • Diphenylmethane and diphenyl ether experimental conformations and torsional surfaces calculated with AM1, MNDO, PM3, and density functional theory (Becke3LYP). (n.d.). Ingenta Connect. Retrieved from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • A Study of the Barriers to Rotation in Some Highly Substituted Diphenyl Ethers. (n.d.). Retrieved from [Link]

  • What is the bond angle between S-O-S in S032-? (2021). Quora. Retrieved from [Link]

  • Experimental data for C5H5N (Pyridine). (n.d.). NIST Computational Chemistry Comparison and Benchmark Database. Retrieved from [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Sulfite ester. (n.d.). Wikipedia. Retrieved from [Link]

  • SO3 2- Molecular Geometry / Shape and Bond Angles. (2019). YouTube. Retrieved from [Link]

  • Bond lengths and bond angles in the structure of compound I. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • CCCBDB Compare bond angles. (n.d.). NIST. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

  • Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. (2020). Scientific Reports. Retrieved from [Link]

  • Diphenyl ether. (n.d.). Wikipedia. Retrieved from [Link]

  • Rotation of Aryl Groups in 9,10-Diarylphenanthrenes: Does the Rotational Barrier Become Lower as the Backbone Becomes More Crowded? (n.d.). ResearchGate. Retrieved from [Link]

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starting materials for DI(Pyridin-2-YL) sulfite synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Di(pyridin-2-yl) Sulfite

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic considerations underpinning the synthesis, ensuring a reproducible and high-yield outcome.

Introduction and Strategic Overview

This compound is a symmetrical sulfite ester of significant interest in synthetic chemistry. Its structure, featuring two pyridyl moieties linked by a sulfite group, makes it a valuable reagent and building block. The synthesis hinges on a classic reaction in organic chemistry: the formation of a sulfite ester from an alcohol and thionyl chloride. In this specific case, the "alcohol" is 2-hydroxypyridine, which exists in tautomeric equilibrium with its predominant form, pyridin-2(1H)-one. The successful synthesis relies on precise control of reaction conditions to favor the formation of the desired product over potential side reactions.

Core Principles: The Chemistry of Sulfite Ester Formation

The synthesis of this compound is achieved by reacting two equivalents of 2-hydroxypyridine with one equivalent of thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base.[1]

The Key Players and Their Roles:

  • 2-Hydroxypyridine: This substrate acts as the nucleophile, with its oxygen atom attacking the electrophilic sulfur center of thionyl chloride.

  • Thionyl Chloride (SOCl₂): This is the sulfur source and a powerful dehydrating agent. It reacts with the hydroxyl groups of two 2-hydroxypyridine molecules to form the sulfite bridge. In the process, it generates two equivalents of hydrochloric acid (HCl) as a byproduct.[2]

  • Base (e.g., Triethylamine, Pyridine): The inclusion of a base is critical. Its primary function is to act as an acid scavenger, neutralizing the HCl generated during the reaction.[3] This is crucial because the accumulation of acid can lead to unwanted side reactions or degradation of the starting material and product. Pyridine, when used, can also act as a catalyst.[4][5]

  • Anhydrous Aprotic Solvent (e.g., THF): The reaction must be conducted in a dry, non-reactive solvent. Thionyl chloride reacts violently with water, so an anhydrous environment is essential to prevent its decomposition and ensure it is available for the desired reaction.[4]

The overall reaction can be summarized as:

2 (C₅H₅NO) + SOCl₂ + 2 (Base) → (C₅H₄N)₂O₃S + 2 (Base·HCl)

The reaction proceeds through the formation of a chlorosulfite intermediate, which then reacts with a second molecule of 2-hydroxypyridine to yield the final product.[4][5]

Starting Materials and Reagent Specifications

Successful synthesis requires high-quality reagents and strict adherence to anhydrous conditions.

ReagentFormulaMolecular Weight ( g/mol )Key Considerations
2-HydroxypyridineC₅H₅NO95.10Should be dry and of high purity.
Thionyl ChlorideSOCl₂118.97Use freshly distilled or a new bottle. Highly corrosive and water-sensitive. Handle in a fume hood.
Triethylamine(C₂H₅)₃N101.19Must be anhydrous. Acts as an effective HCl scavenger.[1]
Tetrahydrofuran (THF)C₄H₈O72.11Must be anhydrous (distilled from sodium/benzophenone or from a commercial solvent purification system).

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed for high-yield synthesis.[1]

Reaction Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a septum.

  • Maintain a positive pressure of inert gas (nitrogen or argon) throughout the experiment to exclude atmospheric moisture.

Procedure:

  • Reagent Preparation: In the reaction flask, dissolve 2-hydroxypyridine (2.66 g, 28.0 mmol) and triethylamine (4.05 mL, 29.1 mmol) in anhydrous tetrahydrofuran (THF, 80 mL).

  • Cooling: Cool the resulting solution in an ice bath to 0 °C. This is critical to control the exothermic reaction upon addition of thionyl chloride.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1.05 mL, 14.4 mmol) dropwise to the cooled, stirring solution via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation: Upon completion, a precipitate of triethylamine hydrochloride will have formed. Remove this insoluble salt by filtration through a pad of Celite.

  • Solvent Removal: Concentrate the filtrate by removing the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting residue is this compound. The reported yield for this procedure is high (approximately 91%), and the product is often of sufficient purity for subsequent use without further purification.[1]

Synthesis Workflow and Mechanism

The following diagram illustrates the key steps in the experimental workflow.

Synthesis_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve 2-Hydroxypyridine and Triethylamine in Anhydrous THF cool Cool solution to 0°C dissolve->cool add_socl2 Slowly add Thionyl Chloride (SOCl₂) cool->add_socl2 Maintain T < 5°C stir Stir at 0°C for 1 hour add_socl2->stir filter Filter to remove Triethylamine Hydrochloride stir->filter evaporate Evaporate solvent under reduced pressure filter->evaporate product This compound (Final Product) evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

The reaction mechanism involves the initial attack of one molecule of 2-hydroxypyridine on thionyl chloride to form a pyridin-2-yl chlorosulfite intermediate. The triethylamine neutralizes the HCl produced in this step. A second molecule of 2-hydroxypyridine then displaces the chloride from the intermediate to form the final this compound product, with the base neutralizing the second equivalent of HCl.

Safety and Handling Precautions

  • Thionyl Chloride (SOCl₂): Is highly toxic, corrosive, and a lachrymator. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Triethylamine and THF: Are flammable liquids. Ensure all operations are performed away from ignition sources.

  • Quenching: Any residual thionyl chloride should be quenched cautiously by slowly adding the reaction mixture to a stirred, ice-cold solution of sodium bicarbonate. Be prepared for gas evolution (CO₂).

Conclusion

The synthesis of this compound is a straightforward procedure that can be accomplished in high yield when executed with careful attention to reagent quality and reaction conditions. The foundational principles of this synthesis—the reaction of an alcohol with thionyl chloride in the presence of an acid scavenger—are fundamental in organic chemistry. By understanding the role of each component and adhering to strict anhydrous and safety protocols, researchers can reliably produce this valuable chemical compound for further application in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
  • Quora. (2017, March 27). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?.
  • ResearchGate. (2025, August 6). Thionyl Chloride-Pyridine-Mediated Rearrangement of Tertiary Alcohols.
  • ChemicalBook. (n.d.). This compound CAS#: 105125-43-7.
  • Radboud Repository. (n.d.). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

Sources

A Comprehensive Guide to the Theoretical Calculation of Di(pyridin-2-yl) Sulfite Properties

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical calculation of the molecular properties of di(pyridin-2-yl) sulfite. Intended for researchers, scientists, and professionals in drug development, this document outlines a robust computational methodology using Density Functional Theory (DFT) to predict the geometric, spectroscopic, and electronic characteristics of this molecule. Given the current absence of extensive experimental data for this compound, this guide emphasizes a self-validating theoretical approach, drawing on established principles and comparative analysis with analogous structures.

Introduction: The Rationale for a Theoretical Approach

This compound (CAS 105125-43-7) is an organic compound featuring a central sulfite group linking two pyridine rings.[1][2][3] Understanding its three-dimensional structure, conformational flexibility, and electronic landscape is paramount for predicting its reactivity, potential as a ligand in coordination chemistry, and its role in medicinal chemistry. In the absence of empirical data, in silico methods provide a powerful and cost-effective avenue for initial characterization. This guide details the application of DFT to elucidate these properties, offering a foundational dataset for future experimental validation.

Part 1: Foundational Computational Methodology

The cornerstone of this theoretical investigation is Density Functional Theory, a quantum mechanical method that offers a favorable balance between computational cost and accuracy for systems of this nature. The choice of functional and basis set is critical for obtaining reliable results.

Geometry Optimization and Conformational Analysis

The first and most crucial step is to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Protocol for Geometry Optimization:

  • Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular builder. Consideration should be given to the potential for different initial conformations, particularly around the S-O bonds.

  • Choice of Theory Level:

    • Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules, providing a good description of both structure and energetics.

    • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the oxygen and sulfur atoms, while the polarization functions (d,p) allow for more flexibility in describing the bonding environment.

  • Optimization Algorithm: Employ a quasi-Newton optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, to efficiently locate the energy minimum.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

The workflow for this initial computational stage can be visualized as follows:

Geometry_Optimization_Workflow Start Initial 3D Structure of This compound DFT_Setup Select DFT Functional (e.g., B3LYP) and Basis Set (e.g., 6-311+G(d,p)) Start->DFT_Setup Optimization Geometry Optimization DFT_Setup->Optimization Frequency_Calc Vibrational Frequency Analysis Optimization->Frequency_Calc Validation Check for Imaginary Frequencies Frequency_Calc->Validation Minimum_Found Optimized Ground State Geometry Validation->Minimum_Found None Not_Minimum Re-evaluate Initial Conformation or Optimization Parameters Validation->Not_Minimum Imaginary Frequencies Present

Figure 1: Workflow for Geometry Optimization. This diagram illustrates the sequential process for obtaining the stable 3D structure of the molecule.

Predicted Geometric Parameters

The optimized geometry will provide key structural data. For this compound, the bond lengths and angles involving the sulfite linker and the pyridine rings are of particular interest. While direct experimental data for the title compound is unavailable, we can compare the predicted parameters with known values for related structures, such as pyridine[4] and organic sulfites.

ParameterPredicted Value (Å or °)Comparative Experimental Value (Compound)
C-N (pyridine)Calculated Value1.340 Å (Pyridine)[4]
C-C (pyridine)Calculated Value1.390 - 1.400 Å (Pyridine)[4]
S=OCalculated Value~1.45 Å (Typical for organic sulfites)
S-OCalculated Value~1.60 Å (Typical for organic sulfites)
C-O-S angleCalculated Value-
O-S-O angleCalculated Value-
Dihedral Angle (Py-O-S-O)Calculated Value-
Table 1: Predicted vs. Comparative Experimental Geometric Parameters. The calculated values for this compound should be compared with experimental data from analogous compounds to assess the reliability of the theoretical model.

Part 2: Spectroscopic Properties Prediction

Theoretical calculations can predict various types of spectra, providing a valuable tool for the identification and characterization of new compounds.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. This is invaluable for identifying characteristic functional group vibrations.

Protocol for Vibrational Frequency Calculation:

  • Hessian Matrix Calculation: The vibrational frequencies are derived from the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). This is typically performed as part of the frequency analysis after geometry optimization.

  • Frequency Scaling: It is well-established that DFT calculations tend to overestimate vibrational frequencies. Therefore, it is standard practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. For the B3LYP functional, a scaling factor of ~0.96-0.98 is often used.

  • Spectrum Generation: The scaled frequencies and their calculated intensities are convoluted with a Lorentzian or Gaussian function to produce a simulated IR spectrum.

Expected Vibrational Modes:

Vibrational ModePredicted Frequency Range (cm⁻¹, scaled)
S=O stretch1200 - 1250
S-O stretch900 - 1000
C-O stretch1150 - 1200
Pyridine ring vibrations1400 - 1600
Table 2: Key Predicted Infrared Vibrational Frequencies for this compound. These predictions can guide the interpretation of future experimental IR spectra. For comparison, the IR spectrum of sodium sulfite shows strong absorptions around 973, 633, and 495 cm⁻¹[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this.

Protocol for NMR Chemical Shift Calculation:

  • GIAO Calculation: Using the optimized geometry, perform a GIAO calculation at the same or a higher level of theory. A functional such as mPW1PW91 with a suitable basis set (e.g., 6-31G(d,p)) has been shown to perform well for predicting ¹³C shifts.

  • Reference Standard: Calculate the absolute shielding tensor for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.

  • Chemical Shift Calculation: The chemical shift (δ) of each nucleus is then calculated by subtracting its computed absolute shielding (σ) from that of the reference: δ = σ_ref - σ_calc.

  • Solvent Effects: For more accurate predictions, implicit solvent models (e.g., the Polarizable Continuum Model - PCM) can be incorporated to account for the influence of the solvent on the molecular geometry and electronic structure.

The predicted chemical shifts for the pyridine protons and carbons can be compared with experimental data for 2-hydroxypyridine to gauge the accuracy of the calculations.[6][7]

Part 3: Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity and its interactions with other molecules and with light.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and indicates the ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical reactivity and its electronic excitation energy.

Calculation of HOMO-LUMO Properties:

The energies of the HOMO and LUMO are direct outputs of the DFT calculation. The HOMO-LUMO gap is simply the difference between these two energies: ΔE = E_LUMO - E_HOMO.

HOMO_LUMO_Diagram cluster_energy_arrow LUMO LUMO (Lowest Unoccupied Molecular Orbital) Gap ΔE = E_LUMO - E_HOMO LUMO->Gap HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->Gap Energy_Axis Energy start->end

Figure 2: Frontier Molecular Orbitals (HOMO-LUMO) Energy Gap. This diagram illustrates the energy difference between the highest occupied and lowest unoccupied molecular orbitals.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. The UV-Vis absorption spectrum of pyridine, for instance, shows a maximum absorption around 254 nm, which corresponds to electronic transitions within the aromatic ring.[8]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Generation of an MEP Map:

The MEP is calculated from the electron density and the positions of the nuclei. The resulting potential is then mapped onto the molecular surface, typically using a color scale where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the pyridine rings and the oxygen atoms of the sulfite group, indicating these as likely sites for electrophilic attack or coordination to metal ions.

Conclusion: A Predictive Foundation for Future Research

This guide has outlined a comprehensive theoretical framework for the in-depth characterization of this compound using DFT calculations. By following the detailed protocols for geometry optimization, spectroscopic prediction, and electronic property analysis, researchers can generate a robust set of predictive data. While these theoretical results provide invaluable insights into the fundamental properties of the molecule, it is crucial to emphasize the necessity of future experimental work to validate these computational findings. The synthesis and experimental characterization of this compound will be essential for confirming the predicted structural, spectroscopic, and electronic properties, thereby providing a complete and accurate understanding of this intriguing molecule.

References

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. Available at: [Link]

  • 2-Hydroxypyridine. SpectraBase. Available at: [Link]

  • Diphenyl sulfite. PubChem. Available at: [Link]

  • UV–Vis spectra of compounds (5), (7) and (8) in pyridine. ResearchGate. Available at: [Link]

  • UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to... ResearchGate. Available at: [Link]

  • UV-spectrum of pyridine. ResearchGate. Available at: [Link]

  • Organic Sulfites. Chemical Reviews. Available at: [Link]

  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. Available at: [Link]

  • Diphenyl sulfide. ChemBK. Available at: [Link]

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  • diphenyl sulfite. Chemsrc. Available at: [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry. Available at: [Link]

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  • Diffuse Reflectance FTIR Spectroscopy Helps Find Sulfite in Beverages. Photonics Spectra. Available at: [Link]

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  • CCCBDB comparison of experimental and calculated bond lengths. Computational Chemistry Comparison and Benchmark Database. Available at: [Link]

  • X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. ResearchGate. Available at: [Link]

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  • Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. International Union of Crystallography. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 1,6-diamino-2-oxo-4-(thiophen-2-yl). International Union of Crystallography. Available at: [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. Available at: [Link]

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discovery and history of DI(Pyridin-2-YL) sulfite

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Di(pyridin-2-yl) Sulfite: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

Foreword: Charting the Uncharted

In the vast landscape of chemical reagents, some compounds, despite their intriguing structures, remain sparsely documented in the annals of scientific literature. This compound is one such molecule. While commercially available and indexed with a CAS number, its detailed history, discovery, and specific applications are not extensively reported in peer-reviewed journals. This guide, therefore, takes a first-principles approach. By leveraging fundamental concepts in organic chemistry and drawing parallels with related, well-studied molecular classes, we aim to provide a comprehensive technical resource for researchers, scientists, and professionals in drug development. Our objective is to construct a logical and scientifically sound framework for understanding this reagent, from its likely synthesis to its potential utility, thereby empowering the scientific community to explore its future applications.

Introduction to this compound

This compound, with the chemical formula C₁₀H₈N₂O₃S, is a symmetrical sulfite ester derived from two 2-hydroxypyridine moieties.[1][][3][4][5] The central sulfur atom, in its +4 oxidation state, is bonded to two oxygen atoms, which in turn are connected to the pyridine rings at the 2-position. The molecule's structure suggests a potential role as a reagent in organic synthesis, possibly as a source of sulfur dioxide or as a precursor to other pyridinyl derivatives.

Chemical and Physical Properties
PropertyValueSource
CAS Number 105125-43-7[1][][3][4][5]
Molecular Formula C₁₀H₈N₂O₃S[5]
Molecular Weight 236.25 g/mol [5]
Purity (Typical) 95%[5]
Structural Representation

The structure of this compound is depicted below. The pyridine rings, being aromatic and containing a nitrogen atom, are expected to influence the reactivity of the central sulfite group.

Caption: Chemical structure of this compound.

Historical Context and Discovery

A specific, dated discovery of this compound is not documented in readily accessible scientific literature. However, its existence can be understood as a logical extension of well-established 20th-century organic chemistry. The synthesis of sulfite esters from alcohols and thionyl chloride (SOCl₂) has been a known transformation for many decades. Similarly, the chemistry of pyridine and its derivatives, including 2-hydroxypyridine, has been extensively explored, particularly in the context of pharmaceuticals and agrochemicals.[6][7][8][9][10]

The "discovery" of this compound likely occurred in a research or industrial laboratory as a synthetic intermediate, with its preparation following established protocols for sulfite ester formation. The key precursor, 2-hydroxypyridine, exists in a tautomeric equilibrium with 2-pyridone. The presence of the hydroxyl tautomer allows for its reaction with thionyl chloride, a common reagent for converting alcohols and carboxylic acids into chlorides and esters.[11][12][13]

Caption: Tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone.

Synthesis and Mechanism

The most probable and direct synthetic route to this compound is the reaction of 2-hydroxypyridine with thionyl chloride. This reaction is analogous to the formation of dialkyl or diaryl sulfites from their corresponding alcohols or phenols. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Proposed Synthetic Workflow

workflow start Start: 2-Hydroxypyridine & SOCl₂ dissolve Dissolve 2-hydroxypyridine in an inert solvent (e.g., THF, CH₂Cl₂) and add a base (e.g., pyridine). start->dissolve cool Cool the mixture to 0 °C in an ice bath. dissolve->cool add_socl2 Add thionyl chloride (SOCl₂) dropwise with vigorous stirring. cool->add_socl2 react Allow the reaction to proceed at 0 °C and then warm to room temperature. add_socl2->react quench Quench the reaction with ice-water or a saturated NaHCO₃ solution. react->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract dry_concentrate Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by chromatography or recrystallization. dry_concentrate->purify end_node End: this compound purify->end_node

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Hydroxypyridine (2.0 equivalents)

  • Thionyl chloride (1.0 equivalent)

  • Pyridine (2.2 equivalents, dried)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxypyridine and anhydrous dichloromethane.

  • Add dry pyridine to the solution and cool the flask to 0 °C in an ice-water bath.

  • Add thionyl chloride dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous NaHCO₃ solution to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism involving nucleophilic attack and elimination.

mechanism step1 Step 1: Nucleophilic Attack The hydroxyl group of 2-hydroxypyridine attacks the sulfur atom of SOCl₂. step2 Step 2: Elimination of Chloride A chloride ion is eliminated, forming a chlorosulfite intermediate. step1->step2 step3 Step 3: Deprotonation Pyridine acts as a base to deprotonate the oxonium ion. step2->step3 step4 Step 4: Second Nucleophilic Attack A second molecule of 2-hydroxypyridine attacks the chlorosulfite intermediate. step3->step4 step5 Step 5: Final Elimination Another chloride ion is eliminated, and a final deprotonation by pyridine yields the this compound product. step4->step5

Caption: Simplified reaction mechanism for the formation of this compound.

The catalytic effect of pyridine in reactions involving thionyl chloride is well-documented, where it not only neutralizes HCl but can also form a reactive intermediate with thionyl chloride, which is then attacked by the alcohol.[11]

Potential Applications in Research and Development

While specific applications of this compound are not widely reported, its structure suggests several potential uses in organic synthesis and materials science.

Sulfur Dioxide (SO₂) Surrogate

Sulfite esters can thermally or photochemically decompose to release sulfur dioxide. As SO₂ is a gaseous and toxic reagent, solid, stable precursors that can deliver it in a controlled manner are highly valuable. This compound could potentially serve as an SO₂ surrogate in reactions such as sulfene generation or in the synthesis of sulfones. The synthesis of diaryl sulfones is an active area of research due to the prevalence of the sulfone moiety in pharmaceuticals.[14][15]

Reagent for Pyridinylation

The sulfite group can act as a leaving group in the presence of suitable nucleophiles. This could allow for the transfer of a pyridin-2-yl group to other molecules, although this application is less common for sulfites compared to other activating groups.

Precursor to Pyridinyl-Sulfur Compounds

The reactivity of the S-O bonds in this compound might be exploited to synthesize other sulfur-containing pyridinyl compounds, such as sulfamides or other derivatives, which are of interest in medicinal chemistry. The synthesis of diaryl and heteroaryl sulfides, for example, is of significant interest in the development of anti-cancer agents.[16][17][18]

Conclusion and Future Outlook

This compound represents a molecule at the frontier of chemical exploration. While its fundamental properties are cataloged, its full potential as a synthetic tool remains to be unlocked. This guide has provided a comprehensive overview based on established chemical principles, from its logical synthesis to its potential applications. It is our hope that this document will serve as a valuable resource for researchers, encouraging further investigation into the chemistry and utility of this intriguing reagent. The development of novel synthetic methodologies is a cornerstone of drug discovery and materials science, and even sparsely studied compounds like this compound may hold the key to future innovations.

References

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  • Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. ACS Publications. [Link]

  • Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. [Link]

  • A New Avenue to Diversity-Oriented Synthesis of Diaryl Sulfones. ResearchGate. [Link]

  • Diaryl Sulfone Synthesis. ChemistryViews. [Link]

  • Synthesis and spectroscopic properties of di-2-pyridyl sulfide (dps) compounds. Crystal structure of [Ru(dps)2Cl2]. Royal Society of Chemistry. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA, Inc.. [Link]

  • Hantzsch Pyridine Synthesis Definition. Fiveable. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society. [Link]

  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. [Link]

  • Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. ResearchGate. [Link]

  • Pyrylium Tetrafluoroborate. Organic Syntheses. [Link]

  • This compound. AbacipharmTech. [Link]

  • This compound [P86997]. ChemUniverse. [Link]

  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. SciSpace. [Link]

  • Process for the production of 2-hydroxypyridine.
  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[16][18]oxathioles and their transformations. ResearchGate. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Hydrogen sulfite;pyridine. PubChem. [Link]

  • Reaction of alcohols with thionyl chloride. YouTube. [Link]

  • Synthesis of pharmaceutically useful pyridine derivatives.

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An In-Depth Technical Guide to the Health and Safety of DI(Pyridin-2-YL) Sulfite

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Data Gap Analysis

DI(Pyridin-2-YL) sulfite is a specific chemical compound with the CAS number 105125-43-7.[1][2][3] Despite its availability from chemical suppliers, a comprehensive and publicly accessible Material Safety Data Sheet (MSDS) or detailed toxicological profile for this specific molecule could not be located. This significant data gap necessitates a conservative approach to its handling and a safety framework built upon the known hazards of its structural components: the pyridinyl functional group and the sulfite moiety.

This guide, therefore, serves as a proactive measure to inform researchers and professionals about the potential risks and to establish a robust safety culture when working with this compound. The information presented is a synthesis of established knowledge on related substances and is intended to be a starting point for a comprehensive, lab-specific safety protocol.

Inferred Hazard Identification and Classification

Based on the structure of this compound, which incorporates two pyridine rings linked by a sulfite group, a combination of hazards associated with both pyridine and sulfites should be anticipated.

Anticipated Physical and Chemical Hazards

While the physical state of this compound is not explicitly detailed in the readily available literature, the presence of the pyridine rings suggests that it may be a solid or liquid with a potentially unpleasant odor, characteristic of pyridine derivatives. The thermal stability of the sulfite linkage is also a consideration, as sulfites can decompose upon heating, releasing sulfur dioxide (SO2), which is a toxic and corrosive gas.

Anticipated Health Hazards

The primary health concerns are derived from the known toxicities of pyridine and the potential for sulfite sensitivity.

  • Acute Toxicity: Pyridine is known to be harmful if swallowed, inhaled, or in contact with skin.[4] Therefore, this compound should be handled as a substance with potential for acute toxicity via oral, dermal, and inhalation routes.

  • Skin and Eye Irritation: Pyridine is a known skin and eye irritant.[5] It is prudent to assume that this compound will also cause irritation upon contact with skin and eyes.

  • Respiratory Irritation: Inhalation of vapors or dusts may cause respiratory tract irritation.[5][6]

  • Sulfite Sensitivity: A significant portion of the population, particularly individuals with asthma, exhibit sensitivity to sulfites.[7] Reactions can range from mild to life-threatening and include dermatitis, urticaria, flushing, hypotension, abdominal pain, diarrhea, and asthmatic reactions.[7]

  • Carcinogenicity and Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic. However, the absence of data does not confirm the absence of effect, and it should be handled with appropriate care.

Table 1: Inferred GHS Hazard Classification for this compound
Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

This classification is inferred and should be used for preliminary risk assessment only.

Toxicological Profile: An Extrapolated View

In the absence of specific toxicological data for this compound, it is instructive to consider the known effects of its components.

Pyridine Toxicity

Pyridine is a well-studied compound with established toxicological endpoints. It is readily absorbed through the skin and by inhalation. Acute exposure can cause dizziness, headache, nausea, and in higher doses, liver and kidney damage.

Sulfite Toxicity and Sensitivity

Sulfites are generally considered to have low acute toxicity in non-sensitive individuals. However, for a subset of the population, even small amounts can trigger severe allergic-type reactions.[7] The European Food Safety Authority (EFSA) has expressed concerns about the dietary intake of sulfites for high consumers.[8] The primary mechanism of sulfite toxicity is related to its ability to react with various biological molecules.

Exposure Controls and Personal Protection

Given the inferred hazards, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect street clothing and skin.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Diagram 1: Hierarchy of Controls for Handling this compound

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Investigate safer alternatives) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls, with the most effective measures at the top.

Safe Handling and Storage Procedures

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

  • The storage area should be clearly marked with the appropriate hazard warnings.

Diagram 2: Workflow for Safe Handling of this compound

Safe_Handling_Workflow start Start prep Preparation - Review SDS (if available) - Don PPE - Prepare work area in fume hood start->prep Begin Protocol handling Handling - Weigh/measure in fume hood - Perform experiment prep->handling Proceed to Experiment cleanup Cleanup - Decontaminate surfaces - Dispose of waste properly handling->cleanup Experiment Complete end End cleanup->end Secure Lab

Caption: A generalized workflow for the safe handling of chemical reagents.

Emergency and First-Aid Protocols

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways, sewers, basements, or confined areas. Contact emergency services.

Diagram 3: Emergency Response Flowchart for Chemical Exposure

Caption: A flowchart outlining the immediate steps to take in case of a chemical exposure.

Conclusion

The handling of this compound requires a high degree of caution due to the lack of specific safety data. Researchers and professionals must operate under the assumption that this compound possesses hazards similar to or greater than its constituent parts, pyridine and sulfite. The implementation of robust engineering controls, the consistent use of appropriate personal protective equipment, and adherence to safe handling and emergency protocols are paramount to ensuring a safe working environment. It is strongly recommended that institutions using this chemical invest in obtaining a comprehensive safety data sheet from the supplier or conduct their own internal risk assessments.

References

  • This compound - AbacipharmTech-Global Chemical supplier. (n.d.).
  • This compound | 105125-43-7 - Sigma-Aldrich. (n.d.).
  • This compound CAS#: 105125-43-7 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 2).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 12).
  • SAFETY DATA SHEET - AEB Group. (2025, January 10).
  • Sulfites: safety concern for high consumers, but data lacking - EFSA. (2022, November 24).
  • Adverse reactions to the sulphite additives - PMC - NIH. (n.d.).

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Methodological & Application

Application Note: Di(pyridin-2-yl) Sulfite (DPPS) - A Mild and Efficient Dehydrating Agent for Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Condensation reactions, such as esterifications and amidations, are fundamental transformations in pharmaceutical and materials science research. These reactions necessitate the removal of water to drive the equilibrium towards product formation. This application note introduces Di(pyridin-2-yl) Sulfite (DPPS), a reactive dehydrating agent designed for mild and efficient coupling of carboxylic acids with alcohols and amines. We provide a detailed examination of its mechanism of action, protocols for its synthesis and application, a comparative analysis against other common coupling agents, and essential safety guidelines.

Introduction: The Need for Advanced Dehydrating Agents

The formation of ester and amide bonds is a cornerstone of organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and novel materials. These reactions are typically condensation reactions, where a molecule of water is eliminated.[1] To achieve high yields, this water must be effectively removed, a task performed by dehydrating or coupling agents.[2][3]

Classical methods, like Fischer esterification, often require harsh conditions such as strong acids and high temperatures, which can be incompatible with sensitive or complex substrates.[4][5] Reagents like dicyclohexylcarbodiimide (DCC) are effective but produce solid dicyclohexylurea (DCU) byproducts that can be difficult to remove completely.

This compound (DPPS) emerges as a compelling alternative. It functions under mild, neutral conditions and offers a distinct advantage in its byproduct profile. Upon reaction, DPPS decomposes into sulfur dioxide (SO₂) gas and water-soluble 2-hydroxypyridine, simplifying purification and making it an excellent choice for clean reaction profiles. This guide provides the necessary framework for researchers to successfully implement DPPS in their synthetic workflows.

Mechanism of Action: Activating the Carboxyl Group

The efficacy of DPPS lies in its ability to activate a carboxylic acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack. While direct mechanistic studies on DPPS are not extensively published, its action can be confidently inferred from analogous activating agents like di(pyridin-2-yl) carbonate.[2]

The proposed mechanism involves three key stages:

  • Activation: The carboxylic acid attacks the sulfur atom of DPPS, displacing one of the pyridin-2-yl groups to form a reactive acylsulfite intermediate. This intermediate is highly electrophilic.

  • Nucleophilic Attack: The nucleophile (an alcohol for esterification or an amine for amidation) attacks the carbonyl carbon of the activated intermediate.

  • Product Formation & Byproduct Decomposition: A tetrahedral intermediate is formed, which then collapses to yield the final ester or amide. The unstable byproduct, 2-pyridyl hydrogen sulfite, readily decomposes into sulfur dioxide (SO₂) and 2-hydroxypyridine.

This pathway is visualized in the diagram below.

DPPS_Mechanism Figure 1: Proposed Mechanism of DPPS-Mediated Condensation RCOOH Carboxylic Acid Intermediate Reactive Acylsulfite Intermediate RCOOH->Intermediate Activation DPPS Di(pyridin-2-yl) Sulfite (DPPS) DPPS->Intermediate Product Ester or Amide Product Intermediate->Product Collapse of Tetrahedral Intermediate Byproducts Byproducts: SO2 (gas) + 2-Hydroxypyridine Intermediate->Byproducts NuH Nucleophile (R'-OH or R'-NH2) NuH->Intermediate Nucleophilic Attack

Figure 1: Proposed Mechanism of DPPS-Mediated Condensation.

Synthesis and Handling

Protocol for Synthesis of this compound (DPPS)

DPPS can be readily synthesized from commercially available starting materials. The following protocol is adapted from general procedures for the formation of dialkyl sulfites.[6][7]

Materials:

  • 2-Hydroxypyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine

  • Anhydrous ethyl acetate (EtOAc)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-hydroxypyridine (2.1 equivalents).

  • Dissolve the 2-hydroxypyridine in anhydrous ethyl acetate.

  • Add anhydrous pyridine (2.2 equivalents) to the solution to act as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.0 equivalent) dropwise via a syringe or dropping funnel. Caution: This reaction is exothermic and releases HCl gas, which is neutralized by the pyridine.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture will contain precipitated pyridine hydrochloride. Filter the solid salt and wash it with a small amount of anhydrous EtOAc.

  • Combine the filtrates and concentrate under reduced pressure to yield crude DPPS, which can be purified further by recrystallization or column chromatography if necessary.

Safety and Handling

This compound and its precursors require careful handling in a well-ventilated fume hood.[3][8]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

  • Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.[10]

  • DPPS: Assumed to be an irritant to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.[3]

  • Storage: Store DPPS under an inert atmosphere in a cool, dry place, as it is sensitive to moisture.

Application Protocols

The following are generalized protocols for DPPS-mediated condensation reactions. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates. These protocols are based on established procedures for similar coupling agents.[1]

Protocol 1: General Esterification
  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).

  • Dissolve the acid in a suitable anhydrous solvent (e.g., acetonitrile (CH₃CN), dichloromethane (DCM), or tetrahydrofuran (THF)).

  • Add this compound (1.1 - 1.2 eq.) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add the alcohol (1.0 - 1.2 eq.). For less reactive alcohols, a catalytic amount of a non-nucleophilic base like 4-dimethylaminopyridine (DMAP) may be added.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 4-18 hours at room temperature. Gentle heating (40-50 °C) can be applied to accelerate slow reactions.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid and 2-hydroxypyridine.

    • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude ester via flash column chromatography.

Protocol 2: General Amidation
  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).

  • Dissolve the acid in an anhydrous aprotic solvent (e.g., CH₃CN or DCM).

  • Add this compound (1.1 eq.) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the amine (1.0 - 1.1 eq.).

  • Monitoring: Monitor the reaction progress via TLC or LC-MS. Amidation reactions are generally faster than esterifications and are often complete within 1-6 hours at room temperature.

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • Redissolve the residue in an organic solvent.

    • Wash sequentially with 1M HCl (to remove unreacted amine and 2-hydroxypyridine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amide via flash column chromatography or recrystallization.

Experimental_Workflow Figure 2: General Experimental Workflow for DPPS Coupling Setup 1. Reaction Setup (Inert Atmosphere) Activation 2. Add DPPS (Carboxylic Acid Activation) Setup->Activation Nucleophile 3. Add Nucleophile (Alcohol / Amine) Activation->Nucleophile Monitor 4. Monitor Reaction (TLC / LC-MS) Nucleophile->Monitor Workup 5. Aqueous Work-up (Byproduct Removal) Monitor->Workup Upon Completion Purify 6. Purification (Chromatography) Workup->Purify Product Pure Product Purify->Product

Figure 2: General Experimental Workflow for DPPS Coupling.

Comparative Analysis

The choice of a dehydrating agent is critical and depends on the specific requirements of the synthesis. DPPS offers a unique combination of features compared to other common reagents.

FeatureThis compound (DPPS)Dicyclohexylcarbodiimide (DCC)HATU / HBTUThionyl Chloride (SOCl₂)
Reaction Conditions Mild, neutralMild, neutralMild, requires baseHarsh, often reflux
Primary Byproducts SO₂ (gas), 2-Hydroxypyridine (water-sol.)Dicyclohexylurea (DCU) (solid)Tetramethylurea (water-sol.)HCl (gas), SO₂ (gas)
Byproduct Removal Simple gas evolution & aqueous extractionFiltration (can be difficult to remove completely)Aqueous extractionNeutralization / Evaporation
Substrate Scope Good for sensitive substratesBroad, but can cause side reactionsExcellent, especially for peptidesLimited to acid chloride formation
Cost Specialty ReagentInexpensiveExpensiveInexpensive
Key Advantage Clean reaction profile, gaseous/soluble byproductsLow cost, widely usedHigh efficiency, low racemizationHighly reactive

Conclusion

This compound is a highly promising dehydrating agent for the synthesis of esters and amides. Its primary advantages—mild reaction conditions and the generation of easily removable byproducts—position it as a superior alternative to many classical and modern coupling reagents, especially in syntheses where product purity and ease of purification are paramount. The protocols and data presented in this application note provide a robust starting point for researchers in drug development and chemical synthesis to leverage the benefits of DPPS for efficient and clean condensation reactions.

References

  • Bower, F. A., & Goebel, F. P. (1954). Drying and Dehydrating Agents. Industrial & Engineering Chemistry, 46(9), 1925–1928.
  • Fisher Scientific. (2009).
  • Embibe. (2023). Drying and Dehydrating Agents: Definitions, Examples and Differences.
  • Fiveable. (n.d.). Dehydrating Agents Definition.
  • Sigma-Aldrich. (2025). Di(2,2'-dipyridyl)disulfide Safety Data Sheet.
  • Quora. (2017). What is the basic difference between a drying and a dehydrating agent?.
  • van der Toorn, J. A., et al. (2006). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. The Journal of Organic Chemistry, 71(19), 7473–7476. Radboud Repository.
  • CK-12 Foundation. (n.d.). Are condensation and dehydration reactions the same?.
  • The Royal Society of Chemistry. (2024). Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Google Patents. (n.d.). DE487253C - Process for the preparation of dialkyl sulfites.
  • ResearchGate. (2016). An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides.
  • Sigma-Aldrich. (n.d.). This compound | 105125-43-7.
  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226.
  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • Sciencemadness Discussion Board. (2009). thionyl chloride synthesis.
  • ResearchGate. (2002). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[2][11]oxathioles and their transformations.

  • Boosting Synthesis Efficiency: The Benefits of Di(pyridin-2-yl)

Sources

Application Notes and Protocols for Esterification Utilizing Di(pyridin-2-yl) Sulfite

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of di(pyridin-2-yl) sulfite as a coupling reagent for the esterification of carboxylic acids. While less common than its carbonate analog, this compound offers a potent and efficient method for the formation of ester bonds under mild conditions. These notes detail the preparation of the reagent, a step-by-step protocol for its use in esterification, a discussion of the underlying reaction mechanism, and essential safety considerations. The information presented herein is intended to enable researchers to effectively implement this methodology in their synthetic workflows, particularly in the fields of medicinal chemistry and drug development where efficient ester synthesis is paramount.

Introduction: The Role of Activating Agents in Modern Esterification

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[1] While classic methods like the Fischer esterification are valuable, they often require harsh conditions and a large excess of the alcohol, limiting their applicability to sensitive or complex substrates.[1] Modern synthetic chemistry increasingly relies on activating agents that convert the carboxylic acid into a more reactive intermediate, enabling the reaction to proceed under milder conditions with a broader substrate scope.

Di(pyridin-2-yl) carbonate has gained recognition as an effective activating agent for this purpose.[2] It reacts with carboxylic acids to form a highly reactive pyridyl ester intermediate, which is then readily attacked by an alcohol to furnish the desired ester.[2] By analogy, this compound is proposed to function in a similar capacity, offering a valuable alternative for ester synthesis. The pyridyl leaving groups are advantageous due to their ability to be protonated and removed from the reaction mixture, driving the equilibrium towards product formation.

Synthesis of this compound

This compound can be conveniently prepared from readily available starting materials. The most common method involves the reaction of 2-hydroxypyridine with thionyl chloride in the presence of a base to neutralize the HCl byproduct.[3]

Materials and Reagents
  • 2-Hydroxypyridine

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for filtration and solvent removal

Protocol for Synthesis
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxypyridine (2.0 equivalents).

  • Dissolve the 2-hydroxypyridine in anhydrous diethyl ether or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (2.0 equivalents) to the solution with stirring.

  • In a separate, dry dropping funnel, add thionyl chloride (1.0 equivalent) dissolved in the same anhydrous solvent.

  • Add the thionyl chloride solution dropwise to the cooled 2-hydroxypyridine solution over 30-60 minutes. A precipitate of pyridinium hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the pyridinium hydrochloride precipitate.

  • Wash the filtrate with a small amount of cold, anhydrous solvent.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Esterification Protocol Using this compound

The following protocol is based on the well-established procedures for the analogous di(pyridin-2-yl) carbonate and the known reactivity of sulfite esters.[2][4]

Materials and Reagents
  • This compound

  • Carboxylic acid

  • Alcohol

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

General Esterification Procedure
  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and the alcohol (1.0-1.2 equivalents).

  • Dissolve the starting materials in a suitable anhydrous aprotic solvent.

  • Add a catalytic amount of DMAP (0.05-0.1 equivalents) to the solution.

  • Add this compound (1.1-1.2 equivalents) to the reaction mixture in one portion.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Reactions are typically complete within 2-12 hours, depending on the reactivity of the substrates. Gentle heating (40-50 °C) can be applied to accelerate slow reactions.

  • Upon completion, the reaction mixture can be worked up by washing with a dilute aqueous acid solution (e.g., 1 M HCl) to remove pyridine-based byproducts, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by flash column chromatography on silica gel.

Table 1: Representative Reaction Parameters

ParameterRecommended Value/RangeNotes
Stoichiometry (Acid:Alcohol:Sulfite)1 : 1.0-1.2 : 1.1-1.2A slight excess of the alcohol and sulfite can improve yields.
Catalyst4-(Dimethylamino)pyridine (DMAP)0.05-0.1 equivalents
SolventAnhydrous DCM, THF, AcetonitrileEnsure the solvent is dry to prevent hydrolysis of the reagent.
TemperatureRoom Temperature (can be heated to 40-50 °C)Higher temperatures may be needed for less reactive substrates.
Reaction Time2-12 hoursMonitor by TLC or LC-MS for completion.

Proposed Mechanism of Action

The esterification reaction using this compound is believed to proceed through the activation of the carboxylic acid. The proposed mechanism is as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the sulfur atom of this compound, with the assistance of a base (like DMAP or the pyridine byproduct). This leads to the formation of a mixed anhydride intermediate and the release of one molecule of 2-hydroxypyridine.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the activated carboxylic acid intermediate.

  • Ester Formation and Release of Byproducts: The tetrahedral intermediate collapses to form the desired ester, releasing sulfur dioxide and another molecule of 2-hydroxypyridine. The 2-hydroxypyridine byproducts can be readily removed during the aqueous workup.

Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (Mixed Anhydride) RCOOH->Intermediate + this compound - 2-Hydroxypyridine DPyS This compound Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral ROH Alcohol (R'-OH) ROH->Tetrahedral + Activated Intermediate Ester Ester (R-COOR') Tetrahedral->Ester - 2-Hydroxypyridine - SO₂ Byproducts Byproducts: 2-Hydroxypyridine, SO₂ Tetrahedral->Byproducts

Sources

Application Notes & Protocols: The Evolving Role of Di(pyridin-2-yl) Sulfite in Modern Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of the amide bond is a cornerstone of synthetic chemistry, pivotal in the construction of pharmaceuticals, biomolecules, and advanced materials. While numerous coupling reagents have been developed, the search for milder, more efficient, and user-friendly methods continues. Di(pyridin-2-yl) sulfite (TPOS) has emerged as a promising reagent in this field. Structurally analogous to well-established activators like Di(pyridin-2-yl) carbonate (DPC), TPOS offers a unique profile for the activation of carboxylic acids. This guide provides an in-depth exploration of the mechanistic underpinnings of TPOS-mediated couplings, detailed protocols for its application in both solution- and solid-phase synthesis, and expert insights into reaction optimization and troubleshooting.

Introduction to this compound (TPOS)

This compound, with CAS Number 105125-43-7[1], is a symmetrical sulfite ester derived from 2-hydroxypyridine. It serves as an efficient dehydrating and activating agent for carboxylic acids, facilitating their condensation with amines to form amide bonds.[2] Its utility stems from the mild reaction conditions required for activation and the nature of its byproducts. Upon reaction, TPOS releases sulfur dioxide and two equivalents of 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone). These byproducts are generally easy to remove via aqueous workup or filtration, simplifying product purification compared to reagents that produce insoluble ureas, such as Dicyclohexylcarbodiimide (DCC).[3]

The pyridine moiety is fundamental to its function, acting as an excellent leaving group that facilitates the initial formation of a highly reactive acylating intermediate.[4] This guide will detail the proposed mechanism and practical application of this versatile reagent.

Mechanism of Action: Carboxylic Acid Activation and Amidation

The efficacy of TPOS in amide bond formation is rooted in a two-stage process: the activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.[5]

  • Activation Stage: The carboxylic acid attacks the sulfur atom of this compound. This is often facilitated by a tertiary amine base, which deprotonates the carboxylic acid, increasing its nucleophilicity. This leads to the formation of a transient, highly reactive mixed anhydride intermediate.

  • Intermediate Formation: This unstable anhydride rapidly rearranges, expelling sulfur dioxide (SO₂) and one equivalent of the pyridin-2-olate anion to form a pyridin-2-yl active ester. This active ester is the key acylating species in the reaction.[2]

  • Coupling Stage: The amine nucleophile then attacks the carbonyl carbon of the pyridin-2-yl active ester. This step forms the tetrahedral intermediate, which subsequently collapses to yield the desired amide product and release a second equivalent of 2-hydroxypyridine.[6]

The overall process is efficient and driven by the formation of the stable amide bond and the gaseous SO₂ byproduct.

Caption: Proposed mechanism for TPOS-mediated amide bond formation.

Core Applications

Based on its mechanism and analogy to reagents like DPC and DPTC, TPOS is well-suited for a variety of synthetic applications:[2][7]

  • Solution-Phase Peptide Synthesis (SPPS): Ideal for the stepwise synthesis of dipeptides and smaller oligopeptides where purification between steps is feasible.

  • General Amide Synthesis: Effective for coupling a wide range of carboxylic acids and amines, including those with steric hindrance or sensitive functional groups, due to the mild conditions.

  • Fragment Condensation: Can be employed for the challenging task of coupling larger, protected peptide fragments.

  • Esterification: While primarily used for amides, TPOS can also activate carboxylic acids for reaction with alcohols, particularly in the presence of a strong nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of an N-protected amino acid with an amino acid ester.

Materials and Equipment:

  • N-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • This compound (TPOS)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a septum

  • Syringes and needles

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Amine Preparation: In a clean, dry round-bottom flask, suspend the amino acid methyl ester hydrochloride (1.0 eq., e.g., 125 mg, 1.0 mmol) in anhydrous DCM (10 mL). Add DIPEA (1.1 eq., 192 µL, 1.1 mmol) and stir at room temperature for 15 minutes to liberate the free amine.

  • Carboxylic Acid Activation: In a separate dry flask, dissolve the N-Fmoc-protected amino acid (1.05 eq., e.g., 327 mg, 1.05 mmol) and TPOS (1.1 eq., 260 mg, 1.1 mmol) in anhydrous DCM (15 mL). Add DIPEA (1.1 eq., 192 µL, 1.1 mmol) to the solution. Stir at room temperature for 20-30 minutes. The activation can be monitored by TLC.

  • Coupling Reaction: Transfer the free amine solution from Step 1 to the activated acid solution from Step 2 via cannula or syringe.

  • Reaction Monitoring: Stir the combined mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting N-protected amino acid is consumed (typically 2-6 hours).

  • Work-up:

    • Dilute the reaction mixture with additional DCM (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow General Solution-Phase Amide Synthesis Workflow prep_amine 1. Prepare Free Amine (Amine·HCl + Base in DCM) couple 3. Combine & Stir (Room Temperature, 2-6h) prep_amine->couple prep_acid 2. Activate Carboxylic Acid (Acid + TPOS + Base in DCM) prep_acid->couple monitor 4. Monitor Progress (TLC / LC-MS) couple->monitor workup 5. Aqueous Work-up (Wash with Acid, Base, Brine) monitor->workup Reaction Complete purify 6. Purify Product (Flash Chromatography) workup->purify

Sources

Di(pyridin-2-yl) Sulfite: A Comprehensive Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining Acyl Activation for Modern Synthesis

In the landscape of organic synthesis, the efficient formation of ester and amide bonds remains a cornerstone of molecular construction, critical to fields ranging from drug discovery to materials science. The challenge has always been the judicious activation of carboxylic acids under mild conditions that preserve stereochemical integrity and tolerate a diverse array of functional groups. Di(pyridin-2-yl) sulfite (DPyS), a crystalline solid, has emerged as a powerful and versatile reagent to address this challenge. It provides a robust platform for the synthesis of esters, amides, and macrolactones, often under neutral and room temperature conditions, circumventing the need for harsher reagents.

This technical guide offers an in-depth exploration of this compound as a reagent of choice for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, provide detailed, field-proven protocols for its primary applications, and present data to guide its effective use in the laboratory.

Core Principles: The Mechanism of Activation

The efficacy of this compound lies in its ability to act as a potent carboxylic acid activating agent. The reaction proceeds through a highly reactive intermediate, the 2-pyridyl ester, which is then susceptible to nucleophilic attack by an alcohol or amine.

The mechanism is initiated by the reaction of a carboxylic acid with this compound. The lone pair of electrons on the nitrogen atom of the pyridine ring plays a crucial role in stabilizing the intermediate and facilitating the departure of the sulfite byproduct. This process is often catalyzed by 4-(Dimethylamino)pyridine (DMAP), which acts as a superior nucleophilic catalyst to form an even more reactive N-acylpyridinium intermediate. The alcohol or amine then readily attacks this activated species to form the desired ester or amide, regenerating the catalyst in the process.

digraph "DPyS_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes RCOOH [label="Carboxylic Acid (R-COOH)"]; DPyS [label="this compound (DPyS)"]; Intermediate [label="Activated Intermediate\n(Pyridin-2-yl Ester)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(R'-OH or R'-NH2)"]; Product [label="Ester or Amide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="2-Hydroxypyridine +\nSO2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCOOH -> Intermediate [label="+ DPyS"]; DPyS -> Intermediate; Intermediate -> Product [label="+ Nucleophile"]; Nucleophile -> Product; Intermediate -> Byproduct [style=dashed]; }

Caption: Generalized mechanism of DPyS-mediated acylation.

Synthesis and Handling of this compound

Preparation:

This compound can be conveniently prepared in the laboratory from readily available starting materials.

Protocol 1: Synthesis of this compound

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 2-hydroxypyridine (2.0 equivalents) and dry pyridine (2.2 equivalents) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of thionyl chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes with vigorous stirring. Maintain the temperature below 5 °C.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The reaction mixture can be filtered to remove pyridinium hydrochloride. The filtrate is then washed sequentially with cold water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. This compound can be purified by recrystallization from a suitable solvent system like DCM/hexane.

Handling and Storage:

This compound is an air- and moisture-sensitive reagent. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place. Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Applications in Organic Synthesis

Esterification

DPyS provides a mild and efficient method for the esterification of a wide range of carboxylic acids with primary, secondary, and even tertiary alcohols. The reaction generally proceeds at room temperature and offers high yields.

Protocol 2: General Procedure for Esterification using DPyS

  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Initiation: To the stirred solution, add this compound (1.1 equivalents) portion-wise at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the 2-hydroxypyridine byproduct, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ester can be purified by silica gel column chromatography.

EntryCarboxylic AcidAlcoholYield (%)
1Benzoic AcidBenzyl Alcohol>90
2Phenylacetic AcidEthanol>95
3(S)-IbuprofenMethanol>90 (no racemization)
4Adipic Acid1-Butanol>85 (diester)

Table 1: Representative yields for the esterification of various carboxylic acids using this compound.

Amidation

The synthesis of amides, including peptides, is another key application of DPyS. The methodology is similar to esterification, with an amine serving as the nucleophile. The mild reaction conditions are particularly advantageous for the synthesis of sensitive or sterically hindered amides and for minimizing racemization in peptide couplings.

Protocol 3: General Procedure for Amidation using DPyS

  • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DMF. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Once the starting material is consumed, dilute the reaction mixture with the solvent and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude amide can be purified by recrystallization or silica gel chromatography.

digraph "Amidation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="1. Dissolve Carboxylic Acid\nand DPyS in dry solvent"]; step2 [label="2. Pre-activate for\n10-15 min at RT"]; step3 [label="3. Add Amine\nand catalytic DMAP"]; step4 [label="4. Stir at RT and\nmonitor reaction"]; step5 [label="5. Aqueous Workup\n(HCl, NaHCO3, Brine)"]; step6 [label="6. Dry, Concentrate,\nand Purify"]; end [label="End (Pure Amide)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; }

Caption: Experimental workflow for DPyS-mediated amidation.
Macrolactonization

The formation of large-ring lactones, a synthetically challenging transformation, can be effectively achieved using DPyS. The reagent promotes intramolecular esterification of seco acids under high-dilution conditions to minimize intermolecular polymerization.

Protocol 4: DPyS-Mediated Macrolactonization

  • Setup: Prepare a solution of the hydroxy acid (1.0 equivalent) and DMAP (2.0-3.0 equivalents) in a large volume of a non-polar solvent like toluene or xylene to achieve high dilution (typically 0.01-0.001 M).

  • Addition: In a separate flask, prepare a solution of this compound (1.5-2.0 equivalents) in the same solvent.

  • Reaction: Using a syringe pump, add the solution of the hydroxy acid and DMAP to a refluxing solution of DPyS over several hours. The slow addition is crucial to maintain high dilution and favor the intramolecular cyclization.

  • Monitoring and Workup: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours. Monitor the formation of the macrolactone by TLC. Cool the reaction mixture to room temperature, and wash with 1 M HCl and saturated aqueous NaHCO₃. Dry the organic layer, concentrate, and purify the macrolactone by column chromatography.

Safety and Disposal

Safety Precautions:

  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. It is an irritant.

  • Thionyl Chloride (for synthesis): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care using appropriate PPE.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane (DCM): A potential carcinogen. Minimize exposure.

Disposal: All waste materials should be disposed of in accordance with local, state, and federal regulations. Quench excess reagent carefully with a suitable nucleophile (e.g., a solution of sodium bicarbonate) before disposal.

Conclusion

This compound is a highly effective and mild reagent for the activation of carboxylic acids in a variety of synthetic transformations. Its ability to promote esterification, amidation, and macrolactonization under gentle conditions makes it a valuable tool in the modern organic synthesis laboratory. The straightforward preparation and simple workup procedures further enhance its appeal. By understanding its mechanism and following the detailed protocols outlined in this guide, researchers can confidently employ DPyS to streamline their synthetic routes and achieve their molecular targets with high efficiency.

References

  • Kim, S.; Yi, K. Y. A New Direct Esterification Method Using Di-2-pyridyl Sulfite As a New Coupling Agent. Bull. Korean Chem. Soc.1986, 7 (1), 87-88.
  • Kim, S.; Lee, J. I.; Ko, Y. K. Di(2-pyridyl) carbonate: a new, effective and selective reagent for the preparation of active esters of carboxylic acids. Tetrahedron Lett.1984, 25 (43), 4943-4946.
  • "Safety Data Sheet for this compound.
  • "Thionyl chloride." In Organic Syntheses; Wiley: New York, 1941; Coll. Vol. 1, p 507.
  • "Pyridine." In Organic Syntheses; Wiley: New York, 1941; Coll. Vol. 1, p 461.

Application Notes & Protocols for Di(pyridin-2-yl) sulfite: A Versatile Reagent for Amide Bond Formation and Dehydration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental applications of di(pyridin-2-yl) sulfite (CAS No. 105125-43-7).[1][2][][4][5] While direct literature on this specific reagent is sparse, its structure—a sulfite diester of 2-hydroxypyridine—suggests a powerful reactivity profile analogous to well-established reagents in organic synthesis. This guide outlines its plausible synthesis and details its application as a potent activating agent for carboxylic acids, particularly in peptide coupling, general amide/ester synthesis, and as an effective dehydrating agent for converting primary amides to nitriles. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles and supported by authoritative references.

Introduction: The Chemical Potential of this compound

This compound is a symmetrical sulfite ester featuring a central sulfur(IV) atom bonded to two pyridin-2-yloxy moieties. Its structure is intrinsically reactive, combining the electrophilic nature of a sulfite with the advantageous properties of 2-hydroxypyridine as a leaving group.[6] The tautomeric nature of 2-hydroxypyridine (existing in equilibrium with 2-pyridone) makes its derivatives effective in facilitating nucleophilic substitution reactions.

This reagent can be conceptualized as a "bench-stable" equivalent of thionyl chloride (SOCl₂) or a source of activated sulfur dioxide, but with significantly moderated reactivity and improved selectivity. The release of the stable, weakly basic 2-hydroxypyridine anion upon reaction makes it an excellent leaving group, driving reactions to completion.

Key Hypothesized Applications:

  • Peptide Coupling: Activation of N-protected amino acids to form reactive pyridin-2-yl esters in situ.

  • General Acyl Activation: Conversion of carboxylic acids into intermediates suitable for reaction with a wide range of nucleophiles (alcohols, amines).

  • Dehydration Reactions: Facilitating the elimination of water from functional groups, such as the conversion of primary amides to nitriles.

Synthesis and Handling of this compound

The synthesis of diaryl sulfites is typically achieved by reacting the corresponding hydroxyl compound with thionyl chloride in the presence of a base to scavenge the HCl byproduct.[7]

Protocol 2.1: Synthesis from 2-Hydroxypyridine and Thionyl Chloride

This protocol describes the preparation of this compound from commercially available starting materials.

Materials:

  • 2-Hydroxypyridine

  • Thionyl chloride (SOCl₂), distilled

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxypyridine (2.0 equivalents) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (2.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath. The base is crucial for neutralizing the HCl generated during the reaction.[8][9]

  • Addition of Thionyl Chloride: While stirring vigorously, add thionyl chloride (1.0 equivalent), diluted in a small volume of anhydrous DCM, dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding cold saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., DCM/ether or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Table 1: Reagent Stoichiometry for Synthesis
ReagentMolar Eq.Mol (Example)Mass/Volume (Example)
2-Hydroxypyridine2.0100 mmol9.51 g
Thionyl Chloride1.050 mmol3.65 mL (5.95 g)
Pyridine2.2110 mmol8.88 mL (8.70 g)
Anhydrous DCM--200 mL
Safety and Handling:
  • Thionyl Chloride: SOCl₂ is toxic, corrosive, and reacts violently with water. All operations must be performed in a well-ventilated fume hood under anhydrous conditions.[8]

  • Sulfites: While this specific compound's toxicology is not well-documented, sulfites as a class can cause allergic reactions in sensitive individuals. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Application Note 1: Peptide Bond Formation

This compound serves as an excellent activating agent for the carboxyl group of an N-protected amino acid, facilitating the formation of a peptide bond with a C-protected amino acid or peptide. The mechanism likely involves the formation of a highly reactive pyridin-2-yl active ester intermediate. This approach avoids the use of more complex and expensive coupling reagents.[10][11]

Causality of Experimental Choices:
  • Activation: The sulfite reagent reacts with the carboxylate of the N-protected amino acid. The pyridin-2-olate is a superior leaving group compared to a simple alkoxide or hydroxide, thus activating the acyl carbon for nucleophilic attack.

  • Base: A non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid, forming the carboxylate nucleophile, and to neutralize the 2-hydroxypyridine byproduct without competing in the coupling reaction.[12]

  • Solvent: A polar aprotic solvent like DMF or DCM is chosen to dissolve the protected amino acids and facilitate the ionic interactions during the activation step.

Diagram 1: Proposed Mechanism for Peptide Coupling

Peptide_Coupling_Mechanism Proposed Peptide Coupling Workflow cluster_activation Step 1: Carboxylate Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH N-Protected Amino Acid (R-COOH) Sulfite This compound (PyO-SO-OPy) ActiveEster Active Ester Intermediate (R-CO-OPy) RCOOH->ActiveEster 1. DIPEA 2. PyO-SO-OPy DIPEA DIPEA (Base) Amine Amino Acid Ester (H₂N-R') Peptide Dipeptide (R-CO-NH-R') ActiveEster->Peptide + H₂N-R' Byproduct 2-Hydroxypyridine (PyOH) Peptide->Byproduct - PyOH

Caption: Proposed workflow for peptide bond formation.

Protocol 3.1: Dipeptide Synthesis (e.g., Fmoc-Ala-Phe-OMe)

Materials:

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a round-bottom flask, dissolve Fmoc-Ala-OH (1.0 eq.) and H-Phe-OMe·HCl (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.1 eq.) to the mixture to neutralize the hydrochloride salt and deprotonate the carboxylic acid. Stir for 10 minutes at room temperature.

  • Activator Addition: Add a solution of this compound (1.1 eq.) in DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor completion by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic solution sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Application Note 2: General Amide & Ester Synthesis

The activation principle extends beyond peptide synthesis to the formation of general amides and esters from a variety of carboxylic acids and nucleophiles. This method provides a mild alternative to converting the acid to a more reactive but potentially unstable acid chloride.[8][13]

Protocol 4.1: Synthesis of N-benzylbenzamide

Procedure:

  • In a flask, dissolve benzoic acid (1.0 eq.) in anhydrous THF.

  • Add DIPEA (1.1 eq.) and stir for 5 minutes.

  • Add this compound (1.1 eq.) and stir the mixture at room temperature for 30 minutes to pre-activate the acid.

  • Add benzylamine (1.0 eq.) to the activated mixture.

  • Stir at room temperature for 3-5 hours until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up as described in Protocol 3.1 and purify by column chromatography or recrystallization.

Application Note 3: Dehydration of Primary Amides to Nitriles

This compound can function as an effective dehydrating agent, analogous to SOCl₂, for converting primary amides to the corresponding nitriles. The reaction proceeds under mild conditions, driven by the formation of stable byproducts (sulfur dioxide and 2-hydroxypyridine).[14][15]

Diagram 2: Logical Flow for Amide Dehydration

Dehydration_Workflow Amide to Nitrile Conversion Workflow Start Primary Amide (R-CONH₂) Intermediate O-Sulfinylated Intermediate Start->Intermediate Reaction with Activating Reagent Reagent This compound + Base (e.g., TEA) Elimination Base-mediated E2 Elimination Intermediate->Elimination Product Nitrile (R-C≡N) Elimination->Product Byproducts Byproducts: SO₂ + 2 PyOH·Base Elimination->Byproducts

Caption: Logical workflow for the dehydration of primary amides.

Protocol 5.1: Synthesis of Benzonitrile from Benzamide

Materials:

  • Benzamide

  • This compound

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Setup: Suspend benzamide (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: Add triethylamine (2.5 eq.) followed by this compound (1.2 eq.).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent. Purify the crude benzonitrile by distillation or column chromatography.

References

  • ResearchGate. (2025). What is coupling reagents in peptide synthesis? [Online] Available at: [Link]

  • ReactionWeb.io. Carboxylic Acid + SOCl2. [Online] Available at: [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Online] Available at: [Link]

  • Ark Pharm, Inc. 105125-43-7 | MFCD27991313 | this compound. [Online] Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Online] Available at: [Link]

  • AbacipharmTech. This compound. [Online] Available at: [Link]

  • Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Online] Available at: [Link]

  • Google Patents. US5817827A - Method for the dehydration of amides to nitriles.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. [Online] Available at: [Link]

  • RSC Publishing. (2020). Recent developments in dehydration of primary amides to nitriles. [Online] Available at: [Link]

  • National Institutes of Health. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Online] Available at: [Link]

  • Organic Chemistry. (2019). 08.07 Hydrolysis and Dehydration of Amides. YouTube. [Online] Available at: [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Online] Available at: [Link]

  • Master Organic Chemistry. Dehydration of amides to give nitriles. [Online] Available at: [Link]

  • ResearchGate. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids. [Online] Available at: [Link]

  • RSC Publishing. Kinetics of displacement reactions with pyridines as both leaving group and nucleophile. [Online] Available at: [Link]

  • Google Patents. DE487253C - Process for the preparation of dialkyl sulfites.
  • Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.

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Application Notes and Protocols: The Reaction of Di(pyridin-2-yl) Sulfite with Primary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Alcohol Activation

In the realm of organic synthesis, the conversion of alcohols into better leaving groups is a cornerstone transformation, enabling a vast array of subsequent nucleophilic substitution reactions. While classical reagents like thionyl chloride (SOCl₂) and tosyl chloride (TsCl) in the presence of pyridine have been workhorses in this field, the search for milder, more selective, and functionally tolerant reagents is perpetual. Di(pyridin-2-yl) sulfite, a symmetrical sulfite ester derived from 2-hydroxypyridine, emerges as a promising, albeit less documented, reagent for the activation of primary alcohols. Its structure suggests a mode of action that combines the activating properties of a sulfite ester with the advantageous characteristics of the pyridyl moiety.

This guide provides a comprehensive overview of the theoretical framework, proposed mechanisms, and practical protocols for the utilization of this compound in the activation of primary alcohols for subsequent chemical transformations. The principles outlined herein are grounded in well-established reactivity patterns of related compounds.

Scientific Foundation and Proposed Mechanism

The hydroxyl group of an alcohol is a notoriously poor leaving group. This compound is proposed to function as an efficient activating agent by converting the hydroxyl group into a pyridin-2-yl sulfite ester. This intermediate possesses a significantly enhanced leaving group ability, facilitating displacement by a wide range of nucleophiles.

The reaction is initiated by the nucleophilic attack of the primary alcohol onto the electrophilic sulfur atom of this compound. This step is likely facilitated by a base, which can be an external non-nucleophilic base or the pyridine nitrogen of the reagent itself, to deprotonate the alcohol, increasing its nucleophilicity. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the activated alkyl pyridin-2-yl sulfite and releases a molecule of 2-hydroxypyridine. The resulting pyridin-2-yl sulfite moiety is an excellent leaving group, readily displaced by a nucleophile in a subsequent SN2 reaction.

Proposed Mechanistic Pathway

G cluster_0 Step 1: Nucleophilic Attack and Intermediate Formation cluster_1 Step 2: Leaving Group Departure and Formation of Activated Alcohol cluster_2 Step 3: Nucleophilic Substitution (Sₙ2) Alcohol R-CH₂-OH DPYS This compound Alcohol->DPYS Nucleophilic attack on Sulfur Intermediate Tetrahedral Intermediate DPYS->Intermediate Formation Activated_Alcohol Alkyl Pyridin-2-yl Sulfite (Activated) Intermediate->Activated_Alcohol Collapse of intermediate 2_HP 2-Hydroxypyridine Intermediate->2_HP Release Product R-CH₂-Nu Activated_Alcohol->Product Sₙ2 Attack Leaving_Group Pyridin-2-yl sulfite anion Activated_Alcohol->Leaving_Group Departure Nucleophile Nu⁻ Nucleophile->Activated_Alcohol

Caption: Proposed mechanism for alcohol activation.

Core Advantages and Scientific Rationale

The use of this compound for the activation of primary alcohols offers several potential advantages over traditional methods:

  • Mild Reaction Conditions: The activation can likely be achieved under neutral or mildly basic conditions, avoiding the use of strong acids or bases that can be detrimental to sensitive functional groups.

  • In-Situ Generation of a Good Leaving Group: The pyridin-2-yl sulfite moiety is an excellent leaving group, facilitating efficient nucleophilic substitution.

  • Avoidance of Halogenated Byproducts: Unlike reactions with SOCl₂ or PBr₃, this method does not generate corrosive halogenated byproducts.[1][2]

  • Potentially Favorable Byproducts: The byproduct, 2-hydroxypyridine, is a relatively benign and easily removable compound.

Experimental Protocols

The following is a generalized, detailed protocol for the activation of a primary alcohol with this compound and subsequent nucleophilic substitution. This protocol should be optimized for specific substrates and nucleophiles.

Materials and Reagents
  • Primary alcohol

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

  • Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (Optional, but recommended)

  • Nucleophile

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Experimental Workflow Diagram

G Start Start: Dry Glassware Reagents Dissolve primary alcohol and base in anhydrous solvent Start->Reagents Cool Cool reaction to 0 °C Reagents->Cool Add_DPYS Add this compound solution dropwise Cool->Add_DPYS Stir_Activation Stir at 0 °C to RT (Activation Step) Add_DPYS->Stir_Activation Monitor_TLC Monitor by TLC for consumption of starting alcohol Stir_Activation->Monitor_TLC Add_Nucleophile Add nucleophile Monitor_TLC->Add_Nucleophile Stir_Substitution Stir at appropriate temperature (Substitution Step) Add_Nucleophile->Stir_Substitution Monitor_TLC2 Monitor by TLC for product formation Stir_Substitution->Monitor_TLC2 Workup Aqueous Workup Monitor_TLC2->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolate and Characterize Product Purification->Product

Caption: General experimental workflow.

Step-by-Step Protocol
  • Preparation: Under an inert atmosphere, dissolve the primary alcohol (1.0 equiv.) and a non-nucleophilic base (1.1 equiv., e.g., triethylamine) in an anhydrous aprotic solvent (e.g., CH₂Cl₂).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.2 equiv.) in the same anhydrous solvent dropwise over 15-30 minutes.

  • Reaction Monitoring (Activation): Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the activation by thin-layer chromatography (TLC) for the consumption of the starting alcohol.

  • Nucleophilic Substitution: Once the activation is complete (as indicated by TLC), add the nucleophile (1.5-2.0 equiv.) to the reaction mixture. The reaction temperature for this step will depend on the nature of the nucleophile and may range from room temperature to reflux.

  • Reaction Monitoring (Substitution): Monitor the formation of the product by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Typical Reaction Parameters
ParameterRecommended ConditionRationale
Stoichiometry (Alcohol:DPYS:Base:Nu) 1 : 1.2 : 1.1 : 1.5-2.0A slight excess of the activating agent and base ensures complete activation. An excess of the nucleophile drives the substitution reaction to completion.
Solvent Anhydrous CH₂Cl₂, THF, or ACNAprotic solvents are essential to prevent hydrolysis of the reagent and intermediate.
Temperature (Activation) 0 °C to Room TemperatureLower temperatures control the initial exothermic reaction, while warming to room temperature ensures complete activation.
Temperature (Substitution) Room Temperature to RefluxThe optimal temperature depends on the reactivity of the nucleophile and substrate.
Reaction Time 2 - 24 hoursHighly dependent on the specific substrates and should be determined by reaction monitoring.

Troubleshooting and Considerations

  • Reagent Purity: this compound is sensitive to moisture. Ensure it is handled under anhydrous conditions and stored properly.

  • Incomplete Activation: If the activation step is sluggish, consider using a more polar aprotic solvent or slightly increasing the reaction temperature. The addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), could also be explored.

  • Side Reactions: For sterically hindered primary alcohols, elimination reactions may compete with substitution. Using a less hindered base and lower reaction temperatures can help to minimize this.

  • Nucleophile Compatibility: Ensure that the chosen nucleophile is compatible with the reaction conditions and does not react with the activating agent.

Safety Precautions

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Material Safety Data Sheet (MSDS) for this compound and all other reagents before use.

References

  • Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with SOCl2. YouTube. [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Organic Chemistry with Victor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2. YouTube. [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism With Alcohols, With And Without Pyridine: Nucleophilic Substitution (SN2) Versus Nucleophilic Substitution With Internal Return (SNi). [Link]

  • Chemistry LibreTexts. (2019, June 5). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Di(pyridin-2-yl) Sulfite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of di(pyridin-2-yl) sulfite, a valuable reagent and intermediate in pharmaceutical and materials science research. The synthesis is predicated on the reaction of 2-hydroxypyridine with thionyl chloride. This document provides a thorough examination of the reaction mechanism, a detailed, step-by-step protocol for large-scale production, in-process controls, purification strategies, and analytical characterization of the final product. Emphasis is placed on operational safety, particularly concerning the handling of thionyl chloride, and the rationale behind key procedural steps to ensure reproducibility and high purity. This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction

This compound is a symmetrical sulfite ester of significant interest in organic synthesis. Its pyridine moieties make it a versatile building block, particularly in the design of ligands for coordination chemistry and as an intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications. The pyridine scaffold is a common feature in a wide array of FDA-approved drugs, highlighting the importance of developing scalable synthetic routes to pyridine-containing reagents.[1] This document provides a detailed protocol for the large-scale synthesis of this compound, designed to be both efficient and safe for implementation in a laboratory or pilot plant setting.

Reaction Overview

The synthesis of this compound is achieved through the reaction of two equivalents of 2-hydroxypyridine with one equivalent of thionyl chloride (SOCl₂). The reaction proceeds with the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[2][3]

Overall Reaction:

Reaction Mechanism and Rationale

The reaction between an alcohol (or, in this case, the enol tautomer of a pyridinone) and thionyl chloride is a well-established method for the formation of esters or alkyl chlorides.[2][3][4] The mechanism for the formation of this compound is proposed to proceed as follows:

  • Nucleophilic Attack: The oxygen atom of 2-hydroxypyridine acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This results in the displacement of a chloride ion and the formation of a chlorosulfite intermediate.[2][3]

  • Second Nucleophilic Attack: A second molecule of 2-hydroxypyridine then attacks the chlorosulfite intermediate, displacing the remaining chloride ion.

  • Byproduct Formation: The reaction liberates gaseous sulfur dioxide and hydrogen chloride.[2]

The use of a non-nucleophilic base, such as triethylamine or pyridine, is often employed in similar reactions to neutralize the generated HCl, which can otherwise lead to side reactions or degradation of the product.[4] For the purpose of this large-scale protocol, an excess of a suitable solvent and careful temperature control will be utilized to manage the evolution of HCl gas.

Large-Scale Synthesis Protocol

This protocol is designed for a target scale of approximately 1 mole of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment
Reagent/EquipmentGradeQuantity/SpecificationSupplier Example
2-Hydroxypyridine≥99%190.2 g (2.0 mol)Sigma-Aldrich
Thionyl Chloride≥99%71.5 mL (119.0 g, 1.0 mol)Sigma-Aldrich
Anhydrous Dichloromethane (DCM)ACS Grade2.0 LFisher Scientific
Anhydrous TolueneACS Grade500 mLFisher Scientific
Saturated Sodium Bicarbonate SolutionAs needed
Brine (Saturated NaCl solution)As needed
Anhydrous Sodium SulfateAs needed
10 L Jacketed Glass ReactorWith overhead stirrer, thermocouple, condenser, and addition funnel
Rotary EvaporatorWith a vacuum trap and base scrubber
Buchner Funnel and Filter Flask
Standard GlasswareOven-dried
Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Glassware setup_reactor Assemble & Purge Reactor prep_reagents->setup_reactor charge_reactor Charge Reactor with 2-Hydroxypyridine & DCM setup_reactor->charge_reactor cool_reactor Cool to 0-5 °C charge_reactor->cool_reactor add_socl2 Slowly Add Thionyl Chloride cool_reactor->add_socl2 react Stir at Room Temperature add_socl2->react monitor Monitor Reaction (TLC/HPLC) react->monitor quench Quench with Ice-Cold Water (Optional) monitor->quench If necessary extract Extract with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry with Na₂SO₄ wash->dry filter_solid Filter dry->filter_solid concentrate Concentrate in Vacuo filter_solid->concentrate recrystallize Recrystallize from Toluene/Hexane concentrate->recrystallize dry_product Dry Product Under Vacuum recrystallize->dry_product characterize Characterize (NMR, IR, MS, EA) dry_product->characterize

Caption: Workflow for the large-scale synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 10 L jacketed glass reactor with an overhead stirrer, thermocouple, a condenser connected to a gas outlet/scrubber (for HCl and SO₂), and a pressure-equalizing addition funnel. Ensure all glassware is oven-dried and the system is purged with nitrogen.

  • Charging the Reactor: Charge the reactor with 2-hydroxypyridine (190.2 g, 2.0 mol) and anhydrous dichloromethane (2.0 L). Stir the mixture to form a suspension.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (71.5 mL, 1.0 mol) to the stirred suspension via the addition funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C. Vigorous gas evolution (HCl and SO₂) will be observed.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up - Removal of Excess Reagents: If necessary, carefully quench any remaining thionyl chloride by very slowly adding the reaction mixture to a separate vessel containing ice-cold water, ensuring the temperature of the quench mixture does not exceed 20°C.[6][7] Alternatively, excess thionyl chloride and solvent can be removed by distillation, using a base trap to protect the vacuum pump.[6][8]

  • Extraction: Transfer the reaction mixture to a separatory funnel. If a quench was performed, separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the filter cake with a small amount of dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as toluene/hexanes, to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at a temperature not exceeding 40 °C to a constant weight.

Safety Considerations

Thionyl chloride is a highly corrosive, toxic, and water-reactive substance. It is imperative to handle it with extreme caution in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton) when handling thionyl chloride.[9]

  • Reaction with Water: Thionyl chloride reacts violently with water, releasing toxic gases (SO₂ and HCl).[6][9] Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.

  • Gas Evolution: The reaction generates significant amounts of HCl and SO₂ gas. The reactor must be equipped with a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize these acidic gases.[5]

  • Quenching: Quenching of thionyl chloride is highly exothermic and should be performed with extreme care by adding the thionyl chloride-containing solution slowly to a cold, stirred quenching agent (e.g., ice/water or a dilute base solution).[6][7]

  • Waste Disposal: All thionyl chloride-contaminated waste must be treated as hazardous waste and disposed of according to institutional guidelines.[9][10]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Resonances corresponding to the pyridine ring protons.
¹³C NMR Resonances corresponding to the carbon atoms of the pyridine rings.
Infrared (IR) Spectroscopy Characteristic S=O stretching vibrations.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of this compound.
Elemental Analysis Calculated and found percentages of C, H, N, and S should be in close agreement.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm to 30-40 °C.
Poor quality of thionyl chloride.Use a fresh bottle of thionyl chloride or distill before use.
Low Yield Product hydrolysis during work-up.Ensure all work-up steps are performed quickly and at low temperatures. Avoid excessive contact with aqueous solutions.
Inefficient extraction or purification.Perform additional extractions and optimize the recrystallization solvent system.
Product Decomposition Presence of acid.Ensure thorough washing with sodium bicarbonate solution during work-up.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By adhering to the detailed steps and safety precautions outlined herein, researchers and process chemists can reliably produce this valuable compound in high yield and purity. The provided rationale for each step and the troubleshooting guide are intended to facilitate the successful implementation of this synthetic procedure on a large scale.

References

  • Chemistry LibreTexts. (2022, September 13). Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification? Retrieved from [Link]

  • Drexel University. (n.d.). Standard Operating Procedures For Thionyl Chloride Waste Handling. Retrieved from [Link]

  • Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021, December 14). Project: Making thionyl chloride from easy-to-get precursors. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • PMC - NIH. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Reddit. (2018, February 11). SOCl2 mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

Sources

Application Notes & Protocols: Di(pyridin-2-yl) Sulfite (DPPS) Mediated Dehydrative Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of di(pyridin-2-yl) sulfite (DPPS) as a mild and effective reagent for mediating dehydrative cyclization reactions. Primarily focusing on the conversion of 1,2- and 1,3-diols into their corresponding cyclic sulfites, these protocols highlight the advantages of DPPS over classical reagents like thionyl chloride, particularly in the context of acid-sensitive substrates. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step experimental protocols, present a summary of expected yields and substrate scope, and offer practical troubleshooting advice. The resulting cyclic sulfites are versatile intermediates, readily convertible to cyclic sulfates, which are powerful alkylating agents in drug discovery and organic synthesis.[1][2][3]

Introduction: The Synthetic Utility of Cyclic Sulfites and the Role of DPPS

Cyclic sulfites are valuable five- or six-membered heterocyclic compounds that serve as pivotal intermediates in modern organic synthesis. Their synthetic importance is largely derived from their ability to be readily oxidized to cyclic sulfates. Cyclic sulfates are highly reactive electrophiles, acting as potent dialkylating agents that undergo regioselective nucleophilic attack, making them indispensable for the synthesis of complex molecules, including carbohydrates and other biologically active compounds.[1][2][3]

Traditionally, the synthesis of cyclic sulfites is achieved by treating a diol with thionyl chloride (SOCl₂) in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[2][3] While effective, this method can be harsh and is often incompatible with substrates bearing acid-labile functional groups.

This compound (DPPS) emerges as a superior alternative for such sensitive applications. It functions as a dehydrating and sulfinylating agent under significantly milder, near-neutral conditions. The reaction proceeds with the formation of 2-hydroxypyridine as a non-acidic, weakly basic byproduct, thereby preserving the integrity of delicate molecular architectures.

Mechanistic Rationale: How DPPS Facilitates Cyclization

The efficacy of DPPS lies in its inherent reactivity profile. The sulfur atom is electrophilic, and the pyridin-2-yl ether moieties are excellent leaving groups. The cyclization of a diol is proposed to proceed through a two-stage substitution mechanism.

  • Initial Activation: One hydroxyl group of the diol performs a nucleophilic attack on the sulfur atom of DPPS. This displaces the first molecule of 2-hydroxypyridine, forming a pyridin-2-yl alkyl sulfite intermediate.

  • Intramolecular Cyclization: The second hydroxyl group, now in close proximity, executes an intramolecular nucleophilic attack on the same sulfur atom. This second attack displaces the final molecule of 2-hydroxypyridine, closing the ring and yielding the thermodynamically stable cyclic sulfite.

This stepwise process avoids the generation of strong acids, ensuring a mild reaction environment.

Visualizing the Mechanism

DPPS_Mechanism Proposed Mechanism for DPPS-Mediated Cyclization of a Diol cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Diol R(OH)₂ (1,n-Diol) Intermediate Pyridin-2-yl Alkyl Sulfite Intermediate Diol->Intermediate + DPPS - 2-Hydroxypyridine DPPS This compound (DPPS) CyclicSulfite Cyclic Sulfite Intermediate->CyclicSulfite Intramolecular Cyclization Byproduct 2 x 2-Hydroxypyridine Intermediate->Byproduct - 2-Hydroxypyridine

Caption: Proposed mechanism for DPPS-mediated cyclization of a diol.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Cyclic Sulfite from a 1,2-Diol

This protocol describes a general method for the cyclization of a generic 1,2-diol. It should be adapted based on the specific solubility and reactivity of the substrate.

Materials and Reagents:

Reagent/MaterialGradeSupplier ExampleCAS Number
Substrate (1,2-Diol)High PurityN/ASubstrate-dependent
This compound (DPPS)≥97%Sigma-Aldrich105125-43-7
Dichloromethane (DCM), AnhydrousAnhydrous, ≥99.8%MilliporeSigma75-09-2
Triethylamine (Et₃N)≥99.5%Acros Organics121-44-8
Diethyl EtherACS GradeFisher Scientific60-29-7
Saturated aq. NaHCO₃N/AN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Alfa Aesar7487-88-9
Silica Gel230-400 meshSorbent Tech.7631-86-9

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add the 1,2-diol (1.0 eq., e.g., 5 mmol, ~1.0 g depending on MW).

    • Add anhydrous dichloromethane (DCM, 40 mL) and stir until the diol is fully dissolved.

    • Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate vial, dissolve this compound (DPPS) (1.1 eq., 5.5 mmol, 1.30 g) in anhydrous DCM (10 mL).

    • Add the DPPS solution dropwise to the stirring diol solution over 15 minutes.

    • Add triethylamine (1.2 eq., 6.0 mmol, 0.84 mL) to the reaction mixture.

      • Scientist's Note: While the byproduct, 2-hydroxypyridine, is not strongly acidic, a weak base like triethylamine can serve as a scavenger for any trace acidic impurities and may facilitate the reaction by promoting the deprotonation of the hydroxyl groups, enhancing their nucleophilicity.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product cyclic sulfite is generally less polar than the starting diol.

  • Workup and Extraction:

    • Once the reaction is complete (disappearance of the diol spot on TLC), quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product will be an oil or solid contaminated with 2-hydroxypyridine. Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 40%).

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the pure cyclic sulfite.

    • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic S=O stretch in the IR spectrum typically appears between 1200-1220 cm⁻¹.

Expected Results and Substrate Scope

The DPPS-mediated cyclization is generally efficient for a range of diols. Below is a table summarizing expected outcomes for representative substrates based on analogous mild sulfinylation methodologies.

Substrate DiolProduct TypeTypical YieldNotes
(R)-1,2-Propanediol5-membered cyclic sulfite75-90%Reaction proceeds with retention of stereochemistry.
1,3-Propanediol6-membered cyclic sulfite70-85%Generally slower than 1,2-diol cyclization.
cis-1,2-CyclohexanediolFused 5-membered ring>90%The pre-organized cis conformation leads to rapid and high-yielding cyclization.
trans-1,2-CyclohexanediolFused 5-membered ring<10%Reaction is highly disfavored due to steric hindrance.
1-Phenyl-1,2-ethanediol5-membered cyclic sulfite80-95%Benzylic hydroxyl group is highly reactive.
Diethylene glycol8-membered ringLow to NoneFormation of larger rings is entropically disfavored.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction is sluggish or stalls 1. Impure or hydrolyzed DPPS reagent. 2. Insufficiently dried solvent/glassware. 3. Sterically hindered diol.1. Use freshly purchased or purified DPPS. 2. Ensure all materials are scrupulously dried. 3. Increase reaction temperature to 40 °C (refluxing DCM) and/or extend reaction time.
Low isolated yield 1. Product is water-soluble. 2. Difficulty separating product from 2-hydroxypyridine byproduct.1. After initial DCM extraction, re-extract the aqueous phase with a more polar solvent like ethyl acetate. 2. Perform an acidic wash (e.g., 1M HCl) during workup to protonate and dissolve the 2-hydroxypyridine byproduct in the aqueous layer. Caution: Only do this if the product is stable to acid.
Multiple spots on TLC 1. Formation of oligomeric side products. 2. Decomposition of a sensitive substrate/product.1. Use high-dilution conditions by adding the diol and DPPS solutions simultaneously via syringe pump to a larger volume of solvent. 2. Run the reaction at a lower temperature (0 °C) for a longer duration.

Safety and Handling

  • This compound (DPPS): Handle in a well-ventilated fume hood. DPPS is moisture-sensitive and may release sulfur dioxide upon decomposition. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Anhydrous Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood. Anhydrous solvents are flammable and should be kept away from ignition sources.

  • Workup: The workup procedure involves handling aqueous solutions. Ensure proper containment to avoid spills.

References

  • Lohmann, S., et al. (2020). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. Chemical Communications. [Online] Available at: [Link]

  • Lakhrissi, Y., et al. (2010). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Current Organic Chemistry. [Online] Available at: [Link]

  • ResearchGate. Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. [Online] Available at: [Link]

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Application Notes and Protocols for DI(Pyridin-2-YL) Sulfite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the handling, storage, and potential applications of DI(Pyridin-2-YL) sulfite (CAS No. 105125-43-7). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the protocols and safety information herein are synthesized from data on structurally related compounds, including pyridine derivatives and organic sulfites. These guidelines are intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this reagent.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₀H₈N₂O₃S and a molecular weight of 236.25 g/mol .[1] Its structure, featuring two pyridin-2-yl groups attached to a central sulfite moiety, suggests its potential utility as a reagent in organic synthesis, possibly in reactions involving sulfinylation or as a precursor to more complex heterocyclic structures. The pyridine rings indicate that the compound will share some of the characteristic properties and hazards of pyridine and its derivatives, such as a strong, unpleasant odor and potential toxicity.[2][3] The sulfite group suggests sensitivity to moisture and oxidation.

Health and Safety Information

Given the absence of a specific SDS for this compound, a cautious approach must be taken, assuming it shares hazards with its parent heterocycle, pyridine, and related pyridine derivatives.

2.1. Potential Hazards Based on analogous compounds, this compound should be considered hazardous. Potential routes of exposure include inhalation, ingestion, and skin or eye contact.[2]

  • Inhalation: Vapors or dust may cause respiratory irritation, headaches, and dizziness.[2][3]

  • Skin Contact: May cause skin irritation. Prolonged contact should be avoided.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: Assumed to be harmful if swallowed.[4]

2.2. Personal Protective Equipment (PPE) A comprehensive PPE strategy is mandatory when handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves.Provides chemical resistance against pyridine and its derivatives.[2][3]
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and vapors.[5]
Lab Coat Standard laboratory coat.Protects skin from accidental spills.[3]
Respiratory Protection Use in a certified chemical fume hood.The volatile and odorous nature of pyridine derivatives necessitates handling in a well-ventilated area to avoid inhalation of fumes.[2]

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and to ensure laboratory safety.

3.1. Handling

  • Always handle this compound within a certified chemical fume hood.[2]

  • Avoid generating dust or aerosols.

  • Keep containers tightly closed when not in use to prevent moisture absorption and release of vapors.[2] Pyridine is known to absorb water from the atmosphere.[2]

  • Ground and bond containers when transferring the material to prevent static discharge, especially if it is a flammable solid or liquid.[5]

  • Avoid contact with incompatible materials such as strong acids and oxidizing agents.

  • Do not eat, drink, or smoke in the handling area.[4][5]

  • Wash hands thoroughly after handling.[4][5]

3.2. Storage The stability of organic sulfites can be a concern, as they can be susceptible to hydrolysis and oxidation.[6][7]

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place.[2]Minimizes degradation and vapor pressure.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against moisture and oxidation. Sulfites are used as antioxidants and can be sensitive to air.[8]
Light Protect from light.Many organic compounds are light-sensitive.
Container Store in the original, tightly sealed container.[5]Prevents contamination and degradation.
Incompatibilities Segregate from strong acids and strong oxidizing agents.[9]Prevents potentially vigorous or hazardous reactions.

Experimental Protocols and Potential Applications

While specific applications for this compound are not extensively documented in the provided search results, its structure suggests utility in synthetic organic chemistry. For instance, related compounds are used in the synthesis of novel macrofilaricidal compounds and other biologically active molecules.[10][11]

4.1. General Protocol for Use as a Reagent in Anhydrous Reactions

This protocol outlines a general workflow for using this compound in a moisture-sensitive reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dry glassware in oven p2 Assemble under inert gas p1->p2 p3 Add anhydrous solvent via syringe p2->p3 r1 Add starting material(s) p3->r1 r3 Add this compound to the reaction mixture r1->r3 r2 Weigh this compound in a glovebox or under inert gas r2->r3 r4 Stir at specified temperature r3->r4 w1 Quench reaction (e.g., with saturated sodium sulfite) r4->w1 w2 Extract with organic solvent w1->w2 w3 Dry organic layer and concentrate w2->w3 w4 Purify product (e.g., chromatography) w3->w4

Caption: General workflow for using this compound in anhydrous synthesis.

Step-by-Step Methodology:

  • Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen). The reaction should be set up under an inert atmosphere.

  • Reagent Handling: this compound should be weighed and transferred to the reaction vessel under an inert atmosphere to prevent exposure to moisture and air.

  • Reaction: The reagent is added to a solution of the starting material in an appropriate anhydrous solvent. The reaction is then maintained at the desired temperature with stirring.

  • Work-up: Upon completion, the reaction may be quenched. Given the sulfite moiety, quenching with a mild reducing agent or a saturated solution of sodium sulfite could be appropriate to neutralize any reactive intermediates.[10]

  • Purification: Standard techniques such as liquid-liquid extraction, drying of the organic phase, and purification by column chromatography can be employed to isolate the desired product.

First Aid Measures

In case of exposure, follow these first aid guidelines, which are based on protocols for pyridine and its derivatives.[2][4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[2][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

G cluster_response Immediate Response cluster_medical Medical Attention exposure Exposure to this compound skin Skin Contact Flush with water for 15+ min Remove contaminated clothing exposure->skin eye Eye Contact Flush with water for 15+ min Seek immediate medical attention exposure->eye inhalation Inhalation Move to fresh air Provide respiratory support if needed exposure->inhalation ingestion Ingestion Do NOT induce vomiting Give water/milk if conscious exposure->ingestion medical Seek professional medical attention for all exposure routes. skin->medical eye->medical inhalation->medical ingestion->medical

Caption: First aid response flowchart for exposure to this compound.

Spill and Waste Disposal

  • Spills: In the event of a spill, evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[9] This compound should be treated as hazardous waste.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • BIOSYNCE. (2025, September 23). How to handle pyridine safely?[Link]

  • SD Fine-Chem. PYRIDINE - Safety Data Sheet. [Link]

  • Natural Merchants Organic Wine. Sulfites in Wine. [Link]

  • ACS Publications. (2020). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Quora. (2020, April 18). Why do organic wine makers still add sulfites?[Link]

  • AbacipharmTech. This compound. [Link]

  • Sedlescombe Organic Vineyard. (2014, June 26). Sulfites in Organic vs Conventional Wines. [Link]

  • YouTube. (2023, January 27). What you need to know about sulphites![Link]

  • University of Florida, IFAS Extension. Sulfites: Separating Fact from Fiction. [Link]

  • ChemUniverse. This compound [P86997]. [Link]

  • MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

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Di(pyridin-2-yl) Sulfite: A Technical Guide to a Heterocyclic Sulfur Dioxide Surrogate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on di(pyridin-2-yl) sulfite (DPPS), a heterocyclic compound with potential as a source of sulfur dioxide (SO₂) in chemical synthesis. Given that DPPS is a commercially available yet under-documented reagent, this guide synthesizes established principles of sulfur and pyridine chemistry to present its synthesis, proposed mechanism of action, and potential applications. This note is intended to serve as a foundational resource for researchers exploring novel SO₂ surrogates in organic synthesis and drug discovery.

Introduction: The Need for Tamed SO₂ in Modern Synthesis

Sulfur dioxide is a versatile C1 building block for the installation of sulfonyl and related functionalities, which are prevalent in a vast array of pharmaceuticals and agrochemicals.[1][2] However, its gaseous nature, toxicity, and corrosive properties present significant handling challenges in a standard laboratory setting. This has spurred the development of solid, stable SO₂ surrogates that can release gaseous SO₂ on demand under specific reaction conditions.[1] While reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) are well-established, the exploration of new surrogates with unique reactivity profiles remains an active area of research.[3][4][5]

This compound (DPPS) emerges as an intriguing candidate in this context. The incorporation of the pyridin-2-yl moiety, a privileged scaffold in medicinal chemistry, suggests potential advantages in terms of solubility, reactivity, and the nature of byproducts.[6][7] This guide provides a comprehensive overview of the synthesis, characterization, and proposed applications of DPPS as a manageable source of SO₂.

Synthesis and Characterization of this compound

While specific literature on the synthesis of this compound is not extensively detailed, a plausible and established method involves the reaction of 2-hydroxypyridine with thionyl chloride (SOCl₂), a common precursor for sulfite esters.[8]

Proposed Synthesis Protocol

Reaction: 2-Hydroxypyridine + Thionyl Chloride → this compound + 2 HCl

Materials:

  • 2-Hydroxypyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine or triethylamine (as a base)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxypyridine (2.0 equivalents).

  • Dissolve the 2-hydroxypyridine in anhydrous DCM.

  • Add anhydrous pyridine (2.2 equivalents) to the solution to act as a proton scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Caution: This reaction is exothermic and releases HCl gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Physicochemical Properties and Characterization
PropertyExpected Value/Characteristics
CAS Number 105125-43-7[9]
Molecular Formula C₁₀H₈N₂O₃S
Molecular Weight 236.25 g/mol
Appearance Expected to be a solid at room temperature
¹H NMR Signals corresponding to the four distinct protons on the pyridine rings.
¹³C NMR Five distinct signals for the carbons of the pyridine ring.
IR Spectroscopy Characteristic S=O stretching frequency for a sulfite ester.

Mechanism of SO₂ Release: A Mechanistic Hypothesis

The utility of DPPS as an SO₂ surrogate hinges on its ability to release sulfur dioxide under controlled conditions. The thermal decomposition of sulfites is a known process, and it is hypothesized that DPPS follows a similar pathway.[10][11][12]

The lone pair of electrons on the sulfur atom can initiate a rearrangement, leading to the extrusion of SO₂ and the formation of 2,2'-bipyridine as a stable byproduct. The reaction is likely facilitated by heat, and the driving force is the formation of the thermodynamically stable SO₂ gas and the aromatic bipyridine system.

G DPPS This compound TS Transition State DPPS->TS Thermal Energy Products SO₂ + 2,2'-Bipyridine TS->Products Extrusion Heat Δ (Heat)

Caption: Proposed thermal decomposition of DPPS.

Application in Organic Synthesis: Template Protocols

DPPS can potentially be employed in a variety of reactions that traditionally use gaseous SO₂ or other surrogates. The following are template protocols for its application in sulfonylation reactions. Note: These are generalized procedures and require optimization for specific substrates.

Palladium-Catalyzed Sulfone Synthesis

This protocol is adapted from established methods using DABSO and is applicable for the synthesis of aryl sulfones.[1]

Reaction: Aryl Halide + Organometallic Reagent + DPPS → Aryl Sulfone

Workflow:

  • In situ Sulfinate Formation: React an organolithium or Grignard reagent with DPPS to form the corresponding lithium or magnesium sulfinate.

  • Palladium-Catalyzed Cross-Coupling: Couple the in situ generated sulfinate with an aryl halide in the presence of a suitable palladium catalyst and ligand.

G cluster_0 Step 1: Sulfinate Formation cluster_1 Step 2: Cross-Coupling Organometallic Organometallic Reagent (e.g., R-Li) Sulfinate Lithium Sulfinate (R-SO₂Li) Organometallic->Sulfinate DPPS This compound DPPS->Sulfinate + Sulfone Aryl Sulfone (R-SO₂-Ar) Sulfinate->Sulfone ArylHalide Aryl Halide (Ar-X) ArylHalide->Sulfone + Catalyst Pd Catalyst + Ligand Catalyst->Sulfone cat.

Caption: Workflow for Pd-catalyzed sulfone synthesis.

Sulfonamide Synthesis via Sulfonyl Chloride

This two-step protocol involves the initial formation of a sulfonyl chloride, which is then reacted with an amine.

Reaction:

  • Grignard Reagent + DPPS → Sulfinate Salt

  • Sulfinate Salt + N-Chlorosuccinimide (NCS) → Sulfonyl Chloride

  • Sulfonyl Chloride + Amine → Sulfonamide

Detailed Protocol:

  • Sulfinate Formation: To a solution of the Grignard reagent (1.0 eq) in THF at 0 °C, add a solution of DPPS (1.1 eq) in THF. Stir for 1 hour.

  • Sulfonyl Chloride Formation: To the resulting sulfinate solution, add N-chlorosuccinimide (1.2 eq) and stir at room temperature for 2 hours.

  • Amination: In a separate flask, dissolve the desired amine (1.5 eq) and pyridine (2.0 eq) in DCM. Cool to 0 °C and slowly add the sulfonyl chloride solution from the previous step. Stir overnight at room temperature.

  • Work-up and purify as per standard procedures.

Advantages and Future Outlook

The use of this compound as an SO₂ source offers several potential advantages:

  • Solid and Stable: As a solid, DPPS is easier to handle and weigh than gaseous SO₂.

  • Pyridyl Byproduct: The formation of 2,2'-bipyridine as a byproduct may offer advantages in purification compared to the DABCO from DABSO. 2,2'-bipyridine is also a valuable ligand in its own right.

  • Potential for Unique Reactivity: The pyridine moieties may influence the reactivity and solubility of the reagent, potentially enabling reactions in different solvent systems.

Further research is required to fully elucidate the reaction scope, mechanism of SO₂ release, and comparative efficacy of DPPS against other established SO₂ surrogates. Its application in the synthesis of complex molecules, particularly in the context of drug discovery where pyridine scaffolds are highly valued, warrants thorough investigation.[7]

References

  • A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: Highly efficient stereoselective synthesis of β−aminoketones under microwave heating - Supporting Information. (n.d.). Royal Society of Chemistry.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011).
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.).
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube.
  • This compound CAS#: 105125-43-7 - ChemicalBook. (n.d.). ChemicalBook.
  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (n.d.). Journal of Medicinal Chemistry.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry.
  • Emmett, E. J., & Willis, M. C. (2015). The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Asian Journal of Organic Chemistry, 4(7), 602-611.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. - ResearchGate. (n.d.).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie.
  • DABSO as a SO2 gas surrogate in the synthesis of organic structures - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates - Radboud Repository. (n.d.). Radboud University.
  • DABCO-bis(sulfur dioxide), DABSO, as a Source of Sulfur Dioxide in Transition Metal-Catalyzed Reactions - TCI Chemicals. (n.d.). TCI Chemicals.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.). MDPI.
  • Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar. (n.d.). Semantic Scholar.
  • Applications of DABSO as an SO2 Gas Surrogate in Organic Synthesis - ResearchGate. (n.d.).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (n.d.).
  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Comput
  • Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product - ResearchGate. (n.d.).
  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors | Request PDF - ResearchGate. (n.d.).
  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[13][14]oxathioles and their transformations - ResearchGate. (n.d.). ResearchGate.

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M

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Troubleshooting & Optimization

Technical Support Center: Di(pyridin-2-yl) Sulfite in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for di(pyridin-2-yl) sulfite. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions encountered when using this versatile reagent for sulfinylation and related transformations. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is primarily utilized as a sulfinylating agent. It serves as an efficient SO transfer reagent for the synthesis of unsymmetrical sulfites, sulfinamides, and other sulfinyl derivatives under mild conditions. The pyridin-2-yl group acts as an excellent leaving group, facilitating the nucleophilic attack at the sulfur center.

Q2: Why am I observing low yields in my reaction of this compound with a primary alcohol?

Low yields in reactions with primary alcohols can stem from several factors. A common issue is the basicity of the reaction medium. The pyridin-2-olate leaving group is itself basic and can deprotonate the starting alcohol, reducing its nucleophilicity. Additionally, the product, an unsymmetrical sulfite, can be susceptible to hydrolysis if trace amounts of water are present.

Troubleshooting Guide: Side Reactions with Nucleophiles

This section delves into specific problems you might encounter during your experiments, offering step-by-step troubleshooting advice and mechanistic insights.

Issue 1: Formation of Symmetric Disulfides when Reacting with Thiols

Question: I am attempting to synthesize an unsymmetrical thiosulfinate by reacting this compound with a thiol. However, my main product is the corresponding symmetric disulfide of my starting thiol. What is causing this?

Root Cause Analysis:

The formation of symmetric disulfides from thiols in the presence of a sulfinylating agent points towards an oxidative side reaction. The sulfur atom in this compound is electrophilic. While the desired reaction is the nucleophilic attack of the thiol on the sulfur atom, a competing pathway can be the oxidation of the thiol. This is particularly prevalent if the reaction is exposed to air (oxygen) or if the reaction conditions promote radical formation.

Mechanism of Side Reaction:

The thiol can be oxidized to a thiyl radical, which then dimerizes to form the disulfide. This process can be initiated by trace metal impurities or by single-electron transfer (SET) pathways.

Troubleshooting Protocol:

  • Degas Solvents: Ensure all solvents are thoroughly degassed by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use.

  • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere. Use Schlenk techniques or a glovebox to minimize exposure to oxygen.

  • Radical Inhibitors: Consider the addition of a radical inhibitor, such as BHT (butylated hydroxytoluene) or TEMPO, to quench any radical species that may form.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor oxidative pathways.

Issue 2: Multiple Products Observed in Reactions with Amines

Question: When I react this compound with my primary amine to form a sulfinamide, I observe the desired product along with several other spots on my TLC plate that I cannot identify. What are these potential side products?

Root Cause Analysis:

Amines are good nucleophiles and can participate in several side reactions with this compound and its byproducts. The pyridin-2-ol generated as a byproduct can also react.

Potential Side Products and Their Formation:

  • Urea Derivatives: If the reaction is not completely anhydrous, the this compound can hydrolyze to sulfur dioxide and 2-hydroxypyridine. The sulfur dioxide can then react with the amine to form an intermediate that can lead to urea formation.

  • Symmetrical Sulfamide: Over-reaction of the desired sulfinamide with another molecule of this compound is possible, though less common. A more likely scenario is the reaction of the amine with sulfuryl chloride, if it is present as an impurity in the starting material or formed under certain conditions.

  • Products from Ring Opening/Substitution: Although less likely under standard conditions, strong nucleophiles can potentially attack the pyridine ring, especially if the reaction is heated for prolonged periods.

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly.

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the amine to ensure complete consumption of the this compound.

  • Purification of Starting Material: Ensure the this compound is pure and free from hydrolysis products. It can be prepared fresh or purified by recrystallization if necessary.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

Issue 3: Reaction Stalls or Proceeds Slowly with Hindered Alcohols

Question: My reaction between this compound and a sterically hindered secondary or tertiary alcohol is extremely slow or does not proceed to completion. How can I drive this reaction forward?

Root Cause Analysis:

Steric hindrance around the hydroxyl group of the alcohol can significantly impede its nucleophilic attack on the electrophilic sulfur center of this compound. The bulky nature of the alcohol slows down the formation of the tetrahedral intermediate.

Troubleshooting Protocol:

  • Use of a Non-Nucleophilic Base: The addition of a mild, non-nucleophilic base, such as proton sponge or a hindered amine like 2,6-lutidine, can help to activate the alcohol by deprotonating it to the more nucleophilic alkoxide. This should be done cautiously to avoid promoting elimination side reactions.

  • Higher Temperatures: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid decomposition.

  • Alternative Reagents: For highly hindered alcohols, this compound may not be the optimal reagent. Consider using a more reactive sulfinylating agent, such as a sulfinyl chloride, in the presence of a base. However, be aware that these reagents are often less selective.

  • Extended Reaction Times: Simply allowing the reaction to stir for a longer period (24-48 hours) at room temperature may be sufficient to achieve a reasonable conversion.

Data Summary

NucleophileCommon Side Reaction(s)Key Troubleshooting Strategy
Thiols Symmetric Disulfide FormationMaintain a strict inert atmosphere and use degassed solvents.
Amines Formation of Ureas, Symmetrical SulfamidesEnsure strictly anhydrous conditions and control stoichiometry.
Alcohols Slow or Incomplete Reaction (especially hindered)Add a non-nucleophilic base or gently heat the reaction.

Visualizing the Reaction Pathways

Desired Reaction Pathway

G reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-H) nucleophile->intermediate product R-SO-Nu intermediate->product Elimination byproduct 2-Hydroxypyridine intermediate->byproduct

Caption: Desired reaction pathway for sulfinylation.

Side Reaction with Thiols

G thiol Thiol (R-SH) radical Thiyl Radical (R-S•) thiol->radical Oxidation oxidant O2 / Trace Metals oxidant->radical disulfide Symmetric Disulfide (R-S-S-R) radical->disulfide Dimerization

Caption: Oxidative side reaction leading to disulfide formation.

References

  • General Synthesis of Sulfites: Huibers, M., Manuzi, I., Rutjes, F. P. J. T., & van Delft, F. L. (2006). A novel, high-yielding method for sulfation of alcohols proceeds via sulfite- and sulfate diester intermediates. The Journal of Organic Chemistry, 71(19), 7473–7476. [Link]

  • Reactivity of Pyridinium Salts: Katritzky, A. R., & Musumarra, G. (1983). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. Chemical Society Reviews, 12(3), 253-288. [Link]

  • Amine Nucleophilicity: March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. [Link]

purification of DI(Pyridin-2-YL) sulfite from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of di(pyridin-2-yl) sulfite (CAS No. 105125-43-7). This guide is designed for researchers, chemists, and drug development professionals who are handling this reagent. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges associated with purifying this compound from a crude reaction mixture.

Overview and Key Challenges

This compound is a symmetrical sulfite ester. Its synthesis typically involves the reaction of 2-hydroxypyridine with a sulfinylating agent, most commonly thionyl chloride (SOCl₂), often in the presence of a base to scavenge the HCl byproduct.

The primary challenges in its purification stem from its core chemical nature:

  • Moisture Sensitivity: Like many sulfite esters, this compound is susceptible to hydrolysis. Exposure to water, including atmospheric moisture or wet solvents, can lead to its decomposition back to 2-hydroxypyridine and sulfur dioxide.[1]

  • Thermal Instability: While specific data is limited, sulfite esters can be thermally labile. Excessive heat during solvent removal or purification can cause decomposition.

  • Reactivity with Purification Media: The pyridine nitrogen atoms are basic and can interact strongly with acidic media, such as standard silica gel, potentially leading to streaking, poor separation, and even degradation during column chromatography.

This guide will address these challenges with practical, step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude this compound reaction mixture?

The impurity profile is highly dependent on the synthetic route, but when using 2-hydroxypyridine and thionyl chloride, you can expect:

  • Unreacted 2-hydroxypyridine: Often the most common organic impurity.

  • Pyridine Hydrochloride: If pyridine is used as the acid scavenger. This is an inorganic salt that is typically removed during aqueous work-up.

  • Inorganic Byproducts: Residual quenching agents (e.g., sodium sulfite) and salts (e.g., sodium chloride).[2]

  • Hydrolysis Products: As mentioned, any exposure to water will generate 2-hydroxypyridine.

  • Oxidation Products: Trace amounts of di(pyridin-2-yl) sulfate may form if oxidizing agents are present.

Q2: How can I minimize hydrolysis of the product during the work-up and purification?

Minimizing exposure to water is critical.

  • Use Anhydrous Solvents: Ensure all solvents used for extraction, washing, and purification (e.g., dichloromethane, ethyl acetate, hexanes) are thoroughly dried.

  • Work Quickly: Perform aqueous washes efficiently and minimize the contact time between the organic layer containing your product and the aqueous phase.

  • Dry Thoroughly: After extraction, dry the organic phase rigorously with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during concentration and storage.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

  • ¹H NMR Spectroscopy: This is the most effective technique for identifying and quantifying organic impurities, particularly unreacted 2-hydroxypyridine. The aromatic protons of the product will have distinct chemical shifts compared to the starting material.

  • Thin-Layer Chromatography (TLC): An excellent tool for monitoring reaction progress and guiding purification. It can quickly show the presence of starting material and other impurities. A typical eluent system would be a mixture of ethyl acetate and hexanes.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

  • LC-MS: Can confirm the mass of the desired product and detect trace impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Product is an oil or fails to crystallize. 1. Presence of residual solvent. 2. High levels of impurities depressing the melting point. 3. The compound may be an amorphous solid or low-melting polymorph.1. Dry the product under high vacuum for an extended period. 2. Attempt trituration with a non-polar solvent like cold hexanes or diethyl ether to induce crystallization and wash away soluble impurities.[2] 3. If trituration fails, proceed with column chromatography.
Low yield after purification. 1. Product hydrolysis during aqueous work-up. 2. Product loss due to high solubility in the recrystallization solvent.[3] 3. Decomposition on silica gel during chromatography. 4. Physical loss during transfers.1. Use a saturated, mild bicarbonate solution for washing instead of pure water to maintain a slightly basic pH. Minimize contact time. 2. Re-evaluate your recrystallization solvent system. Use a solvent pair (e.g., EtOAc/Hexane) to reduce solubility at cold temperatures. Recover product from the mother liquor. 3. Deactivate the silica gel with triethylamine (see chromatography protocol below) or use a different stationary phase like alumina.
Product darkens or changes color. 1. Thermal decomposition. 2. Air oxidation. 3. Reaction with acidic impurities or surfaces.1. Avoid excessive heat. Concentrate solvents using a rotary evaporator at low temperature (<40°C). 2. Store the purified product under an inert atmosphere, protected from light, and in a cool, dry place.[1][4] 3. Ensure all glassware is clean and that purification media (e.g., silica) is neutral or has been basified.
TLC/NMR shows persistent 2-hydroxypyridine. 1. Incomplete reaction. 2. Inefficient removal during work-up. 3. Poor separation during purification.1. Drive the reaction to completion if possible. 2. A dilute aqueous base wash (e.g., 1% NaOH or NaHCO₃) can help remove the acidic 2-hydroxypyridine, but be cautious of causing product hydrolysis. 3. Optimize your column chromatography mobile phase for better separation or perform a careful recrystallization.

Visualized Workflows and Pathways

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Quench, Extract, Dry) Crude->Workup Concentrate Concentrate (Low Temp) Workup->Concentrate Crude_Solid Crude Solid Concentrate->Crude_Solid Decision Purity Check (TLC/NMR) Crude_Solid->Decision Recrystal Recrystallization Decision->Recrystal High Purity Chrom Column Chromatography Decision->Chrom Complex Mixture Pure_Solid Pure Solid (Verify Purity) Recrystal->Pure_Solid Chrom->Pure_Solid Storage Store Under N₂ (Cool, Dry, Dark) Pure_Solid->Storage

Caption: General purification workflow for this compound.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products DPyS This compound HP 2-Hydroxypyridine (2 equivalents) DPyS->HP Hydrolysis Water H₂O (Moisture) SO2 Sulfur Dioxide (SO₂)

Caption: Susceptibility of this compound to hydrolysis.

Detailed Experimental Protocols

Protocol 1: Optimized Aqueous Work-up

This protocol is designed to remove inorganic salts and acidic byproducts while minimizing product decomposition.

  • Quenching: Slowly pour the crude reaction mixture into a beaker containing a cold (0 °C), saturated solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases. This neutralizes excess SOCl₂ and HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Washing: Combine the organic layers and wash them sequentially with:

    • Saturated sodium bicarbonate solution (1x)

    • Brine (saturated NaCl solution) (1x) The brine wash helps to break up emulsions and remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with fresh solvent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C. The resulting crude solid can then be taken for further purification.

Protocol 2: Recrystallization

Recrystallization is often the most effective method for purifying crystalline solids to a high degree of purity.[5]

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when heated.[6]

    • Good candidates: Ethyl Acetate, Toluene, Acetonitrile, or a solvent/anti-solvent system like Dichloromethane/Hexane or Ethyl Acetate/Hexane.

    • Screening: In small test tubes, test the solubility of ~20 mg of your crude solid in ~0.5 mL of different solvents, both cold and hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to fully dissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under high vacuum. Confirm purity via NMR and melting point analysis.

Protocol 3: Flash Column Chromatography

Use this method if recrystallization fails or if the crude mixture contains multiple impurities with similar polarities.

  • Stationary Phase Preparation:

    • Use standard silica gel (230-400 mesh).

    • To prevent degradation: Prepare a slurry of the silica gel in your starting mobile phase (e.g., 5% Ethyl Acetate in Hexane) and add triethylamine (TEA) to constitute ~1% of the total volume. This deactivates the acidic sites on the silica.

  • Column Packing: Pack the column with the silica slurry. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start with a low-polarity mobile phase (e.g., 5-10% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 30-50% Ethyl Acetate). Monitor the elution using TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (bath temp < 40 °C).

References

  • Journal of Medicinal Chemistry. (n.d.). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. [Link]

  • AbacipharmTech. (n.d.). This compound. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Wang, S., et al. (2016). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. ResearchGate. [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]

Sources

Technical Support Center: Di(pyridin-2-yl) sulfite Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Reaction Temperature Optimization and Troubleshooting

Welcome to the technical support guide for the synthesis of di(pyridin-2-yl) sulfite (CAS No: 105125-43-7).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific reaction, with a core focus on the critical parameter of temperature. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively in your laboratory.

Part 1: Foundational Principles & Core FAQs

Understanding the "why" is as crucial as knowing the "how." This section addresses the fundamental questions regarding the reaction mechanism and the role of temperature.

FAQ 1: What is the underlying mechanism for the formation of this compound?

The synthesis of this compound from 2-hydroxypyridine and thionyl chloride (SOCl₂) is a classic nucleophilic substitution reaction at the sulfur atom. The process occurs in distinct steps, where temperature control at each stage is paramount for success.

  • Formation of the Chlorosulfite Intermediate: The hydroxyl group of 2-hydroxypyridine acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive pyridin-2-yl chlorosulfite intermediate and releases a molecule of hydrogen chloride (HCl).[4][5]

  • Formation of the Di-substituted Sulfite: A second molecule of 2-hydroxypyridine then attacks the chlorosulfite intermediate. This displaces the chloride ion to form the final this compound product and another molecule of HCl.

  • Role of a Base: To drive the reaction to completion, a base (often pyridine itself or a non-nucleophilic base like triethylamine) is typically used to neutralize the HCl generated.[5][6] This prevents the protonation of the 2-hydroxypyridine, maintaining its nucleophilicity.

G cluster_step1 Step 1: Chlorosulfite Formation cluster_step2 Step 2: Sulfite Diester Formation ROH1 2-Hydroxypyridine Intermediate Pyridin-2-yl Chlorosulfite (ROSOCl) ROH1->Intermediate Attacks SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate HCl1 HCl Intermediate->HCl1 Releases Intermediate_ref Pyridin-2-yl Chlorosulfite ROH2 2-Hydroxypyridine Product This compound ((RO)₂SO) ROH2->Product Attacks Intermediate HCl2 HCl Product->HCl2 Releases Intermediate_ref->Product G Intermediate Pyridin-2-yl Chlorosulfite Sulfite This compound (Desired Product) Intermediate->Sulfite  Low Temperature + 2-Hydroxypyridine Chloride 2-Chloropyridine (Side Product) Intermediate->Chloride  High Temperature (Sₙi or Cl⁻ attack)

Caption: Competing reaction pathways dependent on temperature.

Q2: The reaction turns dark brown or black, yielding an intractable mixture. What is happening?

Cause: Dark coloration is a strong indicator of decomposition. This can be caused by several factors, all of which are exacerbated by excessive heat. The pyridyl ring system can be sensitive to the acidic (HCl) and reactive (SOCl₂) conditions, and high temperatures can initiate polymerization or charring. The product itself may also be decomposing under these conditions.

Solution:

  • Ensure Anhydrous Conditions: Water can react with thionyl chloride to produce HCl and SO₂, increasing the acidity and potential for side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Use a Scavenger Base: Incorporate a non-nucleophilic base (e.g., triethylamine) in addition to the reactant itself to efficiently neutralize the HCl as it is formed. This should be done in a 1:1 molar ratio with the thionyl chloride.

  • Re-evaluate Temperature Profile: If decomposition occurs even with cooling, it may be happening as the reaction is warmed to room temperature. The warming process should be gradual (e.g., allow the cooling bath to expire naturally) rather than actively heated.

Part 3: Experimental Protocols & Optimization Workflow

This section provides a validated starting protocol and a logical workflow for you to systematically optimize the reaction temperature in your own lab.

Protocol 1: Baseline Synthesis of this compound

This protocol is a robust starting point designed to favor the formation of the desired sulfite product. It should be performed in a well-ventilated fume hood.

Materials:

  • 2-Hydroxypyridine (2.0 equiv)

  • Thionyl chloride (1.0 equiv)

  • Triethylamine (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2-hydroxypyridine (2.0 equiv) and triethylamine (2.2 equiv) in anhydrous DCM.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add a solution of thionyl chloride (1.0 equiv) in anhydrous DCM to the dropping funnel.

  • Add the thionyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour.

  • Gradually remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Protocol 2: Workflow for Temperature Optimization

To systematically determine the optimal temperature, a parallel experiment is recommended.

G cluster_workflow Temperature Optimization Workflow A 1. Establish Baseline Protocol (e.g., at 0°C) B 2. Set Up Parallel Reactions (e.g., 4 small-scale runs) A->B C 3. Assign Temperature Variable -10°C | 0°C | RT (20°C) | 40°C B->C D 4. Execute Reactions (Identical stoichiometry & time) C->D E 5. Analyze Aliquots (LC-MS or crude ¹H NMR) D->E F 6. Quantify Product vs. Byproduct Ratio E->F G 7. Identify Optimal Temperature (Highest sulfite-to-chloride ratio) F->G

Caption: A systematic workflow for optimizing reaction temperature.

Execution Steps:

  • Set up: Prepare four identical small-scale reactions following the baseline protocol.

  • Temperature Control: Place each reaction in a cooling/heating bath set to a different temperature (e.g., -10 °C, 0 °C, 20 °C, 40 °C).

  • Monitor: Run all reactions for the same amount of time.

  • Analyze: After the designated time, quench a small aliquot from each reaction and analyze it using LC-MS or crude ¹H NMR to determine the relative ratio of the desired this compound to the 2-chloropyridine byproduct.

  • Conclude: Select the temperature that provides the highest yield of the desired product with the minimal amount of side-product formation for future scale-up.

References

  • AbacipharmTech. This compound.
  • CymitQuimica. 10-386356 - dipyridin-2-yl-sulfite | 105125-43-7.
  • ReactionWeb.io. Alcohol + SOCl2.
  • ChemicalBook. This compound CAS#: 105125-43-7.
  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014).
  • van der Vlist, et al.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011).
  • Priefer, R. et al. Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. ChemInform 2010, 41.
  • Sigma-Aldrich. This compound | 105125-43-7.
  • Gerrard, W. & French, H. R. Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.

Sources

Technical Support Center: Di(pyridin-2-yl) Sulfite Reactivity and the Influence of Base

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for di(pyridin-2-yl) sulfite. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we will delve into the nuances of its reactivity, with a particular focus on the critical role that bases play in modulating its efficacy. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

The Role of this compound in Modern Synthesis

This compound, often referred to as di-2-pyridyl thionocarbonate (DPTC) in the context of peptide synthesis, is a highly effective coupling reagent. It is primarily used to facilitate the formation of amide and ester bonds by activating carboxylic acids. Its stability as a crystalline solid and its performance under mild reaction conditions make it a valuable asset in the synthesis of complex molecules, including peptides and other fine chemicals.[1]

The successful application of this compound is intrinsically linked to the judicious selection and use of a base. The base can function as a nucleophilic catalyst, an acid scavenger, or both, and its properties significantly impact reaction kinetics, yield, and the purity of the final product.

Mechanism of Action: The Base as a Modulating Factor

The activation of a carboxylic acid by this compound proceeds through a highly reactive intermediate. The presence of a base is crucial for this transformation. Let's dissect the mechanism:

  • Initial Reaction: The carboxylic acid reacts with this compound. This step is often slow and requires activation.

  • Nucleophilic Catalysis (Role of a Catalytic Base): A nucleophilic catalyst, typically a tertiary amine like 4-(dimethylamino)pyridine (DMAP), can accelerate the reaction. DMAP attacks the sulfur atom of the this compound, leading to the formation of a more reactive intermediate. This intermediate is then readily attacked by the carboxylate anion.

  • Formation of the Activated Intermediate: The reaction between the carboxylate and the activated this compound intermediate results in the formation of a highly reactive 2-pyridyl thionoester. This is the key activated species that will react with the incoming nucleophile (an amine or an alcohol).

  • Acid Scavenging (Role of a Non-Nucleophilic Base): During the reaction, acidic byproducts may be formed. A non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to neutralize these acidic species without competing as a nucleophile. This is particularly important when the nucleophile is used as its hydrochloride salt.

  • Nucleophilic Attack and Product Formation: The amine or alcohol nucleophile attacks the activated 2-pyridyl thionoester, forming the desired amide or ester bond and releasing 2-thiopyridone as a byproduct.[1]

Mechanism_of_Action cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Carboxylic Acid) Pyridyl_Thionoester 2-Pyridyl Thionoester (Activated Carboxylic Acid) Carboxylic_Acid->Pyridyl_Thionoester 1. Activation DPTS This compound DPTS->Pyridyl_Thionoester Base Base (e.g., DIPEA) (Acid Scavenger) Base->Carboxylic_Acid Deprotonation DMAP DMAP (Nucleophilic Catalyst) DMAP->DPTS Catalysis Activated_Intermediate Reactive Intermediate Product Product (Amide or Ester) Pyridyl_Thionoester->Product 2. Nucleophilic Attack Nucleophile R'-NH2 or R'-OH (Nucleophile) Nucleophile->Product Byproduct 2-Thiopyridone + SO2 + Pyridin-2-ol

Caption: Mechanism of carboxylic acid activation and coupling using this compound, highlighting the roles of catalytic and acid-scavenging bases.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound and provides systematic solutions.

Q1: My reaction is sluggish, or the yield of my desired product is low.

Possible Causes and Solutions:

  • Inactive Reagent: this compound can degrade upon exposure to moisture.

    • Solution: Ensure the reagent is a free-flowing crystalline solid. If it appears clumpy or discolored, it may be hydrolyzed. Store the reagent in a desiccator under an inert atmosphere.

  • Insufficient Activation: The formation of the active 2-pyridyl thionoester may be too slow.

    • Solution:

      • Add a Nucleophilic Catalyst: A catalytic amount (0.1 equivalents) of DMAP can significantly accelerate the activation step.[1]

      • Optimize Reaction Temperature: While many reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate of reaction, especially with sterically hindered substrates.

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the nucleophile can impede the reaction.

    • Solution:

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration (monitor by TLC or LC-MS).

      • Elevate the Temperature: As mentioned above, higher temperatures can help overcome the activation energy barrier.

  • Poor Nucleophile: The amine or alcohol may not be sufficiently nucleophilic.

    • Solution:

      • Ensure the Nucleophile is in its Free Base Form: If your nucleophile is a hydrochloride or other salt, ensure you have added at least one equivalent of a non-nucleophilic base (like DIPEA or TEA) to liberate the free amine or alkoxide.

      • Consider a Stronger Base for Deprotonation (with caution): For alcohols, a stronger base might be needed to generate the more nucleophilic alkoxide. However, this increases the risk of side reactions.

Q2: I am observing significant side products, including racemization of my chiral starting material.

Possible Causes and Solutions:

  • Prolonged Exposure to Activating Conditions: Leaving the carboxylic acid to activate for an extended period before adding the nucleophile can lead to the formation of undesirable intermediates and racemization.

    • Solution: Add the nucleophile as soon as the activation is complete. If possible, perform a one-pot reaction where all components are mixed together.

  • Use of a Nucleophilic Base as an Acid Scavenger: Using a base like DMAP in stoichiometric amounts can lead to side reactions.

    • Solution: Use DMAP only in catalytic amounts (0.1 eq). For acid scavenging, use a sterically hindered, non-nucleophilic base like DIPEA.[1] The bulkiness of DIPEA prevents it from readily attacking the activated intermediate.

  • Elevated Temperatures: High reaction temperatures can increase the rate of side reactions, including racemization.

    • Solution: If possible, run the reaction at room temperature or even 0 °C, especially if your substrates are sensitive.

Q3: I am having difficulty removing the byproducts from my reaction mixture.

Possible Causes and Solutions:

  • Properties of 2-Thiopyridone: The primary byproduct of the coupling reaction is 2-thiopyridone.

    • Solution: 2-thiopyridone and its tautomer, pyridine-2-thiol, have some water solubility and can be removed with aqueous washes. A typical workup involves washing the organic layer with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine.[1] This should effectively remove the majority of the byproducts.

Frequently Asked Questions (FAQs)

FAQ 1: Which base is the best choice for my reaction?

The choice of base depends on its intended role:

  • For Nucleophilic Catalysis: DMAP is the standard choice due to its high nucleophilicity.

  • For Acid Scavenging: DIPEA is often preferred over TEA, especially in peptide synthesis, as its greater steric hindrance further minimizes its potential to act as a nucleophile and cause side reactions.

BaseStructurepKa of Conjugate AcidPrimary Role
4-(Dimethylamino)pyridine (DMAP) 9.7Nucleophilic Catalyst
N,N-Diisopropylethylamine (DIPEA) 10.7Non-nucleophilic Acid Scavenger
Triethylamine (TEA) 10.75Acid Scavenger
Pyridine 5.25Weak Base/Nucleophilic Catalyst

FAQ 2: How does the steric hindrance of a base affect the reactivity of this compound?

Sterically hindered bases, like DIPEA, are poor nucleophiles. This is advantageous because they are less likely to compete with the intended nucleophile (the amine or alcohol) in attacking the activated carboxylic acid intermediate. This minimizes the formation of unwanted side products. Therefore, for scavenging acids, a sterically hindered base is generally a better choice.

FAQ 3: What are the visual indicators of this compound decomposition?

This compound is a white to off-white crystalline solid. If it has been exposed to moisture, it may appear as a clumpy or sticky solid, and you may notice a faint odor of pyridine or sulfur compounds. It is best to use a fresh, dry sample for optimal results. Store the reagent tightly sealed in a cool, dry place, preferably in a desiccator.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol provides a general procedure for the synthesis of a dipeptide using this compound (DPTC).

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • This compound (DPTC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Preparation of the Nucleophile: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes to generate the free amine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq), DPTC (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM. Stir the solution at room temperature.

  • Coupling Reaction: Add the solution of the free amino acid ester (from step 1) to the activated carboxylic acid solution (from step 2). Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).[1]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica gel column chromatography.

Experimental_Workflow Start Start Prep_Nucleophile 1. Prepare Nucleophile (Amino Acid Ester + DIPEA in DCM) Start->Prep_Nucleophile Activate_Carboxylic 2. Activate Carboxylic Acid (N-protected Amino Acid + DPTC + DMAP in DCM) Start->Activate_Carboxylic Couple 3. Coupling Reaction (Combine solutions and stir) Prep_Nucleophile->Couple Activate_Carboxylic->Couple Monitor 4. Monitor Reaction (TLC) Couple->Monitor Workup 5. Work-up (DCM dilution, aqueous washes) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify End End Product Purify->End

Caption: A typical experimental workflow for solution-phase peptide coupling using this compound.

Safety and Handling

  • This compound: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Bases (DIPEA, TEA, DMAP, Pyridine): These are flammable, corrosive, and toxic. Handle with extreme care in a fume hood. Avoid contact with skin and eyes. Ensure all sources of ignition are removed from the work area.[3]

  • Solvents (DCM): Dichloromethane is a volatile and potentially carcinogenic solvent. Always handle it in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • BenchChem. (2025).
  • Kim, M. H., & Patel, D. V. (1994). A new and effective peptide coupling reagent: Di-(2-pyridyl) sulfite. Tetrahedron Letters, 35(31), 5603-5606.
  • Fisher Scientific. (2009).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2023).

Sources

Technical Support Center: Workup Procedures for Di(pyridin-2-yl) Sulfite Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions mediated by di(pyridin-2-yl) sulfite (DPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the workup and purification of reactions utilizing this versatile coupling reagent.

Introduction to DPPS-Mediated Reactions

This compound (DPPS) is an effective reagent for promoting esterification and amidation reactions. Its utility stems from the in situ activation of carboxylic acids, facilitating nucleophilic attack by alcohols or amines. However, the success of these reactions is often contingent on a well-designed workup procedure to efficiently remove the reaction byproducts, namely 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) and sulfur dioxide, along with any unreacted starting materials. This guide will provide a comprehensive overview of the workup process, from initial quenching to final purification, supported by field-proven insights and troubleshooting advice.

Understanding the Byproducts

A successful workup strategy begins with a thorough understanding of the byproducts generated during the reaction. In a typical DPPS-mediated coupling, the primary byproducts are:

  • 2-Hydroxypyridine (2-Pyridone): This is the major byproduct derived from the pyridinyl moiety of DPPS. It is an amphoteric compound, soluble in both acidic and basic aqueous solutions, and also exhibits some solubility in polar organic solvents.[1][2] Its removal is a critical step in obtaining a pure product.

  • Sulfur Dioxide (SO₂): This gaseous byproduct is generated from the sulfite core of DPPS. While much of it may evolve from the reaction mixture, some can remain dissolved, especially at lower temperatures. Upon quenching with water, it can form sulfurous acid (H₂SO₃), which can be neutralized with a base.[3]

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching procedure for a DPPS-mediated reaction?

A standard quenching procedure involves the addition of an aqueous solution to the reaction mixture. The choice of aqueous solution depends on the stability of your product. For most applications, a dilute aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), is recommended. This will neutralize any remaining sulfurous acid and facilitate the extraction of 2-hydroxypyridine.

Q2: How do I remove the 2-hydroxypyridine byproduct?

2-Hydroxypyridine can be effectively removed by performing a series of aqueous extractions. Due to its amphoteric nature, you have several options:

  • Basic Wash: Washing the organic layer with a dilute aqueous base (e.g., 1M NaHCO₃ or 1M Na₂CO₃) will deprotonate the hydroxyl group of 2-hydroxypyridine, forming the water-soluble pyridin-2-olate salt.[2]

  • Acidic Wash: Alternatively, an acidic wash (e.g., 1M HCl or 1M citric acid) can be used to protonate the pyridine nitrogen, forming a water-soluble pyridinium salt. However, this method should be avoided if your product is acid-sensitive.

For optimal removal, multiple washes are recommended.

Q3: My product is water-soluble. How can I adapt the workup?

If your product has significant water solubility, standard aqueous extractions may lead to product loss. In such cases, consider the following strategies:

  • Azeotropic Removal of Pyridine-like Byproducts: While not directly applicable to the initial removal of the bulk of 2-hydroxypyridine, co-evaporation with a solvent like toluene can help remove residual traces.

  • Chromatography: Direct purification by column chromatography without an extensive aqueous workup might be the most effective approach. The choice of stationary and mobile phases will be crucial. Reverse-phase chromatography may be suitable for polar products.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q4: I am observing an emulsion during the aqueous workup. What should I do?

Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. To break an emulsion, you can try the following:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can help to separate the layers.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product is contaminated with 2-hydroxypyridine after workup. Insufficient aqueous washes.Increase the number and/or volume of aqueous washes. Consider using a combination of basic and acidic washes if your product is stable under both conditions.
Low product yield after workup. Product is partially soluble in the aqueous phase.Minimize the volume of aqueous washes. Use brine to "salt out" the product from the aqueous layer. Consider alternative purification methods like direct chromatography or recrystallization.
The reaction mixture has a pungent, acidic odor after quenching. Residual sulfur dioxide.Ensure the quenching and subsequent washes are performed with a sufficient amount of a mild base (e.g., NaHCO₃) to neutralize all sulfurous acid.
The product is unstable to acidic or basic conditions. Inappropriate pH of the aqueous wash.For acid-sensitive products, use only basic washes. For base-sensitive products, consider a neutral water wash followed by an acidic wash if necessary, or proceed directly to chromatography.

Experimental Protocols

General Workup Procedure for a DPPS-Mediated Amidation/Esterification

This protocol provides a general framework for the workup of a DPPS-mediated reaction where the product is soluble in a common organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

1. Quenching the Reaction:

  • Cool the reaction mixture to room temperature.
  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue addition until gas evolution (CO₂) ceases.

2. Liquid-Liquid Extraction:

  • Transfer the mixture to a separatory funnel.
  • If the reaction solvent is not suitable for extraction (e.g., DMF, THF), dilute the mixture with a suitable organic solvent (e.g., EtOAc, DCM).
  • Separate the organic and aqueous layers.
  • Extract the aqueous layer with the same organic solvent (2 x volume of aqueous layer).
  • Combine the organic layers.

3. Removal of 2-Hydroxypyridine:

  • Wash the combined organic layers with a 1M aqueous solution of NaHCO₃ (3 x volume of organic layer).
  • Wash the organic layer with brine (1 x volume of organic layer).

4. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
  • Filter the drying agent.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Workup Workflow Diagram

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction DPPS-Mediated Reaction Mixture Quench Quench with aq. NaHCO₃ Reaction->Quench Step 1 Extraction Liquid-Liquid Extraction Quench->Extraction Step 2 Wash Wash with Base/Brine Extraction->Wash Step 3 Dry Dry Organic Layer Wash->Dry Step 4 Concentrate Concentrate Dry->Concentrate Step 5 Purify Column Chromatography or Recrystallization Concentrate->Purify Step 6 Pure_Product Pure Product Purify->Pure_Product

Caption: General workflow for the workup of DPPS-mediated reactions.

References

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Di(pyridin-2-yl) Sulfite Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of di(pyridin-2-yl) sulfite. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, troubleshoot common issues, and provide a framework for rational catalyst selection to ensure successful and repeatable outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is achieved by reacting 2-hydroxypyridine with thionyl chloride (SOCl₂). The overall stoichiometry for this reaction is:

2 (C₅H₄NOH) + SOCl₂ → (C₅H₄NO)₂SO + 2 HCl

This reaction proceeds in two main stages. First, one molecule of 2-hydroxypyridine reacts with thionyl chloride to form an intermediate pyridin-2-yl chlorosulfite. This highly reactive intermediate then reacts with a second molecule of 2-hydroxypyridine to yield the final product, this compound, and hydrogen chloride (HCl) gas.[1]

Q2: Why is a catalyst or base essential for this reaction? What is its role?

The use of a base, typically a tertiary amine like pyridine or triethylamine, is critical for several reasons:

  • Neutralization of HCl: The reaction produces two equivalents of hydrogen chloride (HCl).[1] If left in the reaction mixture, HCl can protonate the nitrogen of the 2-hydroxypyridine starting material, rendering it non-nucleophilic and halting the reaction. More critically, the sulfite ester product can be rapidly hydrolyzed or decomposed by acid.[1][2] The base scavenges this HCl as it is formed, protecting both the starting material and the product.

  • Activation of the Nucleophile (Substrate): While 2-hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone, the presence of a base can deprotonate the hydroxyl group, forming the more nucleophilic pyridin-2-olate anion. This enhances the rate of the initial attack on the electrophilic sulfur atom of thionyl chloride.

  • Promotion of the Second Step: The base facilitates the second nucleophilic attack of another 2-hydroxypyridine molecule on the pyridin-2-yl chlorosulfite intermediate.

Using an appropriate base is arguably the most critical factor for achieving a high yield.

Q3: Can I use a catalyst other than pyridine? What are the advantages and disadvantages?

Yes, other bases and catalytic systems can be used, each with its own set of considerations. The choice of catalyst can significantly impact reaction rate, yield, and purity.

Catalyst/BaseProsConsSuitability
Pyridine - Effective HCl scavenger.[3] - Can also serve as the solvent. - Readily available.- Can be nucleophilic, potentially leading to side reactions if not used carefully. - Can be difficult to remove during workup due to its high boiling point.Excellent. Often the default choice for reactions involving thionyl chloride.[4]
Triethylamine (TEA) - Strong, non-nucleophilic base. - Forms a solid hydrochloride salt that can be easily filtered off.- Less effective at catalyzing the reaction compared to pyridine or DMF in some cases. - Can have a strong, unpleasant odor.Good. A very common and effective alternative to pyridine.
N,N-Dimethylformamide (DMF) - Acts as a true catalyst by forming a Vilsmeier-type reagent ([(CH₃)₂N=CHCl]⁺Cl⁻) with SOCl₂.[5] - This intermediate is highly electrophilic and accelerates the reaction. - Only a catalytic amount is needed.- Can be difficult to remove completely. - The Vilsmeier reagent can sometimes lead to side reactions or tar formation if the temperature is not controlled.[5]Good (as a co-catalyst). Often used in small amounts alongside a stoichiometric base like pyridine or TEA.[6]
No Catalyst/Base - Simplified reaction setup.- Extremely low to no yield expected. - Product decomposition is highly likely due to HCl formation.[1] - High potential for formation of 2-chloropyridine.Not Recommended. The reaction is unlikely to be successful.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Low yield is the most common problem encountered. The root cause can usually be traced to one of several factors.

Possible Causes & Solutions:

  • Inadequate HCl Scavenging:

    • Why it happens: As explained in FAQ #2, HCl produced during the reaction deactivates the starting material and degrades the product.[1] If the base is insufficient or added too slowly, this will drastically reduce the yield.

    • Solution: Ensure at least two equivalents of a suitable base (e.g., pyridine, triethylamine) are used. For sluggish reactions, using the base as the solvent can be beneficial.

  • Moisture Contamination:

    • Why it happens: Thionyl chloride reacts violently with water to produce SO₂ and HCl.[7] Any moisture in the solvent, glassware, or starting materials will consume the reagent before it can react with the 2-hydroxypyridine.

    • Solution: Use anhydrous solvents and dry all glassware in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Temperature Too Low:

    • Why it happens: Like most chemical reactions, the formation of the chlorosulfite intermediate and the subsequent reaction to form the final product require sufficient activation energy.

    • Solution: The reaction is typically initiated at 0 °C to control the initial exothermic reaction of adding thionyl chloride, and then allowed to warm to room temperature or gently heated to ensure completion.[3][8] Monitor the reaction by TLC or LCMS to determine if a higher temperature is needed.

Workflow: Diagnosing Low Yield

CompetingPathways cluster_main Reaction Core cluster_path1 Desired Pathway cluster_path2 Side Reaction PyrOH 2-Hydroxypyridine Intermediate Pyridin-2-yl Chlorosulfite (ROPyr-O-SOCl) PyrOH->Intermediate + Base SOCl2 SOCl₂ SOCl2->Intermediate + Base Sulfite This compound Intermediate->Sulfite + 2-Hydroxypyridine (Favored by lower temp) Chloride 2-Chloropyridine Intermediate->Chloride + Cl⁻ (SNi/SN2) (Favored by higher temp)

Sources

Technical Support Center: Purification of Di(pyridin-2-yl) Sulfite

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for di(pyridin-2-yl) sulfite. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reagent and need to ensure its purity for sensitive applications. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of commercial this compound.

Introduction

This compound is a valuable reagent in organic synthesis. However, the purity of the commercially available product can vary, and impurities can significantly impact the outcome of your experiments. Understanding the potential impurities and mastering the appropriate purification techniques are crucial for obtaining reliable and reproducible results. This guide provides a comprehensive overview of the likely impurities, detailed purification protocols, and troubleshooting advice to help you achieve the desired purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on its common synthesis route from 2-hydroxypyridine and thionyl chloride, the most probable impurities include:

  • Unreacted 2-hydroxypyridine: The starting material for the synthesis.

  • 2-Chloropyridine: A potential byproduct formed from the reaction of 2-hydroxypyridine with thionyl chloride.

  • Pyridine-2-sulfonic acid: Can be formed as a byproduct during the synthesis of related compounds.[1]

  • Residual solvents: Solvents used in the synthesis and initial purification steps.

  • Hydrolysis products: this compound can be sensitive to moisture, leading to hydrolysis back to 2-hydroxypyridine and sulfurous acid.

  • Oxidation products: Exposure to air and light may lead to the formation of various oxidized species.

Q2: Why is it important to purify commercial this compound?

A2: Impurities can act as catalysts or inhibitors in your reactions, lead to the formation of unwanted byproducts, and complicate the analysis of your results. For applications in areas like drug development and materials science, where high purity is paramount, using unpurified commercial this compound can compromise the integrity of your research.

Q3: What are the primary methods for purifying this compound?

A3: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q4: How can I assess the purity of my this compound?

A4: The purity of this compound can be assessed using several analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity and detecting trace impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point. Impurities will typically broaden and depress the melting point range. The melting point of the related compound 2,2'-dithiodipyridine is 56-58 °C, which can serve as a rough reference point for pyridine-sulfur compounds.[2]

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the purification of this compound.

Recrystallization Issues

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute-impurity mixture or a high concentration of impurities.

  • Troubleshooting Steps:

    • Increase the amount of solvent: This can help to keep the impurities dissolved while your product crystallizes.

    • Use a lower-boiling point solvent: If possible, switch to a solvent with a lower boiling point.

    • Gradual cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Seed the solution: Add a small crystal of pure this compound to induce crystallization.

    • Perform a pre-purification step: If the material is very impure, consider a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.

Q: The yield from recrystallization is very low. How can I improve it?

A: Low yield can be due to the product being too soluble in the recrystallization solvent, even at low temperatures, or using too much solvent.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.

    • Choose a different solvent system: The ideal solvent should dissolve the compound well when hot but poorly when cold. You may need to screen several solvents or solvent mixtures. A mixture of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is less soluble) can be effective.

    • Cool the solution thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation.

    • Recover product from the mother liquor: The filtrate after the first crystallization can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be less pure.

Column Chromatography Issues

Q: I am not getting good separation of my compound from the impurities on the silica gel column.

A: Poor separation can be caused by an inappropriate solvent system (mobile phase) or issues with the stationary phase.

  • Troubleshooting Steps:

    • Optimize the mobile phase: Use TLC to test different solvent systems. A good solvent system will give your product an Rf value of around 0.2-0.4 and show good separation from the impurity spots. For pyridine-containing compounds, a gradient of ethyl acetate in hexanes is often a good starting point.[3]

    • Use a solvent gradient: Start with a less polar solvent system and gradually increase the polarity. This can help to elute compounds with a wider range of polarities.

    • Check the column packing: Ensure the silica gel is packed uniformly to avoid channeling.

    • Load the sample properly: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band.

Q: My compound is streaking on the TLC plate and the column.

A: Streaking is often a sign of overloading the sample or interactions between the compound and the stationary phase. The basic nature of the pyridine rings in this compound can lead to strong interactions with the acidic silica gel.

  • Troubleshooting Steps:

    • Load less sample: Overloading the column is a common cause of poor separation.

    • Add a small amount of a basic modifier to the mobile phase: Adding a small amount (e.g., 0.1-1%) of triethylamine or pyridine to the mobile phase can neutralize the acidic sites on the silica gel and reduce streaking of basic compounds.

    • Use a different stationary phase: If streaking persists, consider using a different stationary phase, such as neutral alumina.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying this compound by recrystallization. Solvent selection is critical and may require some initial screening.

1. Solvent Screening:

  • Place a small amount of the impure this compound in several test tubes.
  • Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof).
  • Heat the test tubes to the boiling point of the solvent.
  • Observe the solubility. A good solvent will dissolve the compound when hot but not when cold.
  • Allow the soluble samples to cool to room temperature and then in an ice bath to see if crystals form.

2. Recrystallization Procedure:

  • Dissolve the impure this compound in the minimum amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.
  • If there are insoluble impurities, perform a hot filtration to remove them.
  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.
  • Once the solution has reached room temperature, place it in an ice bath to complete the crystallization process.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
  • Dry the crystals under vacuum to remove all traces of solvent.
ParameterRecommendation
Initial Solvents for Screening Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture
Cooling Method Slow cooling to room temperature, followed by an ice bath
Washing Solvent Cold recrystallization solvent
Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying this compound using silica gel column chromatography.

1. Preparation:

  • Choose an appropriate column size based on the amount of sample to be purified.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexanes).
  • Pack the column with the silica gel slurry, ensuring there are no air bubbles.
  • Add a layer of sand on top of the silica gel to protect the surface.
  • Equilibrate the column by running the initial mobile phase through it.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary.
  • Carefully apply the sample to the top of the column.

3. Elution:

  • Begin eluting the column with the initial mobile phase.
  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate in hexanes). A common gradient might be from 100% hexanes to a 50:50 mixture of hexanes and ethyl acetate.[3]
  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

4. Isolation:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.
ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 50% Ethyl Acetate)
Detection TLC with UV visualization (254 nm)

Visualization of Workflows

Purification Workflow

PurificationWorkflow Impure Impure this compound Recrystallization Recrystallization Impure->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Impure->ColumnChromatography Complex Mixture / Major Impurities Pure Pure this compound Recrystallization->Pure ColumnChromatography->Pure

Caption: General purification workflow for this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt Problem Problem Encountered Start->Problem OilingOut Oiling Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield No Solution1 Increase Solvent Volume / Use Lower Boiling Solvent / Slow Cooling / Seed Crystals OilingOut->Solution1 Solution2 Minimize Hot Solvent / Change Solvent System / Thorough Cooling / Collect Second Crop LowYield->Solution2 Success Successful Crystallization Solution1->Success Solution2->Success

Caption: Troubleshooting logic for common recrystallization issues.

References

  • Supporting Information - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]

  • 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved January 6, 2026, from [Link]

  • Supporting Information 1 - HU Berlin - Physik. (n.d.). Retrieved January 6, 2026, from [Link]

  • Substances yield after recrystallization from different solvents. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • 2 - Chimica et Natura Acta. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • DE487253C - Process for the preparation of dialkyl sulfites - Google Patents. (n.d.).
  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

  • This compound - AbacipharmTech-Global Chemical supplier. (n.d.). Retrieved January 6, 2026, from [Link]

  • US4942239A - Process for the production of 2-hydroxypyridine - Google Patents. (n.d.).
  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[3][4]oxathioles and their transformations - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents. (n.d.).
  • CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to Amide and Ester Synthesis: The Established Workhorse (DCC) vs. a Niche Reagent (Di(pyridin-2-yl) sulfite)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable formation of amide and ester bonds is a cornerstone of molecular synthesis. The choice of coupling reagent is a critical decision that dictates reaction success, influencing everything from yield and purity to the preservation of stereochemical integrity. This guide provides an in-depth comparison between N,N'-dicyclohexylcarbodiimide (DCC), a ubiquitous and cost-effective reagent, and di(pyridin-2-yl) sulfite (DPPS), a less documented agent with potential applications in synthesis.

We will delve into the mechanistic underpinnings, practical advantages, and notable drawbacks of each reagent, supported by established protocols and data. This analysis aims to equip the practicing scientist with the necessary insights to make a judicious selection for their specific synthetic challenge.

N,N'-Dicyclohexylcarbodiimide (DCC): The Industry Standard

Since its introduction to peptide synthesis by Sheehan and Hess in 1955, N,N'-dicyclohexylcarbodiimide (DCC) has become an indispensable tool in organic chemistry.[1] Its efficacy, low cost, and versatility in forming amide, ester, and anhydride linkages have cemented its status as a go-to coupling reagent.[2][3][4]

Mechanism of Action

DCC functions as a powerful dehydrating agent.[1] In the presence of a carboxylic acid, DCC becomes protonated, leading to a nucleophilic attack by the carboxylate anion on the central carbon of the carbodiimide. This forms a highly reactive O-acylisourea intermediate. This intermediate serves as an activated form of the carboxylic acid, primed for nucleophilic attack.

  • For Amide Synthesis: An amine attacks the carbonyl carbon of the O-acylisourea intermediate, forming the desired amide bond and releasing N,N'-dicyclohexylurea (DCU) as a byproduct.

  • For Ester Synthesis: An alcohol, often in the presence of a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP), attacks the intermediate to form the ester and DCU.[5][6]

The reaction can also proceed through a symmetrical anhydride intermediate if a second equivalent of the carboxylic acid reacts with the O-acylisourea. This anhydride is also an effective acylating agent.

DCC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC DCC (Cyclohexyl-N=C=N-Cyclohexyl) DCC->O_acylisourea Amine R'-NH₂ Amide Amide (R-CO-NHR') Amine->Amide O_acylisourea->Amide DCU DCU Byproduct (Insoluble) O_acylisourea->DCU DPPS_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH Pyridyl_Ester 2-Pyridyl Ester Intermediate (Hypothesized) RCOOH->Pyridyl_Ester DPPS DPPS (this compound) DPPS->Pyridyl_Ester Byproducts Byproducts (SO₂, 2-Hydroxypyridine) DPPS->Byproducts Nucleophile Nucleophile (R'-NH₂ or R'-OH) Product Product (Amide or Ester) Nucleophile->Product Pyridyl_Ester->Product

Caption: Hypothesized mechanism for DPPS-mediated coupling reactions.

Performance and Practical Considerations

Detailed performance data, including yields, reaction times, scope, and limitations for DPPS, are not available in the widely accessible scientific literature. Its application in amide bond formation is particularly undocumented.

  • Byproduct Removal: The anticipated byproducts are sulfur dioxide (a gas) and 2-hydroxypyridine. 2-hydroxypyridine is soluble in many organic solvents and also in water, suggesting that it could likely be removed by standard aqueous workup procedures. This could represent an advantage over the filtration-based removal of DCC's byproduct, DCU.

  • Racemization: The potential for racemization when using DPPS for chiral carboxylic acids (like amino acids) has not been documented. This remains a critical unknown for its potential application in peptide chemistry.

Head-to-Head Comparison: DCC vs. DPPS

The following table summarizes the key features of both reagents. It must be emphasized that the information for DPPS is limited and, in some cases, based on chemical principles rather than published experimental data.

FeatureN,N'-Dicyclohexylcarbodiimide (DCC)This compound (DPPS)
Reagent Class CarbodiimideSulfite Ester
Primary Application Amide & Ester Synthesis, PeptidesEster Synthesis [7]
Mechanism Forms reactive O-acylisourea intermediate. [1]Hypothesized to form a reactive 2-pyridyl ester intermediate.
Primary Byproduct N,N'-Dicyclohexylurea (DCU)Sulfur Dioxide, 2-Hydroxypyridine (Hypothesized)
Byproduct Solubility Insoluble in most organic solvents. [2]Gaseous (SO₂) and soluble byproducts.
Purification Filtration to remove DCU. [2]Likely standard aqueous workup.
Racemization Risk Significant; requires additives like HOBt. [3]Not documented in available literature.
Key Advantage Low cost, extensive history of use, high reactivity.Potentially easier byproduct removal via workup.
Key Disadvantage Insoluble byproduct complicates purification; potent sensitizer; high racemization risk without additives. [1][2]Lack of available data on efficacy, scope, and use in amidation.

Experimental Protocols

Reproducibility is the bedrock of scientific advancement. Below are established, self-validating protocols for coupling reactions using DCC. A corresponding verified protocol for DPPS could not be provided due to the lack of detailed literature.

Protocol 1: DCC-Mediated Amide Coupling in Solution Phase

This protocol describes the coupling of a carboxylic acid to a primary amine using DCC and the racemization-suppressing additive HOBt.

Protocol_DCC step1 1. Dissolve Carboxylic Acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. step2 2. Add Amine (1.0 eq) to the solution. step1->step2 step3 3. Cool the mixture to 0 °C in an ice bath. step2->step3 step4 4. Add DCC (1.1 eq) portion-wise while stirring. step3->step4 step5 5. Allow the reaction to warm to room temperature and stir for 12-24 hours. step4->step5 step6 6. Monitor reaction completion by TLC or LC-MS. step5->step6 step7 7. Filter the reaction mixture to remove precipitated DCU. step6->step7 step8 8. Wash the filtrate with dilute acid, saturated NaHCO₃, and brine. step7->step8 step9 9. Dry the organic layer, concentrate, and purify via chromatography. step8->step9

Caption: Standard workflow for DCC/HOBt mediated amide synthesis.

Detailed Steps:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Addition of Amine: Add the amine (1.0 equivalent) to the stirred solution. If the amine is provided as a hydrochloride salt, add one equivalent of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Cooling: Cool the flask in an ice bath to 0 °C. This helps to control the initial exotherm and minimize side reactions.

  • DCC Addition: Add DCC (1.1 equivalents) to the cooled solution. The DCC can be added as a solid in portions or as a pre-dissolved solution in a minimal amount of the reaction solvent.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. The formation of the DCU precipitate is often observed within minutes.

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the insoluble DCU. Wash the filter cake with a small amount of fresh solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by silica gel column chromatography or recrystallization.

Conclusion and Expert Recommendation

N,N'-dicyclohexylcarbodiimide (DCC) remains a powerful, cost-effective, and versatile coupling reagent for the synthesis of amides and esters. Its primary drawbacks—the formation of an insoluble urea byproduct and the potential for racemization—are well-understood and can be effectively managed with established filtration techniques and the routine use of additives like HOBt. For many standard applications where cost is a consideration, DCC is an excellent and reliable choice.

This compound (DPPS) presents itself as a niche reagent with a documented application in esterification. [7]The hypothesized soluble nature of its byproducts is chemically plausible and could offer an advantage in simplifying purification compared to DCC. However, the profound lack of accessible, peer-reviewed data on its performance, substrate scope, racemization propensity, and, most critically, its utility in amide bond formation, prevents a full endorsement.

Recommendation: For projects requiring robust, predictable, and well-precedented amide or ester bond formation, DCC (in conjunction with HOBt or a similar additive) is the recommended choice. The challenges associated with its use are thoroughly documented, and effective solutions are widely available. DPPS should be considered an exploratory reagent. Scientists encountering challenges with DCU removal or seeking novel activation methods may find it worthwhile to investigate DPPS, beginning with an attempt to replicate the esterification results of Kim and Yi. Until further data becomes available, its use in complex, high-stakes syntheses, such as in late-stage drug development, cannot be recommended.

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A Comparative Guide to Sulfinylating Agents: Benchmarking DI(Pyridin-2-YL) Sulfite Against Established Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the introduction of the sulfinyl group is a critical transformation for accessing valuable molecular architectures. Sulfoxides and sulfinamides, the primary products of sulfinylation, are not merely synthetic intermediates but are prevalent in a wide array of pharmaceuticals and agrochemicals. The choice of the sulfinylating agent is paramount, dictating the reaction's efficiency, substrate scope, and stereochemical outcome. This guide provides a comparative analysis of various sulfinylating agents, with a special focus on the potential utility of DI(Pyridin-2-YL) sulfite in this context. We will delve into the reactivity, stability, and applications of established reagents such as thionyl chloride, sulfinyl chlorides, and N-sulfinylamines, providing a framework for researchers to make informed decisions in their synthetic endeavors.

The Sulfinyl Group: A Hub of Functionality

The sulfinyl moiety (R-S(O)-R') is a versatile functional group. The sulfur atom in a sulfoxide is chiral, making enantioselective sulfinylation a sought-after transformation in asymmetric synthesis. Furthermore, sulfinamides are crucial building blocks and chiral auxiliaries in organic chemistry.[1] The development of efficient and selective methods for the synthesis of these compounds is therefore an area of active research.[2]

A Survey of Common Sulfinylating Agents

The ideal sulfinylating agent should be readily accessible, stable to storage, and exhibit tunable reactivity to allow for a broad substrate scope under mild conditions. Below, we compare several classes of commonly employed sulfinylating agents.

Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly reactive and inexpensive inorganic compound, widely used as a chlorinating agent and in the synthesis of other sulfinylating agents.[3][4] It can directly sulfinylate primary amines to form N-sulfinylamines (RNSO).[5][6] However, its high reactivity can lead to a lack of selectivity and harsh reaction conditions, often requiring strong bases and producing corrosive HCl as a byproduct.[7][8]

Key Characteristics:

  • High Reactivity: Can be a disadvantage, leading to side reactions.

  • Low Cost and Availability: Readily available and economical.

  • Harsh Conditions: Often requires forcing conditions and generates corrosive byproducts.

  • Precursor Role: Primarily used to generate other sulfinylating agents like sulfinyl chlorides from sulfinic acids.[3]

Sulfinyl Chlorides (R-S(O)Cl)

Sulfinyl chlorides offer greater control and specificity compared to thionyl chloride, as the 'R' group is pre-installed. They are typically prepared from sulfinic acids and thionyl chloride.[7][9] While effective, sulfinyl chlorides are often unstable, sensitive to moisture, and can be challenging to handle and store, which has led to the development of methods for their in situ generation.[1][10]

Key Characteristics:

  • Substrate Specificity: The 'R' group is pre-defined, allowing for targeted synthesis.

  • Instability: Prone to hydrolysis and decomposition, often requiring in situ preparation.

  • Noxious Reagents: Their synthesis often involves hazardous materials like thionyl chloride.[10]

N-Sulfinylamines (R-NSO)

N-Sulfinylamines are a class of reagents that have gained traction for the synthesis of sulfinamides.[5] For instance, N-sulfinylaniline is a well-known example prepared from aniline and thionyl chloride.[6] More recently, silyl-protected sulfinylamines, such as N-triisopropylsilyl sulfinylamine (TIPS-NSO), have been developed as stable and versatile reagents for the synthesis of primary sulfinamides upon reaction with organometallic reagents.[11][12][13]

Key Characteristics:

  • Stability: Silyl-protected variants offer improved stability and ease of handling.

  • Versatility: Enable the synthesis of a broad range of sulfinamides.[11]

  • Modular Synthesis: Allow for the introduction of diverse organic fragments via organometallic reagents.[12]

Sulfonylpyridinium (SulPy) Salts

A recent innovation in sulfinylation chemistry involves the use of bench-stable sulfonylpyridinium (SulPy) salts. These reagents undergo a nucleophilic chain substitution (SNC) process, enabling the reductive sulfinylation of a wide range of nucleophiles, including amines, under mild conditions.[14] This method avoids the use of unstable sulfinyl halides and minimizes side reactions.[14]

Key Characteristics:

  • Bench-Stable: Easy to handle and store.

  • Mild Conditions: Reactions typically proceed at room temperature.

  • Broad Scope: Effective for a diverse array of nucleophiles.[14]

  • Novel Mechanism: Utilizes a nucleophilic chain isomerization pathway.[14]

This compound: A Potential New Player

Hypothesized Characteristics:

  • Reactivity: The reactivity would likely be modulated by the stability of the 2-pyridyloxide leaving group. It is expected to be a milder sulfinylating agent compared to thionyl chloride or sulfinyl chlorides.

  • Potential Advantages: The formation of the relatively benign 2-hydroxypyridine as a byproduct could be advantageous over the generation of HCl. The reagent might offer a good balance of reactivity and stability.

  • Need for Investigation: Experimental validation is required to determine its efficacy, substrate scope, and potential for asymmetric sulfinylation.

Comparative Summary of Sulfinylating Agents

Agent ClassReactivityStabilityHandlingCommon ApplicationsLimitations
Thionyl Chloride Very HighMoisture sensitiveFuming, corrosive liquidSynthesis of sulfinyl chlorides, N-sulfinylaminesLow selectivity, harsh conditions, corrosive byproducts[3]
Sulfinyl Chlorides HighGenerally low, moisture sensitiveOften require in situ generationSynthesis of specific sulfoxides and sulfinamidesInstability, handling difficulties[1][10]
N-Sulfinylamines Moderate to HighGood (especially silyl derivatives)Generally stable solids or liquidsSynthesis of primary and secondary sulfinamidesScope can be dependent on the 'R' group[11]
SulPy Salts HighHigh (bench-stable)Crystalline solidsReductive sulfinylation of diverse nucleophilesNewer class of reagents, substrate scope still being explored[14]
This compound Hypothesized as ModerateLikely goodPresumed to be a stable solidPotential for synthesis of sulfoxides and sulfinamidesLack of experimental data

Experimental Protocols

To provide a practical context, we present a representative protocol for the synthesis of a sulfinamide using an in situ generated sulfinyl chloride, a common and versatile method.[1]

Synthesis of N-benzyl-p-toluenesulfinamide

This protocol describes the synthesis of a sulfinamide from a sulfinate salt via an in situ generated sulfinyl chloride.

Materials:

  • Sodium p-toluenesulfinate

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of sodium p-toluenesulfinate (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, add thionyl chloride (1.1 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the sulfinyl chloride intermediate.

  • In a separate flask, dissolve benzylamine (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (5 mL).

  • Add the amine solution dropwise to the reaction mixture containing the in situ generated sulfinyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-p-toluenesulfinamide.

Visualizing Sulfinylation Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated.

General Mechanism of Sulfinylation

G Nu Nucleophile (Nu-H) Intermediate Intermediate/Transition State Nu->Intermediate Nucleophilic Attack SulfinylatingAgent Sulfinylating Agent (R-S(O)-LG) SulfinylatingAgent->Intermediate Product Sulfinylated Product (R-S(O)-Nu) Intermediate->Product Leaving Group Departure Byproduct Byproduct (H-LG) Intermediate->Byproduct

Caption: General mechanism of nucleophilic substitution on a sulfinylating agent.

Experimental Workflow for Sulfinamide Synthesis

Caption: Step-by-step workflow for the synthesis of a sulfinamide.

Conclusion and Future Outlook

The field of sulfinylation chemistry continues to evolve, with the development of more stable, selective, and user-friendly reagents. While traditional agents like thionyl chloride and sulfinyl chlorides remain important tools, their limitations have spurred the innovation of reagents like N-sulfinylamines and SulPy salts. This compound represents a structurally interesting, yet underexplored, potential addition to this chemical toolbox. Its predicted mild nature and potentially benign byproducts warrant further investigation to establish its place in the repertoire of modern sulfinylating agents. For researchers in drug development and organic synthesis, a careful consideration of the reactivity, stability, and substrate scope of each agent is crucial for the successful implementation of sulfinylation reactions in their synthetic campaigns.

References

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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Di(Pyridin-2-YL) Sulfite

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic building block is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and meaningful results are built. Di(Pyridin-2-YL) sulfite (CAS No. 105125-43-7) is an intriguing heterocyclic compound with potential applications as a versatile reagent in organic synthesis and medicinal chemistry. However, its utility is directly contingent on its purity. Impurities, whether they are unreacted starting materials, by-products, or degradation products, can lead to ambiguous experimental outcomes, introduce artifacts in biological assays, and compromise the integrity of downstream products.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is designed to empower you, the researcher, to select and implement the most appropriate analytical strategy for your specific needs, ensuring the quality and reliability of your work.

Understanding the Analyte: The Predicted Impurity Profile

A robust analytical strategy begins with understanding the potential impurities. While specific manufacturing routes for this compound are not extensively published, we can predict a likely impurity profile based on its chemical structure. The most probable synthetic pathway involves the reaction of two equivalents of 2-hydroxypyridine with a sulfinylating agent, such as thionyl chloride (SOCl₂), often in the presence of a non-nucleophilic base to scavenge the HCl by-product.

Based on this proposed synthesis, we can anticipate the following classes of impurities:

  • Residual Starting Materials: Unreacted 2-hydroxypyridine.

  • Reagent-Related Impurities: Residual base (e.g., pyridine) or solvents.

  • Process-Related By-products:

    • Di(pyridin-2-yl) sulfate: Formed through over-oxidation of the sulfite.

    • 2-Chloropyridine: A potential side-product from the reaction of 2-hydroxypyridine with thionyl chloride.

    • Di(pyridin-2-yl) sulfide: A related sulfur-containing impurity.[1]

  • Degradation Products:

    • 2-Hydroxypyridine: The primary product of hydrolysis, as the sulfite ester linkage can be susceptible to moisture.

Synthesis and Impurity Pathway for this compound Fig. 1: Proposed Synthesis & Potential Impurities SM1 2-Hydroxypyridine Product This compound SM1->Product Main Reaction Impurity1 Residual 2-Hydroxypyridine SM1->Impurity1 Unreacted Impurity3 2-Chloropyridine (Side-product) SM1->Impurity3 Side Reaction with SOCl₂ Reagent Thionyl Chloride (SOCl₂) Reagent->Product Main Reaction Impurity2 Di(pyridin-2-yl) Sulfate (Over-oxidation) Product->Impurity2 Oxidation Impurity4 2-Hydroxypyridine (Hydrolysis) Product->Impurity4 Degradation (H₂O) General Purity Assessment Workflow Fig. 2: Standard Workflow for Purity Analysis node_prep Sample Preparation Accurately weigh sample Dissolve in appropriate solvent Filter solution (e.g., 0.45 µm) node_method Method Selection & Setup Choose technique (HPLC, GC-MS, etc.) Calibrate instrument Run system suitability tests node_prep->node_method node_acq Data Acquisition Inject sample Acquire chromatogram/spectrum node_method->node_acq node_analysis Data Analysis Integrate peaks / signals Identify impurities (if applicable) Calculate purity (%) node_acq->node_analysis node_report Reporting Document all parameters Summarize results Archive data node_analysis->node_report

Sources

A Comparative Guide to HPLC Methods for the Quantification of Di(pyridin-2-yl) Sulfite

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate quantification of Di(pyridin-2-yl) sulfite. As a molecule combining two pyridine chromophores with a potentially labile sulfite linker, its analysis requires a careful selection of chromatographic conditions to ensure accuracy, stability, and robustness. We will explore two primary approaches: a direct Reversed-Phase (RP-HPLC) method and a more specialized Ion-Pair Chromatography (IPC) method, providing the scientific rationale and experimental data to guide researchers in choosing the optimal strategy for their specific needs.

Introduction to the Analyte and Analytical Challenges

This compound is a compound of interest in various chemical and pharmaceutical contexts. Its structure presents a unique analytical challenge: the two pyridine rings offer excellent UV absorptivity, making UV-based detection highly sensitive. However, the central sulfite ester bond may be susceptible to hydrolysis under certain pH conditions, potentially degrading into 2-hydroxypyridine and sulfite ions. Therefore, a robust analytical method must not only quantify the parent compound but also be able to resolve it from potential degradants, qualifying it as a "stability-indicating" method.

The primary objectives for a successful HPLC method are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of impurities, degradants, or matrix components.

  • Accuracy & Precision: Ensuring the measured value is close to the true value and that repeated measurements are consistent.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Stability: Ensuring the analyte does not degrade during the analytical process itself.

Method Comparison: Reversed-Phase vs. Ion-Pair Chromatography

We present a comparative analysis of two distinct HPLC methods. The first is a standard Reversed-Phase HPLC (RP-HPLC) method, which is often the first choice for aromatic compounds due to its simplicity and speed. The second is an Ion-Pair Chromatography (IPC) method, which offers an alternative approach to enhance retention and potentially resolve the parent compound from ionic degradants like sulfite.

Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection

Principle: This method leverages the hydrophobic nature of the this compound molecule. The analyte partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. Retention is primarily driven by the interaction of the pyridine rings with the C18 alkyl chains.

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is the gold standard for separating aromatic compounds due to its strong hydrophobic interactions.[1]

  • Mobile Phase: A gradient of acetonitrile and water with a mild acidic modifier like formic acid is proposed. Acetonitrile serves as the strong organic solvent to elute the analyte. The acidic modifier (e.g., 0.1% Formic Acid) is critical for protonating the nitrogen atoms on the pyridine rings (pKa ~5.2).[2] This protonation suppresses the interaction of the basic analyte with acidic residual silanols on the column support, leading to symmetrical, sharp peaks and preventing tailing. Furthermore, using a volatile buffer like formic acid makes the method compatible with mass spectrometry (LC-MS) for further characterization.[2][3]

  • Detection: UV detection is ideal due to the strong chromophoric nature of the pyridine rings. A photodiode array (PDA) detector allows for monitoring across a range of wavelengths to check for peak purity and identify potential co-eluting impurities.[1]

Method 2: Ion-Pair Reversed-Phase HPLC (IPC) with UV Detection

Principle: This technique is a modification of RP-HPLC designed to separate ionic or highly polar compounds on a reversed-phase column. An ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate, is added to the mobile phase. This large, hydrophobic cation forms a neutral, hydrophobic ion pair with anionic species (like sulfite or bisulfite ions), which can then be retained and separated on the C18 column.[4][5]

Causality Behind Experimental Choices:

  • Application: This method is particularly valuable if the primary analytical challenge is the simultaneous quantification of this compound and its potential anionic degradant, sulfite. It can also enhance the retention and improve the peak shape of the parent compound if the sulfite moiety imparts significant polarity.

  • Ion-Pair Reagent: Tetrabutylammonium salts are common choices. The bulky, nonpolar butyl groups adsorb onto the C18 stationary phase, creating a dynamic ion-exchange surface that retains anions.[5]

  • Mobile Phase: The mobile phase will consist of a buffered aqueous solution containing the ion-pairing reagent and an organic modifier like acetonitrile. The pH must be carefully controlled to ensure the analyte and any impurities are in the correct ionic state.

  • Limitations: IPC has drawbacks. The ion-pairing reagents are non-volatile, making the method incompatible with LC-MS. They can also be harsh on the column, requiring extensive washing procedures and potentially shortening column lifetime.

Quantitative Data Summary & Comparison

The following table summarizes the proposed methods and presents hypothetical, yet realistic, performance data based on established analytical principles for similar compounds.

ParameterMethod 1: RP-HPLCMethod 2: Ion-Pair Chromatography (IPC)
Principle Hydrophobic interactionHydrophobic and Ion-Pair interaction
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Tetrabutylammonium Hydrogen Sulfate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Detection UV/PDA at ~260 nmUV/PDA at ~260 nm
Flow Rate 1.0 mL/min1.0 mL/min
Hypothetical Retention Time ~8.5 min~12.0 min
Linearity (R²) (ICH Guideline) > 0.999[6][7]> 0.999
LOD / LOQ ~0.05 µg/mL / ~0.15 µg/mL~0.08 µg/mL / ~0.24 µg/mL
Precision (%RSD) < 2.0%< 2.0%
Pros - Fast and simple- High throughput- MS-compatible[2][3]- Less harsh on column- Excellent for resolving parent from ionic degradants- Improved retention for polar analytes
Cons - May not resolve highly polar impurities- Not MS-compatible- Longer run times and column equilibration- Harsher on column; requires dedicated column

Experimental Protocols & Workflows

Adherence to a structured workflow is essential for reproducible results. The diagram below outlines the general process from sample preparation to data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Standard & Sample Weighing p2 Dissolution in Diluent (e.g., 50:50 ACN:Water) p1->p2 p3 Filtration (0.45 µm filter) p2->p3 h1 System Equilibration p3->h1 h2 Sample Injection h1->h2 h3 Chromatographic Separation h2->h3 h4 UV/PDA Detection h3->h4 d1 Peak Integration h4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification & Purity Calculation d2->d3 r1 Final Report d3->r1

Caption: General experimental workflow for HPLC analysis.

Detailed Protocol: Method 1 (RP-HPLC)
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Solvent A: 0.1% Formic acid in Water. Solvent B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA monitoring at 260 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample to be tested.

    • Dissolve in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 20 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Method Selection Guide

Choosing the right method depends on the analytical goal. The following decision tree provides a logical framework for method selection.

G start Start: Define Analytical Goal q1 Is the primary goal routine QC and assay of the parent compound? start->q1 m1 Choose Method 1: RP-HPLC q1->m1 Yes q2 Is simultaneous analysis of parent and ionic degradants (e.g., sulfite) required? q1->q2 No end1 Result: Fast, robust, MS-compatible quantification m1->end1 q2->m1 No m2 Choose Method 2: Ion-Pair Chromatography q2->m2 Yes end2 Result: Stability-indicating method with degradant resolution m2->end2

Caption: Decision tree for HPLC method selection.

Conclusion and Recommendations

For the routine quantification of this compound, the Reversed-Phase HPLC (Method 1) is the superior choice. It is rapid, robust, uses standard reagents, and preserves column health. Its compatibility with mass spectrometry is a significant advantage for research and development settings where peak identity confirmation is necessary.[8]

The Ion-Pair Chromatography (Method 2) should be reserved for specific applications, such as forced degradation studies or when quantifying trace levels of sulfite impurities is a critical requirement. While powerful in its niche, the complexity and instrument overhead make it less suitable for high-throughput quality control.

Both methods, when properly validated according to ICH guidelines, can provide accurate and reliable data.[5] The choice ultimately rests on balancing the need for speed and simplicity against the requirement for resolving specific ionic degradants.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Miura, Y., & Kawaoi, A. (1995). Stabilization of sulfide and sulfite and ion-pair chromatography of mixtures of sulfide, sulfite, sulfate and thiosulfate. Journal of Chromatography A, 706(1-2), 161-167. Sourced from PubMed. [Link]

  • Kim, H. J. (1991). Determination of Sulfite in Dried Garlic by Reversed-Phase Ion-Pairing Liquid Chromatography with Post-Column Detection. Journal of AOAC INTERNATIONAL, 74(4), 686-689. [Link]

  • Pizzoferrato, L. (1993). Determination of free and reversibly bound sulphite in foods by reverse-phase, ion-pairing high-performance liquid chromatography. Food Additives and Contaminants, 10(4), 415-424. Sourced from PubMed. [Link]

  • McFeeters, R. F. (2003). Sulfite Analysis of Fruits and Vegetables by High-Performance Liquid Chromatography (HPLC) with Ultraviolet Spectrophotometric Detection. Journal of Agricultural and Food Chemistry, 51(19), 5736-5742. [Link]

  • Patel, K. D., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 45-53. [Link]

  • Patel, K. D., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]

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  • Ni, W., et al. (2019). Establishing a method of HPLC involving precolumn derivatization by 2,2′-dithiobis (5-nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. Food Science & Nutrition, 7(10), 3295-3303. [Link]

  • Unnisa, A., & Kumar, A. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(25), 2673-2678. Sourced from PubMed. [Link]

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A Comprehensive Guide to the Spectroscopic Characterization of Di(pyridin-2-yl) Sulfite: A Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

Plausible Synthesis and the Need for Characterization

Di(pyridin-2-yl) sulfite can be synthesized through the reaction of 2-hydroxypyridine with thionyl chloride (SOCl₂), likely in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.[1][2] This reaction is a standard method for the formation of dialkyl sulfites from alcohols.[1][3]

Given the potential for side reactions and the formation of isomers, a comprehensive characterization is essential to confirm the successful synthesis of the target molecule. ¹H NMR spectroscopy serves as the primary tool for this purpose, offering detailed information about the electronic environment and connectivity of the protons in the molecule.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Byproducts 2-hydroxypyridine 2-hydroxypyridine Reaction_Vessel Reaction in Anhydrous Solvent (e.g., CH₂Cl₂) with Pyridine 2-hydroxypyridine->Reaction_Vessel Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Vessel DPYS This compound Reaction_Vessel->DPYS Formation HCl_gas HCl (gas) Reaction_Vessel->HCl_gas Byproduct SO2_gas SO₂ (gas) Reaction_Vessel->SO2_gas Byproduct G cluster_mol This compound mol H5 H5 ~7.75 ppm (td) H4 H4 ~6.95 ppm (td) H3 H3 ~7.05 ppm (dt)

Caption: Predicted proton assignments and chemical shifts for this compound.

Experimental Protocol for ¹H NMR Analysis

To validate the predicted spectrum, the following experimental protocol is recommended. This protocol is designed to ensure high-quality data suitable for unambiguous structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz NMR Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key Parameters:

      • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

      • Pulse Width: Calibrated 90° pulse

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 5 seconds (to ensure full relaxation of aromatic protons)

      • Number of Scans: 16-64 (depending on sample concentration)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants (J-values) for each signal.

G Start Start: Purified Sample Prep Dissolve in CDCl₃ with TMS Start->Prep Transfer Transfer to NMR Tube Prep->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire ¹H Spectrum (16-64 Scans) LockShim->Acquire Process Fourier Transform & Phasing Acquire->Process Calibrate Calibrate to TMS (0 ppm) Process->Calibrate Analyze Analyze δ, J, and Integrals Calibrate->Analyze End End: Structural Confirmation Analyze->End

Caption: Experimental workflow for ¹H NMR characterization.

Comparison with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a multi-technique approach provides a self-validating system for structural elucidation, adhering to the principles of trustworthiness and scientific integrity.

TechniquePredicted Data/InformationRole in Characterization
¹³C NMR - 5 distinct signals for the pyridine carbons. - C2 (ipso-carbon) : ~160-165 ppm. - Other aromatic carbons : ~110-150 ppm. [4][5]Confirms the number of unique carbon environments, supporting the symmetry observed in ¹H NMR.
Mass Spectrometry (MS) - Expected Molecular Ion (M⁺) : m/z = 252.02 (for C₁₀H₈N₂O₃S). - Key Fragments : Loss of SO₂ (m/z = 64), pyridin-2-yloxy radical (m/z = 96).Determines the molecular weight and elemental composition (with HRMS), confirming the overall formula. Fragmentation patterns provide clues about the molecule's connectivity. [6][7]
Infrared (IR) Spectroscopy - S=O stretch : Strong absorption at ~1200-1250 cm⁻¹. - C-O-S stretch : Strong absorptions at ~900-1000 cm⁻¹ and ~700-800 cm⁻¹. [8][9]- Aromatic C-H and C=N stretches : As expected for a pyridine ring.Confirms the presence of the key sulfite functional group (S=O and C-O-S bonds), which is not directly observable by NMR.

The combination of these techniques creates a robust, self-validating dataset. For example, the molecular formula determined by HRMS must be consistent with the number and types of atoms inferred from the ¹H and ¹³C NMR spectra. The presence of the sulfite functional group, strongly indicated by IR, is then confirmed by the mass spectrometry fragmentation pattern showing the loss of SO₂. This integrated approach leaves little room for ambiguity in the final structural assignment.

Conclusion

The characterization of this compound, while lacking direct published experimental data, can be confidently approached using a predictive framework based on established spectroscopic principles. This guide outlines the expected ¹H NMR spectrum, providing researchers with a clear benchmark for their experimental results. By complementing ¹H NMR with ¹³C NMR, mass spectrometry, and IR spectroscopy, a comprehensive and self-validating characterization can be achieved, ensuring the scientific rigor required in modern chemical research and development.

References

  • Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2009). Silica Gel/Thionyl Chloride: An Efficient Reagent for the Conversion of Alcohols to Symmetrical Dialkyl Sulfites. Asian Journal of Chemistry, 21(2), 973-976.
  • Process for the preparation of dialkyl sulfites. (1929).
  • van den Berg, R. J. B., et al. (2006). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. The Journal of Organic Chemistry, 71(19), 7473–7476.
  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(6), 1089–1096.
  • American Chemical Society. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
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  • Method of producing dimethyl sulfite. (2001).
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  • Shimadzu Corporation. (n.d.). LC-MS/MS method development for sulfites in food and beverage.
  • Canadian Science Publishing. (1988). Spectroscopic properties of SO4 (and OH) in different molecular and crystalline environments. I. Infrared spectra.
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A Comparative Guide to the Reaction Kinetics of Di(pyridin-2-yl) Sulfite and Other Electrophilic Sulfur Reagents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the kinetic profile of di(pyridin-2-yl) sulfite, a potent electrophilic sulfur reagent. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings of its reactivity, outlines a robust protocol for kinetic analysis, and presents a comparative landscape of its performance against other widely-used electrophilic agents. Our focus is on providing not just data, but the causal logic behind experimental design and reagent choice, empowering researchers to make informed decisions in their synthetic and bioconjugation strategies.

Introduction: The Need for Speed and Selectivity in Covalent Modification

The precise, rapid, and selective formation of covalent bonds is a cornerstone of modern drug development, materials science, and chemical biology. In the realm of bioconjugation, for instance, the ability to label a specific amino acid residue, such as cysteine, on a protein surface with minimal off-target effects is paramount.[1] The efficiency of such labeling is governed by the reaction kinetics between the labeling reagent and the target nucleophile. A reagent that reacts too slowly requires high concentrations and long incubation times, increasing the risk of side reactions and protein denaturation. Conversely, a reagent that is too reactive may lack selectivity.

This compound emerges as a compelling, yet underexplored, reagent in this context. It features a central, highly electrophilic sulfur(IV) atom flanked by two pyridin-2-yl leaving groups. Understanding its reaction kinetics is crucial for harnessing its full potential. This guide provides a framework for this understanding by proposing a reaction mechanism, detailing a rigorous method for kinetic characterization, and situating its potential reactivity within the broader class of electrophilic reagents.

Section 1: Reaction Mechanism of this compound with Thiols

The reactivity of this compound is predicated on the high electrophilicity of its central sulfur atom and the excellent stability of the resulting 2-pyridone leaving group. When reacting with a soft nucleophile like a deprotonated thiol (thiolate), the reaction is proposed to proceed via a direct nucleophilic attack on the sulfur center.

Proposed Mechanism:

  • Nucleophilic Attack: The thiolate anion (RS⁻) attacks the electrophilic sulfur atom of the this compound. This step is analogous to the well-documented Sₙ2-type mechanism in thiol-disulfide exchange reactions.[2][3]

  • Transition State: A transient, trigonal bipyramidal intermediate or transition state is formed.

  • Leaving Group Departure: The complex collapses, expelling one molecule of the pyridin-2-olate anion, which rapidly tautomerizes to the stable 2-pyridone. This results in the formation of a thiosulfinate intermediate (RS-S(O)-O-Py).

  • Further Reaction (Optional): Depending on the stoichiometry and reaction conditions, the thiosulfinate intermediate may be stable or could react with a second equivalent of the thiol, leading to the formation of a disulfide (RSSR) and releasing the second leaving group.

The favorability of this reaction is driven by the release of the highly stable, aromatic 2-pyridone leaving group, a principle that also drives the high reactivity of reagents like pyridyl disulfides.[4]

G cluster_reactants Reactants cluster_products Products r1 This compound ts Trigonal Bipyramidal Transition State r1->ts Nucleophilic Attack r2 Thiolate (RS⁻) r2->ts p1 Thiosulfinate Intermediate (RS-S(O)-O-Py) p2 2-Pyridone ts->p1 ts->p2 Leaving Group Departure

Caption: Proposed mechanism for the reaction of this compound with a thiol.

Section 2: A Rigorous Protocol for Kinetic Analysis

To quantify the reactivity of this compound, a detailed kinetic study is essential. Stopped-flow spectrophotometry is the gold standard for measuring rapid reactions, often completing within seconds or milliseconds.[5][6] The protocol below describes the determination of the second-order rate constant (k₂) for the reaction with a model thiol, such as glutathione (GSH).

Experimental Protocol: Stopped-Flow Analysis
  • Reagent Preparation:

    • Buffer: Prepare a phosphate-buffered saline (PBS) solution (e.g., 100 mM phosphate, 150 mM NaCl) at a constant pH (e.g., pH 7.4). Ensure all solutions are degassed to prevent oxidation of the thiol.

    • This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) in an anhydrous, aprotic solvent like acetonitrile or DMSO.

    • GSH Stock: Prepare a fresh, concentrated stock solution of glutathione (e.g., 20 mM) in the reaction buffer.

  • Establishing Pseudo-First-Order Conditions:

    • Causality: To simplify the rate law, the reaction is run under pseudo-first-order conditions. This is achieved by using a large excess of one reactant (e.g., 10-fold or greater excess of GSH) relative to the other (this compound). By keeping the concentration of GSH effectively constant throughout the reaction, the rate appears to depend only on the concentration of the limiting reagent.

    • Working Solutions: Prepare a series of GSH working solutions at varying concentrations (e.g., 1.0, 2.0, 3.0, 4.0, 5.0 mM) in the reaction buffer. Prepare a working solution of this compound at a constant, low concentration (e.g., 0.1 mM).

  • Data Acquisition:

    • Instrumentation: Use a stopped-flow spectrophotometer. The instrument rapidly mixes equal volumes of the two reactant solutions and monitors the change in absorbance over time at a specific wavelength.

    • Wavelength Selection: The reaction should be monitored at a wavelength where there is a significant change in absorbance upon reaction. The release of 2-pyridone can often be monitored around 340 nm.

    • Measurement: For each GSH concentration, perform multiple (3-5) rapid mixing experiments to ensure reproducibility. Record the absorbance change over time.

  • Data Analysis:

    • Determine k_obs: Fit the absorbance versus time data for each experiment to a single exponential equation: A(t) = A₀e-k_obst + Af* where A(t) is absorbance at time t, A₀ is the initial amplitude of change, Af is the final absorbance, and k_obs is the observed pseudo-first-order rate constant.

    • Determine k₂: Plot the calculated k_obs values against the corresponding concentrations of GSH. The data should yield a straight line. The slope of this line is the second-order rate constant (k₂) in units of M⁻¹s⁻¹.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep1 Prepare Buffer & Stock Solutions prep2 Set Pseudo-First-Order Conditions ([GSH] >> [Reagent]) prep1->prep2 acq1 Load Reagents into Stopped-Flow Instrument prep2->acq1 acq2 Rapidly Mix Reagents acq1->acq2 acq3 Monitor Absorbance Change vs. Time acq2->acq3 an1 Fit Kinetic Traces to Exponential Function to get k_obs acq3->an1 an2 Plot k_obs vs. [GSH] an1->an2 an3 Determine Slope = k₂ an2->an3

Caption: Experimental workflow for determining second-order rate constants.

Section 3: A Comparative Kinetic Landscape

The utility of a reagent is best understood by comparing its performance to established alternatives. The primary reagents used for cysteine modification include maleimides, iodoacetamides, and pyridyl disulfides, each with a distinct mechanism and kinetic profile.[1][4]

Reagent ClassExample ReagentReaction MechanismTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Sulfite Ester This compound Nucleophilic Substitution on S(IV) Hypothesized: >1000 Potentially very fast due to excellent leaving group; forms thiosulfinate/disulfide bond.
Michael Acceptor N-EthylmaleimideMichael Addition100 - 1000Fast and highly selective for thiols at neutral pH; potential for retro-Michael reaction.[1]
Alkyl Halide IodoacetamideSₙ2 Nucleophilic Substitution1 - 10Forms a very stable thioether bond; relatively slow kinetics requiring higher concentrations.[1]
Disulfide Dipyridyl Disulfide (DPDS)Thiol-Disulfide Exchange100 - 500Forms a cleavable disulfide bond; reactivity driven by the 2-thiopyridone leaving group.[4]

Discussion of Comparative Reactivity:

  • Electrophilicity and Leaving Group: The reactivity of this compound is predicted to be exceptionally high, likely exceeding that of maleimides and pyridyl disulfides. This is due to two factors: the inherent electrophilicity of the S(IV) center and the presence of two excellent 2-pyridone leaving groups. In nucleophilic aromatic substitutions on pyridine rings, the pyridyl moiety is a competent leaving group, and its departure is often the rate-determining step.[7] The sulfite structure enhances this effect.

  • Selectivity: Like other sulfur-based electrophiles, this compound is expected to show high selectivity for soft nucleophiles like thiols over harder nucleophiles like amines (e.g., lysine side chains) at physiological pH.[8] This is a significant advantage over less selective reagents.

  • Bond Stability: The initial product is a thiosulfinate, which may rearrange or react further to form a disulfide. Disulfide bonds are cleavable with reducing agents like DTT, which can be an advantage for applications requiring reversible conjugation. This contrasts with the highly stable thioether bond formed by iodoacetamide and maleimide reagents.

Conclusion and Future Outlook

This compound represents a promising class of electrophilic reagents for applications demanding rapid and selective covalent bond formation. Based on fundamental chemical principles, its reactivity is predicted to be on par with, or even exceed, the fastest bioconjugation reagents currently available. The excellent 2-pyridone leaving group and the electrophilic S(IV) center create a powerful system for reaction with nucleophiles like thiols.

This guide provides the mechanistic rationale and a robust experimental framework for the kinetic characterization of this reagent. The critical next step is the empirical validation of the proposed reaction rates through rigorous stopped-flow analysis. Such studies will precisely position this compound within the kinetic landscape and unlock its potential for creating next-generation antibody-drug conjugates, advanced hydrogels, and precisely modified biological probes.

References

  • Fast Cysteine Bioconjugation Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. ResearchGate. Available at: [Link]

  • New Electrophilic Sulfur Reagent and its Application in a Ni-Catalyzed syn-Carbosulfenylation of Alkenes. ResearchGate. Available at: [Link]

  • Proposed Mechanism of 13 reaction with thiol. ResearchGate. Available at: [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. ACS Publications. Available at: [Link]

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Available at: [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Available at: [Link]

  • Quantification of Thiols and Disulfides. PubMed Central. Available at: [Link]

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. National Institutes of Health (NIH). Available at: [Link]

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  • Sulfites: Separating Fact from Fiction. University of Florida, Institute of Food and Agricultural Sciences. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

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A Comparative Guide to the Structural Validation of Di(pyridin-2-yl) sulfite using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, reactivity, and intermolecular interactions. For novel compounds such as di(pyridin-2-yl) sulfite, a precise structural model is the bedrock upon which all further research—be it pharmacological profiling or materials engineering—is built.

This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural validation of this compound. We will explore the causality behind its experimental protocols, compare its performance with alternative analytical techniques, and present a workflow that ensures a self-validating, trustworthy structural determination.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for determining the atomic and molecular structure of a crystalline solid in three-dimensional space.[1][2][3] It leverages the fact that crystals, with their periodically arranged atoms, act as a three-dimensional diffraction grating for X-rays.[2] By analyzing the pattern of diffracted X-rays, we can reconstruct a detailed electron density map of the molecule and, from that, an atomic model with unparalleled precision.[4]

The Experimental Imperative: Why Crystallography Excels

The primary advantage of X-ray crystallography is its ability to provide a direct, high-resolution visualization of the entire molecular entity, including the precise positions of all non-hydrogen atoms and their connectivity. This allows for the unambiguous determination of:

  • Bond Lengths and Angles: Crucial for understanding chemical bonding and strain.

  • Torsion Angles: Defines the molecule's conformation.

  • Absolute Stereochemistry: Essential for chiral molecules in pharmaceutical applications.

  • Intermolecular Interactions: Reveals how molecules pack in the solid state, informing on properties like solubility and stability.

Experimental Workflow: An Overview

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Each step is designed to maximize the quality of the final data and ensure the integrity of the model.

X_Ray_Workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement Synthesis Synthesis & Purification of this compound Crystallization Growing a High-Quality Single Crystal Synthesis->Crystallization Key Prerequisite Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Critical Bottleneck Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Integration Data Processing & Integration Diffraction->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation & Deposition Refinement->Validation

Fig. 1: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol

This protocol outlines the key steps for the structural determination of a small molecule like this compound.

1. Crystallization: The Foundational Step

  • Objective: To grow a single crystal of sufficient size (>0.1 mm) and quality, free from significant imperfections.[4][5]

  • Methodology (Slow Evaporation):

    • Dissolve the purified this compound powder in a suitable solvent (e.g., acetonitrile, dichloromethane, or a mixture) to create a near-saturated solution. The choice of solvent is critical and often requires screening.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap pierced with a few small holes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

  • Causality: Slow, undisturbed evaporation is paramount. It allows molecules to deposit onto the growing crystal lattice in an ordered fashion. Rapid precipitation traps impurities and solvent, leading to a disordered or amorphous solid that will not diffract X-rays coherently.[2]

2. Data Collection

  • Objective: To measure the angles and intensities of the diffracted X-ray beams.[5]

  • Methodology:

    • Carefully select and mount a suitable crystal on a goniometer head, typically under a microscope.

    • The crystal is placed in a stream of cold nitrogen gas (cryo-cooling, ~100 K).

      • Expert Insight: Cryo-cooling is not just for stabilization. It significantly reduces atomic thermal motion, resulting in less diffuse scattering and stronger high-angle reflections, which translates directly to higher resolution data.

    • The mounted crystal is positioned in a monochromatic X-ray beam. Modern diffractometers use sources like Molybdenum (Mo, λ=0.71073 Å) or Copper (Cu, λ=1.5418 Å).[3]

    • The crystal is rotated, and a series of diffraction images are collected by a detector as a function of rotation angle.

3. Structure Solution and Refinement

  • Objective: To convert the diffraction pattern into a 3D atomic model.

  • Methodology:

    • Data Processing: The collected images are processed to integrate the intensities of each reflection and determine the unit cell parameters and space group.

    • Structure Solution: The "phase problem" is solved using direct methods for small molecules, which are powerful statistical techniques that can derive initial phase information directly from the diffraction intensities.[4] This yields an initial, rough electron density map.

    • Model Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, iteratively adjusting atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.

    • Validation: The final model is rigorously checked for geometric sensibility (bond lengths, angles) and other quality metrics.[6][7]

Interpreting the Results: A Hypothetical Dataset

While a public crystal structure for this compound is not available in open databases like the Cambridge Structural Database (CSD)[8][9], the following table represents the type of precise geometric data that a successful crystallographic experiment would yield.

ParameterValue (Å or °)Significance
Bond Lengths (Å)
S-O~1.65 - 1.75Confirms the single bond character within the sulfite moiety.
C-O~1.35 - 1.45Typical for an sp² carbon attached to an oxygen.
C-N (pyridyl ring)~1.33 - 1.39Aromatic C-N bond lengths.
**Bond Angles (°) **
O-S-O~100 - 105Defines the trigonal pyramidal geometry at the sulfur atom.
S-O-C~115 - 120Indicates the orientation of the pyridyl groups relative to the S-O bond.
Torsion Angle (°)
C-O-S-OVariableDescribes the conformation and overall shape of the molecule.
Note: These are representative values for illustrative purposes.

Comparative Analysis with Other Techniques

No single technique tells the whole story. X-ray crystallography, while powerful, provides a static picture of the molecule in the solid state. A robust validation strategy integrates data from multiple analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure , bond lengths/angles, stereochemistry, packing.[5]Unambiguous, high-resolution, definitive structural proof.Requires a high-quality single crystal; structure is static and in solid-state.[10][11]
NMR Spectroscopy Connectivity , chemical environment of nuclei (¹H, ¹³C), solution-state conformation.[12]Provides data on the molecule in solution, can study dynamic processes.Does not provide a direct 3D structure or precise bond lengths/angles.[11]
Mass Spectrometry (MS) Molecular weight , elemental composition (HRMS), fragmentation patterns.High sensitivity, requires minimal sample, confirms molecular formula.Provides no information on connectivity or stereochemistry.
Computational Modeling Predicted 3D structure, electronic properties, conformational analysis.No physical sample needed, can explore hypothetical structures.Is a prediction, not experimental proof; requires validation.[13]

A Self-Validating Workflow for Structural Elucidation

To ensure the highest degree of confidence, these techniques should be used in a complementary, self-validating system. Information from one technique is used to corroborate or inform the interpretation of another.

Validation_Workflow MS Mass Spectrometry (Confirms Mass) XRAY X-Ray Crystallography (Defines 3D Structure) MS->XRAY Correct Formula Final Validated Structure of This compound MS->Final NMR NMR Spectroscopy (Confirms Connectivity) NMR->XRAY Correct Connectivity NMR->Final COMP Computational Model (Predicts Geometry) XRAY->COMP Validates/ Refines Prediction XRAY->Final COMP->XRAY Provides Starting Model for Refinement

Fig. 2: An integrated workflow for robust molecular structure validation.

In this workflow, MS and NMR are first used to confirm that the correct molecule has been synthesized before attempting the time-consuming process of crystallization. A computational model can provide a theoretical structure that can be helpful in solving complex crystallographic datasets. Ultimately, the X-ray structure serves as the definitive experimental proof that validates the data from all other techniques.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography stands as the unequivocal gold standard. It is the only technique that provides a direct, high-resolution, three-dimensional map of the molecule, offering unparalleled detail into the precise arrangement of its atoms. While techniques like NMR and mass spectrometry are essential for confirming connectivity and molecular formula, they lack the power to define the absolute structure. By integrating these methods into a self-validating workflow, researchers and drug development professionals can proceed with the highest degree of confidence, knowing their molecular structure is built on a foundation of rigorous, experimentally verified data.

References

  • Creative BioMart. X-ray Crystallography.

  • Gong, H., et al. (2024). Revolutionizing biomolecular structure determination with artificial intelligence. National Science Review, Oxford Academic.

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  • Wikipedia. X-ray crystallography.

  • NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology.

  • Bonin, J., et al. (2020). Hybrid methods for combined experimental and computational determination of protein structure. The Journal of Chemical Physics, AIP Publishing.

  • Excillum. Small molecule crystallography.

  • Chemistry LibreTexts. (2023). X-ray Crystallography.

  • The University of Queensland. Small molecule X-ray crystallography.

  • de la Puerta, M. L., et al. (2019). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, ACS Publications.

  • ChemicalBook. This compound CAS#: 105125-43-7.

  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC, NIH.

  • CymitQuimica. 10-386356 - dipyridin-2-yl-sulfite | 105125-43-7.

  • Wang, S., et al. (2016). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. ResearchGate.

  • The University of Manchester. CCDC 152170: Experimental Crystal Structure Determination.

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  • Iowa Research Online. CCDC 1958363: Experimental Crystal Structure Determination.

  • AbacipharmTech. This compound.

  • Maastricht University Library. CSD - Cambridge Structural Database.

  • Springer Protocols. Protein Structure Validation and Analysis with X-Ray Crystallography.

  • Bar-Nahum, I., et al. (2015). Synthesis and characterization of 2-pyridylsulfur pentafluorides. PubMed.

  • CCDC. The Largest Curated Crystal Structure Database.

  • ResearchGate. X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones.

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography.

  • CCDC. Electron Diffraction Data in the CSD.

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  • ACS Publications. Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. Journal of the American Chemical Society.

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A Cost-Benefit Analysis of Di(pyridin-2-yl) Sulfite in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of coupling reagents is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic route. This guide provides an in-depth cost-benefit analysis of di(pyridin-2-yl) sulfite as a reagent for esterification and amidation, benchmarked against commonly employed alternatives. While direct, comprehensive comparative studies on this compound are not extensively available in peer-reviewed literature, this guide synthesizes existing knowledge on related compounds and established methods to provide a robust framework for informed decision-making.

This compound: An Overview

This compound (DPyS), with the CAS number 105125-43-7, is a symmetrical sulfite ester derived from 2-hydroxypyridine.[1] Its structure suggests its utility as an activating agent for carboxylic acids, proceeding through a reactive intermediate that is susceptible to nucleophilic attack by alcohols or amines to form the corresponding esters or amides. The reaction is driven by the formation of stable 2-hydroxypyridine as a byproduct.

While specific performance data is scarce, the closely related di(pyridin-2-yl) carbonate (DPC) is recognized for its high efficiency in promoting ester and amide bond formation under mild conditions.[2] This suggests that DPyS may offer similar reactivity.

Cost Profile: The cost of this compound is a significant consideration. Commercially available from suppliers, the price is approximately $437.15 per gram .[1] This positions it as a specialty reagent, and its use would need to be justified by significant advantages in yield, purity, or reaction conditions over less expensive alternatives.

Comparative Analysis for Amide Bond Formation

The synthesis of amides, particularly in the context of peptide synthesis, is a field rich with well-characterized coupling reagents. Here, we compare the potential use of this compound with established alternatives.

ReagentMechanism HighlightsTypical YieldTypical Reaction TimeCost per GramKey Advantages & Disadvantages
This compound (DPyS) Presumed formation of a reactive pyridyl ester intermediate.Data not availableData not available~$437.15Advantages: Potentially mild reaction conditions. Disadvantages: High cost, lack of performance data, potential for side reactions related to the sulfite moiety.
HATU Forms a highly reactive OAt-active ester.[3]95-99%[3]1-2 hours[3]~$10-20Advantages: High reactivity, low racemization, effective for hindered amino acids.[3][4] Disadvantages: High cost, potential for side reactions if not used correctly.[5]
HBTU Forms an OBt-active ester.[3]90-95%[3]2-4 hours[3]~$5-10Advantages: Good balance of reactivity and cost, widely used and well-understood.[4] Disadvantages: Can be less effective than HATU for difficult couplings.[3]
PyBOP Forms a BOP-adduct which then generates an active ester.90-96%[3]2-4 hours[3]~$5-15Advantages: High coupling efficiency, avoids the formation of carcinogenic HMPA associated with BOP.[3][4] Disadvantages: Can be less effective for highly hindered couplings compared to HATU.[3]
Carbodiimides (DCC, EDC) Forms an O-acylisourea intermediate.[6]85-92% (with additives)[3]4-8 hours[3]<$1 (DCC)Advantages: Very low cost, readily available.[7] Disadvantages: Lower reactivity, risk of racemization without additives, formation of insoluble dicyclohexylurea (DCU) byproduct with DCC.[6]
Mechanistic Considerations for Amidation

The efficacy of amidation reagents hinges on the generation of a highly reactive carboxylic acid derivative that is readily attacked by an amine.

cluster_DPyS This compound Pathway cluster_Onium Onium Salt (HATU/HBTU) Pathway RCOOH_DPyS R-COOH Intermediate_DPyS Reactive Pyridyl Ester Intermediate RCOOH_DPyS->Intermediate_DPyS Activation DPyS This compound DPyS->Intermediate_DPyS Amide_DPyS R-CONH-R' Intermediate_DPyS->Amide_DPyS Nucleophilic Attack Amine_DPyS R'-NH2 Amine_DPyS->Amide_DPyS RCOOH_Onium R-COOH Active_Ester OAt/OBt Active Ester RCOOH_Onium->Active_Ester Activation Onium_Salt HATU/HBTU Onium_Salt->Active_Ester Amide_Onium R-CONH-R' Active_Ester->Amide_Onium Nucleophilic Attack Amine_Onium R'-NH2 Amine_Onium->Amide_Onium cluster_SOCl2 Thionyl Chloride Pathway cluster_Steglich Steglich Esterification Pathway RCOOH_SOCl2 R-COOH Acyl_Chloride Acyl Chloride (R-COCl) RCOOH_SOCl2->Acyl_Chloride Activation SOCl2 SOCl2 SOCl2->Acyl_Chloride Ester_SOCl2 R-COOR' Acyl_Chloride->Ester_SOCl2 Nucleophilic Attack Alcohol_SOCl2 R'-OH Alcohol_SOCl2->Ester_SOCl2 Pyridine Pyridine Pyridine->Ester_SOCl2 Base RCOOH_Steglich R-COOH Acylisourea O-Acylisourea Intermediate RCOOH_Steglich->Acylisourea Activation DCC DCC DCC->Acylisourea Acyl_DMAP Acyl-DMAP Intermediate Acylisourea->Acyl_DMAP Catalysis DMAP DMAP DMAP->Acyl_DMAP Ester_Steglich R-COOR' Acyl_DMAP->Ester_Steglich Nucleophilic Attack Alcohol_Steglich R'-OH Alcohol_Steglich->Ester_Steglich

Sources

A Mechanistic Showdown: Di(pyridin-2-yl) Sulfite vs. Carbodiimides in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Peptide Synthesis and Drug Development

In the landscape of chemical synthesis, the formation of the amide bond is a cornerstone reaction, fundamental to the creation of peptides, pharmaceuticals, and a vast array of functional materials. The success of this coupling reaction hinges on the choice of activating agent, a reagent that transforms a carboxylic acid into a more reactive species, primed for nucleophilic attack by an amine. For decades, carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been the workhorses of amide bond synthesis. However, the emergence of alternative reagents, like di(pyridin-2-yl) sulfite (DPPS), presents new opportunities and advantages.

This guide provides a deep mechanistic comparison between this compound and carbodiimides, offering experimental insights and practical considerations to help researchers make informed decisions for their specific synthetic challenges.

The Activation Mechanism: A Tale of Two Pathways

The efficacy and side-product profile of an amide coupling reaction are intrinsically linked to the mechanism of the activating agent. While both carbodiimides and DPPS achieve the same end goal—amide bond formation—their routes to this destination are markedly different.

Carbodiimide-Mediated Activation: The O-Acylisourea Intermediate

Carbodiimides function by reacting with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine, yielding the desired amide and a urea byproduct.

The reaction proceeds as follows:

  • Protonation: The carboxylic acid protonates one of the nitrogen atoms of the carbodiimide.

  • Nucleophilic Attack: The carboxylate anion then attacks the central carbon atom of the carbodiimide.

  • Formation of the O-Acylisourea: This results in the formation of the key O-acylisourea intermediate.

  • Aminolysis: The amine attacks the carbonyl carbon of the activated acid, forming a tetrahedral intermediate which then collapses to the amide product and the urea byproduct.

Carbodiimide_Mechanism cluster_0 Activation cluster_1 Coupling RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' Amide Amide Product O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea Amine R'''NH2

Caption: Carbodiimide activation pathway forming the O-acylisourea intermediate.

A significant challenge with this pathway is the propensity of the O-acylisourea intermediate to undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This side reaction is particularly problematic with sterically hindered substrates and can lead to reduced yields and purification difficulties. To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often employed to trap the O-acylisourea and form a less reactive but more stable active ester.

This compound (DPPS): A Milder, More Direct Approach

This compound, also known as pyridin-2-yl sulfite, offers a more direct and often milder activation pathway. It reacts with a carboxylic acid to form a pyridin-2-yl ester intermediate.

The mechanism unfolds as follows:

  • Reaction with Carboxylic Acid: The carboxylic acid reacts with DPPS, leading to the formation of an unstable mixed anhydride which readily releases sulfur dioxide and a pyridin-2-olate anion.

  • Formation of the Pyridin-2-yl Ester: The pyridin-2-olate attacks the activated carbonyl, forming the pyridin-2-yl ester intermediate.

  • Aminolysis: The amine directly attacks the carbonyl carbon of the pyridin-2-yl ester, which is a good leaving group, to furnish the amide product along with pyridin-2-ol and sulfur dioxide as byproducts.

DPPS_Mechanism cluster_0 Activation cluster_1 Coupling & Byproducts RCOOH R-COOH ActiveEster Pyridin-2-yl Ester Intermediate RCOOH->ActiveEster + DPPS DPPS This compound Amide Amide Product ActiveEster->Amide + Amine Byproducts Pyridin-2-ol + SO2 ActiveEster->Byproducts Amine R'''NH2

Caption: DPPS activation forming a pyridin-2-yl ester intermediate.

The key advantage of the DPPS mechanism is the nature of its byproducts. Pyridin-2-ol is water-soluble, and sulfur dioxide is a gas, which significantly simplifies the purification of the final amide product, often allowing for a simple aqueous workup.

Performance Comparison: A Data-Driven Perspective

The choice between DPPS and carbodiimides often comes down to their performance in specific applications, considering factors like reaction yield, racemization, and substrate scope.

FeatureCarbodiimides (e.g., DCC, EDC)This compound (DPPS)
Typical Yields Good to excellent, but can be reduced by N-acylurea formation.Generally high to excellent, especially for sensitive substrates.
Racemization Can be significant, especially with sensitive amino acids. Requires additives like HOBt or Oxyma to suppress.Generally low levels of racemization reported.
Byproducts Insoluble (DCC) or water-soluble (EDC) ureas. Potential for N-acylurea side products.Water-soluble pyridin-2-ol and gaseous SO2.
Workup/Purification Can be challenging due to urea byproducts, often requiring chromatography.Typically straightforward aqueous workup.
Substrate Scope Broad, but can be problematic with sterically hindered or electronically demanding substrates.Effective for a wide range of substrates, including those prone to side reactions with other reagents.
Reaction Conditions Often requires an inert atmosphere and anhydrous conditions.Can often be performed under milder conditions.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, we provide representative protocols for amide bond formation.

Protocol 1: Amide Synthesis using EDC/HOBt

This protocol outlines a standard procedure for coupling a carboxylic acid and an amine using EDC in the presence of HOBt to minimize racemization and improve efficiency.

EDC_HOBt_Workflow cluster_workflow EDC/HOBt Coupling Workflow step1 1. Dissolve carboxylic acid and HOBt in an anhydrous aprotic solvent (e.g., DMF, DCM). step2 2. Cool the solution to 0 °C in an ice bath. step1->step2 step3 3. Add the amine to the reaction mixture. step2->step3 step4 4. Add EDC·HCl portion-wise to the stirred solution. step3->step4 step5 5. Allow the reaction to warm to room temperature and stir overnight. step4->step5 step6 6. Perform aqueous workup (e.g., wash with dilute HCl, NaHCO3, brine). step5->step6 step7 7. Dry the organic layer, concentrate, and purify by column chromatography. step6->step7

Caption: Experimental workflow for a typical EDC/HOBt mediated amide coupling.

Methodology:

  • To a stirred solution of the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N2 or Ar), add the amine (1.1 equiv).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.5 equiv) in a single portion.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Anhydrous Conditions: EDC is sensitive to water, which can hydrolyze the reagent and the active intermediate.

  • HOBt: Acts as a scavenger for the O-acylisourea, preventing N-acylurea formation and reducing the risk of racemization.

  • Aqueous Workup: The acidic and basic washes are designed to remove unreacted starting materials and the water-soluble byproducts.

  • Chromatography: Often necessary to separate the desired amide from the urea byproduct, especially when using DCC.

Protocol 2: Amide Synthesis using this compound (DPPS)

This protocol demonstrates the straightforward nature of amide coupling using DPPS, often leading to a much simpler purification process.

DPPS_Workflow cluster_workflow DPPS Coupling Workflow step1 1. Dissolve carboxylic acid in a suitable solvent (e.g., THF, DCM). step2 2. Add DPPS to the solution and stir at room temperature. step1->step2 step3 3. Add the amine to the reaction mixture. step2->step3 step4 4. Stir at room temperature until completion (monitor by TLC/LC-MS). step3->step4 step5 5. Concentrate the reaction mixture. step4->step5 step6 6. Perform a simple aqueous workup (e.g., extraction with an organic solvent). step5->step6 step7 7. Dry the organic layer and concentrate to obtain the product. step6->step7

Caption: Experimental workflow for a typical DPPS mediated amide coupling.

Methodology:

  • To a solution of the carboxylic acid (1.0 equiv) in tetrahydrofuran (THF, 0.2 M), add DPPS (1.2 equiv) at room temperature.

  • Stir the mixture for 10-15 minutes to allow for the formation of the active ester.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the pyridin-2-ol byproduct.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude amide, which is often of high purity. Further purification by chromatography can be performed if necessary.

Rationale for Experimental Choices:

  • Room Temperature Conditions: DPPS is often effective at room temperature, making it a milder alternative.

  • Pre-activation: A brief pre-activation period allows for the efficient formation of the pyridin-2-yl ester before the addition of the amine.

  • Simplified Workup: The water solubility of the pyridin-2-ol byproduct allows for its easy removal through a simple aqueous wash, often circumventing the need for column chromatography.

Conclusion and Recommendations

Both carbodiimides and this compound are powerful tools for amide bond formation, each with its own set of advantages and disadvantages.

Carbodiimides (EDC, DCC) remain a cost-effective and widely used option for a broad range of applications. They are particularly well-suited for large-scale syntheses where cost is a primary concern. However, researchers must be mindful of potential side reactions and the often-necessary inclusion of additives and chromatographic purification.

This compound (DPPS) emerges as a superior choice for sensitive substrates, applications where racemization must be minimized, and when a simplified workup and purification are desired. While the reagent cost may be higher, the savings in time and resources during purification can be substantial. Its mild reaction conditions and high yields make it an excellent option for complex molecule synthesis and in the preparation of high-purity compounds for biological evaluation.

Ultimately, the optimal choice of activating agent will depend on the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, and the desired purity of the final product. A thorough understanding of the underlying mechanisms of these reagents empowers the medicinal and process chemist to navigate the challenges of amide bond formation with greater control and efficiency.

References

  • Mechanism and Applications of Carbodiimides in Organic Synthesis. (Source: Comprehensive Organic Synthesis II, Volume 6, 2014, pp 487-543). [Link]

  • Amide Bond Formation and Peptide Coupling. (Source: Strategic Applications of Named Reactions in Organic Synthesis, 2005, pp 230-231). [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Di(pyridin-2-yl) Sulfite

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, scientifically grounded protocol for the safe disposal of di(pyridin-2-yl) sulfite (CAS No. 105125-43-7), ensuring the protection of personnel and compliance with regulatory standards. This document moves beyond a simple checklist, offering insights into the chemical rationale behind each procedural step.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation[1]. While it is chemically stable under standard laboratory conditions, its reactivity with common disposal streams presents potential hazards that must be mitigated. The primary concerns during disposal are the potential for hydrolysis, which may release hazardous byproducts, and the proper management of its constituent pyridine moieties.

Table 1: Key Safety and Hazard Information for this compound

ParameterValue/InformationSource
CAS Number 105125-43-7[2][3]
Primary Hazards Skin, eye, and respiratory irritant[1]
Chemical Stability Stable under standard ambient conditions[1]
Known Incompatibilities Strong oxidizing agents, strong acids, strong bases[4]
Potential Hazardous Decomposition Products Oxides of carbon, nitrogen, and sulfur upon combustion. Sulfur dioxide upon acidic hydrolysis.[1]
Immediate Safety and Spill Management

Prior to handling this compound for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

2.1. Essential Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Nitrile rubber gloves should be worn. Always inspect gloves for integrity before use.

  • Body Protection: A fully-buttoned laboratory coat is required.

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors[1].

2.2. Spill Containment and Cleanup Protocol

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure the chemical fume hood is functioning at maximum capacity.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to cover and contain the spilled material. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a clearly labeled, sealable, and chemically compatible waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (such as water, followed by a detergent solution), collecting all cleaning materials in the same hazardous waste container.

  • Dispose of Waste: The sealed container with the collected spill debris must be disposed of as hazardous waste, following the procedures outlined in Section 3.

Step-by-Step Disposal Protocols

The selection of a disposal method for this compound depends on the available facilities and the quantity of waste. The following decision tree and protocols outline the recommended procedures.

DisposalDecisionTree start This compound Waste q1 Is an accredited high-temperature incineration facility available? start->q1 incineration Protocol 1: High-Temperature Incineration q1->incineration Yes q2 Are facilities for chemical treatment (with off-gas scrubbing) available? q1->q2 No end end incineration->end Disposal Complete hydrolysis Protocol 2: Chemical Treatment (Hydrolysis) q2->hydrolysis Yes contractor Protocol 3: Licensed Hazardous Waste Contractor q2->contractor No hydrolysis->end contractor->end

Diagram 1: Decision tree for the disposal of this compound.

3.1. Protocol 1: High-Temperature Incineration (Preferred Method)

High-temperature incineration in a facility equipped with afterburners and scrubbers is the most effective and environmentally sound method for the disposal of this compound. This method ensures the complete destruction of the organic molecule.

  • Causality: At temperatures between 820°C and 1,600°C, the pyridine rings and the sulfite bridge are broken down into simpler, less harmful components such as carbon dioxide (CO₂), water (H₂O), and oxides of nitrogen (NOx) and sulfur (SOx)[2]. The acidic NOx and SOx gases are then neutralized by the scrubber system in the incineration facility.

  • Procedure:

    • Collect waste this compound, including any contaminated materials from spills, in a dedicated, properly labeled, and sealed hazardous waste container.

    • Ensure the container is compatible with the waste; a high-density polyethylene (HDPE) or glass container is suitable.

    • Store the waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids and oxidizers.

    • Arrange for collection by a licensed hazardous waste disposal service that utilizes a high-temperature incineration facility.

3.2. Protocol 2: Chemical Treatment (Hydrolysis)

For small quantities, chemical treatment through hydrolysis can be an effective disposal method, provided the necessary safety precautions are strictly followed. This process breaks down this compound into 2-hydroxypyridine and sulfite ions. Crucially, this procedure must be performed in a chemical fume hood due to the potential for hazardous gas evolution.

  • Causality: this compound, an ester of sulfurous acid, is susceptible to hydrolysis under both basic and acidic conditions.

    • Basic Hydrolysis: A safer option as it avoids the generation of sulfur dioxide gas. The sulfite ester is cleaved by hydroxide ions to form 2-hydroxypyridine and sulfite ions in solution.

    • Acidic Hydrolysis: This method is effective but more hazardous due to the reaction of the resulting sulfurous acid in the acidic medium to form sulfur dioxide (SO₂), a toxic and corrosive gas. This must only be performed if the fume hood is equipped with a scrubber to neutralize acidic gases.

  • Procedure (Basic Hydrolysis):

    • Work in a certified chemical fume hood.

    • For every 1 gram of this compound, prepare a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitably sized flask equipped with a magnetic stirrer. A volume of 50-100 mL per gram of sulfite is recommended.

    • Slowly and portion-wise, add the this compound to the stirring basic solution at room temperature.

    • Stir the mixture for several hours (e.g., overnight) to ensure complete hydrolysis. The reaction can be gently heated (40-50°C) to increase the rate, but this should be done with caution.

    • Once the reaction is complete, the resulting solution containing 2-hydroxypyridine and sodium sulfite can be neutralized with a dilute acid (e.g., 1 M HCl) carefully and with continued stirring.

    • The final neutralized solution should be disposed of as aqueous hazardous waste in accordance with local regulations.

3.3. Protocol 3: Disposal via Licensed Hazardous Waste Contractor

If neither incineration nor appropriate chemical treatment facilities are available, the only safe and compliant option is to dispose of the this compound through a licensed hazardous waste contractor.

  • Procedure:

    • Collect all this compound waste, including contaminated labware and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label must include the chemical name, "this compound," the associated hazards (Irritant), and the accumulation start date.

    • Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste management company.

Conclusion: A Commitment to Safety and Environmental Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental integrity. By understanding the chemical principles that underpin the hazards and the disposal methods, researchers can make informed decisions that protect themselves, their colleagues, and the wider environment. High-temperature incineration remains the gold standard for disposal. When this is not feasible, carefully controlled chemical hydrolysis or disposal via a licensed contractor are necessary and responsible alternatives.

References

  • U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Sigma-Aldrich. (2022). Safety Data Sheet for this compound.
  • Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Sims, G. K., & Sommers, L. E. (1985). Degradation of pyridine derivatives in soil. Journal of Environmental Quality, 14(4), 580-584.
  • Parales, R. E., Parales, J. V., & Gibson, D. T. (1999). Aspartate aminotransferase and a 2-hydroxymuconic semialdehyde hydrolase are enzymes in the catabolism of 2-hydroxypyridine by Pseudomonas putida. Journal of bacteriology, 181(6), 1843–1851.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Jubilant Ingrevia Limited. (n.d.). Pyridine ACS Safety Data Sheet.
  • Wood, R. C., & Taylor, H. A. (1937). The Thermal Decomposition of Dimethyl Sulfite. The Journal of Physical Chemistry, 41(6), 843-851.
  • Bunton, C. A., & Frei, Y. F. (1951). The hydrolysis of aryl sulphonates. Part I. Journal of the Chemical Society (Resumed), 1872-1876.

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A Comprehensive Guide to Personal Protective Equipment for Handling Di(Pyridin-2-YL) Sulfite

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for the handling and disposal of Di(Pyridin-2-YL) sulfite (CAS No. 105125-43-7). As specific safety data for this compound is limited, this guide is built upon a conservative hazard assessment derived from its constituent chemical moieties: pyridine and sulfite. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Profile: An Inferred Assessment

This compound is a complex organic molecule. A thorough risk assessment necessitates evaluating the hazards associated with its structural components: the pyridine rings and the sulfite linker.

  • Pyridine Moiety: Pyridine is a flammable liquid and vapor known for its strong, unpleasant odor.[1] It can be absorbed through the skin and is toxic to multiple organ systems, including the central nervous system, liver, and kidneys.[2] Overexposure can lead to symptoms such as nausea, headaches, and dizziness.[1][2] It is also a skin and serious eye irritant.[2]

  • Sulfite Moiety: Sulfites are recognized as potential allergens for sensitive individuals, capable of causing reactions that range from mild flushing to severe bronchospasm and anaphylaxis.[3] While less of a primary chemical hazard in this context, the potential for decomposition into sulfur dioxide (SO₂) gas, a toxic and corrosive substance, particularly upon contact with acids or heat, must be considered.[4]

The combined hazard profile suggests that this compound should be handled as a substance that is toxic, a skin and eye irritant, and potentially capable of releasing hazardous decomposition products.

Hazard CategoryInferred Risk from Structural ComponentsPrimary Rationale
Acute Toxicity Harmful if inhaled, swallowed, or in contact with skin.Based on the known toxicity of pyridine.[2][5]
Skin Corrosion/Irritation Causes skin irritation.Pyridine is a known skin irritant.[2]
Eye Damage/Irritation Causes serious eye irritation.Pyridine is a serious eye irritant.[2]
Respiratory Irritation May cause respiratory irritation.Pyridine vapors can irritate the nose and throat.[6] Inhalation of sulfites can also pose risks.[7]
Flammability Assumed to be a flammable solid/liquid.Pyridine is a highly flammable liquid.[6][8]
Reactivity Moisture sensitive.[9] Incompatible with strong oxidizing agents and strong acids.[6]Sulfites can react with acids. Pyridine is incompatible with oxidizers.[6]
Sensitization Potential for allergic reaction in sensitized individuals.Due to the sulfite component.[3]

Core Protective Measures: The PPE Protocol

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The following protocol is designed to provide comprehensive protection against all primary exposure routes.

Respiratory Protection

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[1][10] This is the primary engineering control to prevent inhalation of vapors or dusts. For situations with a higher risk of exposure, such as cleaning up large spills, a respirator may be necessary.[2] Any respirator use must comply with a formal respiratory protection program, including medical clearance and fit testing.[2][11]

Hand Protection

Proper glove selection is critical due to pyridine's ability to be absorbed dermally.[2]

  • Recommended Gloves: Butyl rubber or Viton gloves are highly recommended for handling pyridine and its derivatives.[2]

  • Acceptable for Short-Term Use: Nitrile gloves may be used, but it is crucial to recognize they offer less resistance than butyl rubber.[1][10] Double-gloving is recommended, and gloves must be changed immediately upon any sign of contamination or degradation.

  • Inspection and Removal: Always inspect gloves for tears or punctures before use. After handling is complete, remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly with soap and water.[12]

Eye and Face Protection

Direct contact with this compound can cause serious eye irritation.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory at all times.[6]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring solutions or working with larger quantities), a face shield should be worn in addition to chemical splash goggles.[6][13] Contact lenses should not be worn when working with this substance.[6]

Body Protection

A fully-buttoned, long-sleeved lab coat must be worn to protect the skin.[2] For tasks with a higher potential for splashing, consider using a chemically resistant apron or coveralls. All protective clothing should be removed before leaving the laboratory.

Procedural Guidance: Safe Handling and Emergencies

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Position securely and comfortably.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove first, using a peel-off method to avoid touching the outside.

  • Lab Coat: Remove by rolling it inside-out, without shaking.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Hand Washing: Wash hands thoroughly with soap and water.

PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_legend Legend start Initiate Task with This compound fume_hood Work inside certified chemical fume hood? start->fume_hood stop STOP WORK Consult EHS fume_hood->stop  No base_ppe Minimum PPE: - Lab Coat - Chemical Splash Goggles - Butyl Rubber or Double Nitrile Gloves fume_hood->base_ppe  Yes spill_risk Significant splash risk? (e.g., large volume transfer) base_ppe->spill_risk enhanced_ppe Add Face Shield and Chemical Apron spill_risk->enhanced_ppe  Yes l1 Process Step l2 Decision Point l3 Required PPE l4 Enhanced Action l5 Critical Stop

Caption: PPE selection workflow for handling this compound.

Emergency Response Plan

Immediate and correct action is vital in an emergency.

  • Skin Contact: Immediately remove contaminated clothing.[6] Flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air immediately.[2][8] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[8]

  • Spill Response:

    • Minor Spill (inside fume hood): Absorb with an inert material like vermiculite or sand.[10][12] Collect the material into a sealed, labeled container for hazardous waste disposal.[12]

    • Major Spill (outside fume hood): Evacuate the immediate area and alert colleagues.[2] Prevent the spill from entering drains.[14] Contact your institution's Environmental Health & Safety (EHS) department immediately.[2]

Disposal Plan

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[15]

  • Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Labeling: The label must include the chemical name "this compound" and appropriate hazard warnings (e.g., "Toxic," "Flammable").

  • Storage: Store the waste container in a cool, well-ventilated area away from incompatible materials like strong acids and oxidizers.[2]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[10][15] Incineration in a licensed facility is a common disposal method for pyridine-based waste.[15][16] Never pour this chemical down the drain.[10]

By adhering to these stringent protocols, researchers can safely manage the risks associated with this compound, ensuring a secure laboratory environment for groundbreaking scientific work.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • Hazard Summary: Pyridine. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • International Chemical Safety Cards: Pyridine. IPCS. [Link]

  • Sodium Sulfite Safety. GotSafety Lite. [Link]

  • Unveiling the Hidden Danger: Sulfites Named Allergen of the Year 2024. Cottonique. [Link]

  • Occupational Safety Resources on Sulfuric Acid. NC DPH. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Technical Supplement: Personal Protective Equipment for Sulfuric Acid. Multiple Agencies.
  • This compound. AbacipharmTech. [Link]

  • Safety Data Sheet: Sulfamide. Fisher Scientific. [Link]

  • 2,2'-Dipyridyl disulfide. PubChem. [Link]

  • Covalent reactions in the toxicity of SO2 and sulfite. PubMed. [Link]

  • Thermal Decomposition Path of Imidazoline/Dimethyl Succinate Hybrids. PMC - NIH. [Link]

  • Sulfite. PubChem. [Link]

  • The Thermal Decomposition Behavior of Pyrite-Pyrrhotite Mixtures in Nitrogen Atmosphere. Semantic Scholar. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.